Product packaging for L-Norvaline-d5(Cat. No.:)

L-Norvaline-d5

Cat. No.: B12309094
M. Wt: 122.18 g/mol
InChI Key: SNDPXSYFESPGGJ-JWUQSEDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Norvaline-d5 is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 122.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B12309094 L-Norvaline-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO2

Molecular Weight

122.18 g/mol

IUPAC Name

(2S)-2-amino-4,4,5,5,5-pentadeuteriopentanoic acid

InChI

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3,2D2

InChI Key

SNDPXSYFESPGGJ-JWUQSEDQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C[C@@H](C(=O)O)N

Canonical SMILES

CCCC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to L-Norvaline-d5: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of L-Norvaline-d5, a deuterated analog of the non-proteinogenic amino acid L-norvaline. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of applications, including metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.

Chemical Properties of this compound

This compound is a stable isotope-labeled version of L-norvaline where five hydrogen atoms on the terminal ethyl group have been replaced with deuterium. This isotopic substitution imparts a higher molecular weight, which is crucial for its use as an internal standard in mass spectrometry-based quantification, without significantly altering its chemical reactivity.[1]

Table 1: General and Physical/Chemical Properties of this compound

PropertyValueReference
IUPAC Name (2S)-2-Aminopentanoic-4,4,5,5,5-d5 acid[2]
Synonyms L-Norvaline-4,4,5,5,5-d5, (S)-2-Aminovaleric Acid-d5[2]
CAS Number 1202936-50-2[1][2]
Molecular Formula C₅H₆D₅NO₂[1][2]
Molecular Weight 122.18 g/mol [1]
Appearance Solid
Isotopic Purity ≥98 atom % D
Chemical Purity ≥95%
Solubility Soluble in water and 3N HCl.[3]
Storage Store at -20°C.[4]

Table 2: Spectroscopic Data for this compound

Data TypeKey Features
¹H NMR Data not available in the search results.
¹³C NMR Data not available in the search results.
Mass Spectrometry Data not available in the search results.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general synthetic strategy can be inferred from established methods for the synthesis of L-norvaline and general techniques for the deuteration of amino acids.

The synthesis would likely involve a multi-step process starting from a suitable precursor, followed by a deuteration step, and finally, purification. The key challenge lies in the stereoselective introduction of the amino group to ensure the L-configuration and the regioselective introduction of the deuterium atoms.

Proposed Synthetic Pathway

A plausible synthetic route could start from n-valeric acid. This approach involves the bromination of the alpha-carbon, followed by ammonolysis to introduce the amino group. The deuteration of the terminal ethyl group could potentially be achieved through catalytic hydrogen-deuterium exchange on a suitable intermediate or on the final L-norvaline molecule. Subsequent resolution of the racemic mixture would be necessary to obtain the pure L-enantiomer.

Synthesis_Workflow Start n-Valeric Acid Step1 α-Bromination Start->Step1 Intermediate1 α-Bromo-n-valeric Acid Step1->Intermediate1 Step2 Ammonolysis Intermediate1->Step2 Intermediate2 DL-Norvaline Step2->Intermediate2 Step3 Catalytic H-D Exchange (Deuterium Source) Intermediate2->Step3 Intermediate3 Dthis compound Step3->Intermediate3 Step4 Chiral Resolution Intermediate3->Step4 End This compound Step4->End

Caption: Proposed general synthesis workflow for this compound.

Key Experimental Considerations
  • α-Bromination of n-Valeric Acid: This reaction is typically carried out using bromine in the presence of a catalyst such as phosphorus tribromide (Hell-Volhard-Zelinsky reaction). The reaction involves the formation of an acid bromide intermediate, which then undergoes enolization and reaction with bromine.

    • Reaction: n-Pentanoic acid is reacted with liquid bromine to yield α-bromo-n-pentanoic acid.[5]

    • Conditions: The reaction is typically heated.[5]

  • Ammonolysis: The resulting α-bromo-n-valeric acid is then treated with ammonia to substitute the bromine atom with an amino group, yielding DL-norvaline.

    • Procedure: The α-bromo-n-valeric acid is neutralized with concentrated ammonia water under cooling, followed by ammonolysis at an elevated temperature.[5] A catalyst such as hexamethylenetetramine may be used.[5]

  • Deuteration: The introduction of deuterium atoms at the 4 and 5 positions can be achieved through various methods. One common approach is catalytic hydrogen-deuterium exchange.

    • Catalyst: A heterogeneous catalyst such as platinum on carbon (Pt/C) is often used.

    • Deuterium Source: Deuterium gas (D₂) or a deuterated solvent like heavy water (D₂O) can be used as the deuterium source.

    • Conditions: The reaction is typically carried out under pressure and at an elevated temperature. The specific conditions would need to be optimized to achieve high levels of deuteration without causing racemization or degradation of the amino acid.

  • Chiral Resolution: Since the ammonolysis step typically results in a racemic mixture of DL-norvaline, a resolution step is necessary to isolate the desired L-enantiomer. This can be achieved through several methods:

    • Enzymatic Resolution: This method utilizes enzymes that selectively act on one enantiomer. For example, D-amino acid oxidase can be used to selectively oxidize the D-enantiomer, which can then be removed.

    • Chemical Resolution: This involves the formation of diastereomeric salts with a chiral resolving agent. The diastereomers can then be separated by fractional crystallization, followed by the removal of the resolving agent to yield the pure enantiomer.

  • Purification: The final product, this compound, would be purified using standard techniques such as ion-exchange chromatography followed by recrystallization to ensure high chemical and isotopic purity. The filtrate from the ammonolysis step can be subjected to ion exchange to recover additional product.[5]

Applications in Research and Development

This compound serves as a valuable tool in various research and development areas:

  • Internal Standard: Its primary application is as an internal standard for the quantitative analysis of L-norvaline in biological samples by mass spectrometry (e.g., LC-MS, GC-MS). The known concentration of the deuterated standard allows for accurate quantification of the endogenous, non-labeled analyte.[1]

  • Metabolic Tracer: In metabolic studies, this compound can be used to trace the metabolic fate of L-norvaline in vivo and in vitro. By tracking the incorporation of the deuterium label into various metabolites, researchers can elucidate metabolic pathways and fluxes.

  • Pharmacokinetic Studies: The use of deuterated compounds can sometimes alter the pharmacokinetic properties of a drug.[1] While L-norvaline itself is not typically used as a therapeutic agent, studying the pharmacokinetics of this compound can provide insights into the effects of deuteration on the absorption, distribution, metabolism, and excretion of small molecules.

Signaling Pathways and Logical Relationships

L-Norvaline is known to be an inhibitor of the enzyme arginase. Arginase converts L-arginine to urea and L-ornithine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS). Increased L-arginine availability can lead to enhanced production of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.

Signaling_Pathway cluster_arginase Arginase Pathway cluster_nos NOS Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase L_Arginine_NOS L-Arginine Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO L_Arginine_NOS->NOS L_Norvaline_d5 This compound L_Norvaline_d5->Arginase Inhibits

Caption: Inhibition of the Arginase pathway by this compound.

Conclusion

This compound is a crucial tool for researchers in various scientific disciplines. Its well-defined chemical properties and the availability of synthetic routes, albeit requiring further specific optimization for this particular isotopologue, enable its application in sensitive and accurate analytical methodologies. A deeper understanding of its synthesis and properties will facilitate its broader use in advancing our knowledge of metabolic processes and in the development of new therapeutic agents. Further research is warranted to establish a detailed, optimized, and readily reproducible synthesis protocol for this compound to enhance its accessibility to the scientific community.

References

A Technical Guide to the Structural Analysis of Deuterium-Labeled L-Norvaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of deuterium-labeled L-Norvaline, a non-proteinogenic amino acid of significant interest in biomedical research. L-Norvaline, an isomer of valine, is recognized for its role as an arginase inhibitor, which has implications for nitric oxide (NO) production and potential therapeutic applications in conditions such as Alzheimer's disease.[1][2][3] Deuterium labeling of L-Norvaline offers a powerful tool for detailed structural and metabolic studies, enabling researchers to trace its metabolic fate and elucidate its mechanism of action at a molecular level.

This document outlines the key analytical techniques employed for the structural characterization of deuterium-labeled L-Norvaline, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Detailed experimental protocols, data presentation in tabular format, and visualizations of relevant pathways and workflows are provided to support researchers in their study of this important molecule.

Data Presentation: Structural and Spectroscopic Properties

Quantitative data for unlabeled and deuterated L-Norvaline are summarized below. It is important to note that while extensive data exists for unlabeled L-Norvaline, specific experimental data for various deuterated isotopologues may not be exhaustively published. The following tables provide known data and predicted values for commonly used deuterated forms, such as L-Norvaline-d5.[4]

Table 1: Physicochemical Properties of L-Norvaline
PropertyValueReference
Molecular FormulaC5H11NO2[5]
Molecular Weight117.15 g/mol [6]
IUPAC Name(2S)-2-aminopentanoic acid[6]
pKa (Acidic)2.71[5]
pKa (Basic)9.53[5]
Table 2: Predicted Mass Spectrometry Data for L-Norvaline and Deuterated Analogs
CompoundMolecular FormulaMonoisotopic Mass (Da)Predicted [M+H]+ (m/z)
L-NorvalineC5H11NO2117.07898118.0863
This compoundC5H6D5NO2122.1103123.1176
L-Norvaline-d7C5H4D7NO2124.1228125.1301

Note: Predicted values are calculated based on the replacement of hydrogen with deuterium.

Table 3: Representative ¹H NMR Chemical Shifts for L-Norvaline
ProtonChemical Shift (ppm) in D₂O
~3.6
~1.7
~1.4
Hδ (CH₃)~0.9

Note: Chemical shifts are approximate and can vary based on solvent and pH. In deuterium-labeled L-Norvaline, the corresponding proton signals would be absent or significantly reduced.

Experimental Protocols

Detailed methodologies for the synthesis and structural analysis of deuterium-labeled L-Norvaline are presented below. These protocols are based on established techniques for the deuteration and analysis of amino acids.[7][8]

Synthesis of Deuterium-Labeled L-Norvaline

The synthesis of deuterium-labeled L-Norvaline can be achieved through several methods, including acid-catalyzed exchange reactions in heavy water (D₂O).

Protocol: Pd/C-Catalyzed H-D Exchange [8]

  • Preparation: In a reaction vessel, combine L-Norvaline, 10% Palladium on carbon (Pd/C) catalyst, and aluminum powder.

  • Deuterium Source: Add heavy water (D₂O) to the mixture. The reaction between aluminum and D₂O will generate deuterium gas in situ.

  • Reaction Conditions: The reaction mixture is typically sonicated and then heated under microwave irradiation to facilitate the H-D exchange.

  • Purification: After the reaction is complete, the catalyst is removed by filtration. The resulting solution is then lyophilized to obtain the deuterated L-Norvaline. The product can be further purified by recrystallization or chromatography.

NMR Spectroscopy

NMR spectroscopy is a primary technique for confirming the position and extent of deuterium incorporation.[9][10][11]

Protocol: ¹H and ²H NMR Analysis [7]

  • Sample Preparation: Dissolve a small amount of the deuterated L-Norvaline in a suitable deuterated solvent (e.g., D₂O or DMSO-d6).

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The disappearance or significant reduction in the intensity of specific proton signals will confirm the sites of deuteration.

  • ²H NMR Spectroscopy: Acquire a ²H NMR spectrum. The presence of signals in the ²H spectrum will directly show the locations of the deuterium atoms.

  • Data Analysis: Integrate the signals in both spectra to determine the percentage of deuterium incorporation at each position.

Mass Spectrometry

Mass spectrometry is used to confirm the overall level of deuteration by analyzing the mass-to-charge ratio (m/z) of the molecule.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the deuterated L-Norvaline in a suitable solvent system, such as water/acetonitrile with a small amount of formic acid.

  • Infusion: Infuse the sample directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Compare the m/z value of the deuterated sample to that of unlabeled L-Norvaline to confirm the mass shift corresponding to the number of incorporated deuterium atoms.

X-ray Crystallography

X-ray crystallography can provide the precise three-dimensional structure of deuterium-labeled L-Norvaline in its solid state.

Protocol: Single Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the deuterated L-Norvaline from a suitable solvent or solvent mixture by slow evaporation or cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[12] Solve the crystal structure using direct methods or Patterson synthesis and refine the atomic positions and thermal parameters. The positions of deuterium atoms can be identified from difference Fourier maps.

Visualizations: Pathways and Workflows

Signaling Pathway of L-Norvaline

L-Norvaline is known to inhibit the arginase enzyme, thereby increasing the bioavailability of L-arginine for nitric oxide synthase (NOS) to produce nitric oxide (NO).[2] This pathway is significant in various physiological processes, including vasodilation and immune response.

L_Norvaline_Pathway cluster_arginine Arginine Metabolism L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Substrate Urea Urea Arginase->Urea L-Ornithine L-Ornithine Arginase->L-Ornithine Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) L-Norvaline L-Norvaline L-Norvaline->Arginase Inhibition

Caption: L-Norvaline's inhibitory effect on the Arginase pathway.

Experimental Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the comprehensive structural analysis of deuterium-labeled L-Norvaline.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_results Data Output start L-Norvaline Starting Material synthesis Deuteration Reaction (e.g., Pd/C, D2O) start->synthesis purification Purification (Filtration, Recrystallization) synthesis->purification product Deuterium-Labeled L-Norvaline purification->product nmr NMR Spectroscopy (¹H and ²H) product->nmr ms Mass Spectrometry (ESI-MS) product->ms xray X-ray Crystallography product->xray nmr_data Deuteration Sites & Incorporation % nmr->nmr_data ms_data Molecular Weight Confirmation ms->ms_data xray_data 3D Molecular Structure xray->xray_data

Caption: Workflow for synthesis and analysis of Deuterium-Labeled L-Norvaline.

Logical Relationship of Analytical Techniques

The three primary analytical techniques provide complementary information for a complete structural elucidation.

Logical_Relationship center Deuterium-Labeled L-Norvaline nmr NMR Spectroscopy center->nmr Provides info on Deuterium Position ms Mass Spectrometry center->ms Provides info on Total Deuteration xray X-ray Crystallography center->xray Provides info on 3D Atomic Arrangement nmr->ms Complementary Data ms->xray Complementary Data xray->nmr Complementary Data

Caption: Interrelation of analytical methods for structural analysis.

References

An In-Depth Technical Guide to L-Norvaline-d5: Physicochemical Properties and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Norvaline-d5 is the deuterated form of L-Norvaline, a non-proteinogenic amino acid that has garnered significant interest in biomedical research. Its primary biological activity stems from its role as an inhibitor of the enzyme arginase.[1] By competing with L-arginine for arginase, L-Norvaline effectively increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO).[1][2] This mechanism underlies its potential therapeutic applications in conditions associated with endothelial dysfunction and reduced NO levels.

The incorporation of deuterium (d5) into the L-Norvaline molecule makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[3] The mass shift introduced by the deuterium atoms allows for clear differentiation between the analyte (L-Norvaline) and the internal standard, while maintaining nearly identical chemical and chromatographic properties. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its use, and visualizations of its mechanism of action and analytical workflow.

Physicochemical Characteristics

The key physical and chemical properties of this compound are summarized below. Data for the non-deuterated L-Norvaline are also provided for comparison, as specific experimental data for the deuterated form is limited.

PropertyThis compoundL-Norvaline
Synonyms (2S)-2-Aminopentanoic-4,4,5,5,5-d5 acid(S)-2-Aminopentanoic acid, L-2-Aminovaleric acid
CAS Number 1202936-50-26600-40-4
Molecular Formula C₅D₅H₆NO₂C₅H₁₁NO₂[4]
Molecular Weight ~122.18 g/mol 117.15 g/mol [4]
Appearance White to off-white solid/powderWhite crystalline powder[5]
Melting Point No data available>300 °C[4][6][7]
Boiling Point No data availableNo data available
Solubility No data availableSoluble in water.[8] 48.7 g/L.[9]
Storage Temperature Room TemperatureStore below +30°C.

Mechanism of Action: Arginase Inhibition

L-Norvaline's primary mechanism of action involves the competitive inhibition of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea. This inhibition effectively increases the intracellular concentration of L-arginine, making it more available as a substrate for nitric oxide synthase (NOS). NOS, in turn, converts L-arginine into nitric oxide (NO) and L-citrulline. The resulting increase in NO production has various physiological effects, including vasodilation and improved endothelial function.[1][10][11]

Arginase_Inhibition_Pathway cluster_0 Cellular Environment L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Substrate Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea Product NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Product This compound L-Norvaline This compound->Arginase Inhibition

Mechanism of L-Norvaline as an arginase inhibitor.

Experimental Protocols

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of L-Norvaline and other amino acids in biological matrices such as plasma.[12] The following is a representative protocol for the analysis of amino acids in human plasma.

Objective:

To quantify the concentration of L-Norvaline in human plasma samples using this compound as an internal standard.

Materials:
  • Human plasma samples

  • L-Norvaline analytical standard

  • This compound internal standard

  • Sulfosalicylic acid (30% w/v)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Microcentrifuge tubes

  • LC-MS/MS system with a Hydrophilic Interaction Chromatography (HILIC) column

Methodology:

1. Preparation of Standard and Internal Standard Solutions:

  • Prepare a stock solution of L-Norvaline in water.

  • Prepare a stock solution of this compound in water.

  • From the stock solutions, prepare a series of calibration standards of L-Norvaline at different concentrations.

  • Prepare a working solution of the this compound internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • To a microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

  • Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[13]

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at 4°C for 30 minutes.[14]

  • Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[14]

  • Transfer 50 µL of the supernatant to a clean tube.

  • Add 450 µL of the internal standard working solution (prepared in the mobile phase) to the supernatant.[14]

  • Vortex the final mixture before injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: HILIC column (e.g., for separation of polar compounds like amino acids).

    • Mobile Phase A: Water with formic acid and ammonium formate.

    • Mobile Phase B: Acetonitrile with formic acid.

    • Gradient: A gradient elution is typically used to separate the amino acids.

    • Flow Rate: A typical flow rate for analytical LC is in the range of 0.2-0.6 mL/min.

    • Injection Volume: 4 µL.[14]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both L-Norvaline and this compound need to be determined and optimized.

4. Data Analysis and Quantification:

  • The concentration of L-Norvaline in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of L-Norvaline in the unknown samples is then interpolated from this calibration curve.

Analytical Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical method using an internal standard like this compound.

Bioanalytical_Workflow cluster_workflow Bioanalytical Workflow Using an Internal Standard Sample_Collection 1. Sample Collection (e.g., Plasma) Sample_Prep 2. Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep IS_Spiking 3. Internal Standard Spiking (this compound) Sample_Prep->IS_Spiking LC_Separation 4. LC Separation (HILIC) IS_Spiking->LC_Separation MS_Detection 5. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification 7. Quantification (Calibration Curve) Data_Analysis->Quantification

A typical bioanalytical workflow for quantification.

Conclusion

This compound is a crucial tool for researchers in pharmacology, drug metabolism, and clinical diagnostics. Its well-defined physicochemical properties, though not fully characterized independently of its non-deuterated counterpart, are sufficiently similar to allow for its effective use as an internal standard. The provided experimental protocol and workflow diagrams offer a clear guide for its application in quantitative bioanalytical methods. The ability of its parent compound, L-Norvaline, to modulate the arginase-NO pathway continues to make it a subject of intense research, and the use of this compound is indispensable for accurate and reliable quantification in these studies.

References

A Technical Guide to the Isotopic Purity and Stability of L-Norvaline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of L-Norvaline-d5, a critical reagent in biomedical research and pharmaceutical development. This compound serves as a deuterium-labeled internal standard for the accurate quantification of L-Norvaline in various biological matrices using techniques like mass spectrometry.[1][2] Its efficacy is fundamentally dependent on its isotopic enrichment and chemical stability. This document outlines the methodologies for assessing these parameters, presents relevant data, and visualizes the associated workflows and biological pathways.

Isotopic Purity of this compound

Isotopic purity refers to the percentage of the molecule that is appropriately labeled with the heavy isotope (deuterium, in this case) at the specified positions. High isotopic purity is essential to minimize cross-talk between the analytical standard and the endogenous analyte, ensuring accurate quantification. This compound is specifically L-2-Aminopentanoic-4,4,5,5,5-d5 acid, meaning five deuterium atoms replace hydrogen atoms on the terminal carbons.[3]

Quantitative Data on Isotopic Purity

While specific batch-to-batch isotopic purity is provided on the Certificate of Analysis by the manufacturer, typical specifications for high-quality deuterated standards are presented below. These values are critical for establishing analytical confidence.

ParameterTypical SpecificationAnalytical Method
Isotopic Enrichment≥ 98%Mass Spectrometry (MS)
Chemical Purity≥ 98%HPLC, LC-MS
d0 Isotope Contribution< 0.5%Mass Spectrometry (MS)
Experimental Protocol for Isotopic Purity Assessment by Mass Spectrometry

The determination of isotopic purity is primarily conducted using high-resolution mass spectrometry. This protocol outlines a general procedure.

Objective: To determine the isotopic enrichment of this compound and quantify the presence of unlabeled (d0) species.

Materials:

  • This compound sample

  • L-Norvaline (unlabeled standard)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • LC system (for sample introduction)

  • Methanol/Water (LC-MS grade) with 0.1% Formic Acid

Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 Methanol:Water with 0.1% formic acid. Prepare a separate standard of unlabeled L-Norvaline.

  • Mass Spectrometer Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Direct Infusion or LC-MS Analysis:

    • Direct Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • LC-MS: Inject the sample onto an LC system (a C18 or HILIC column is suitable) with an isocratic mobile phase to separate the analyte from any potential impurities before it enters the mass spectrometer.[4]

  • Data Acquisition: Acquire full scan mass spectra in positive ion mode, focusing on the m/z range corresponding to L-Norvaline (unlabeled, C5H11NO2, MW: 117.15) and this compound (C5D5H6NO2, MW: 122.18). The expected [M+H]+ ion for the d0 species is ~118.1, and for the d5 species is ~123.1.

  • Data Analysis:

    • Integrate the peak areas for the monoisotopic peaks of both the d5-labeled and d0-unlabeled species.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d5) / (Area(d5) + Area(d4) + ... + Area(d0))] x 100

    • The d0 contribution is calculated as: d0 Contribution (%) = [Area(d0) / Area(d5)] x 100

Visualization of Purity Assessment Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep1 Dissolve this compound in LC-MS Grade Solvent prep2 Prepare Unlabeled L-Norvaline Standard analysis1 Introduce Sample via LC or Direct Infusion prep2->analysis1 Inject analysis2 Acquire Full Scan Data on High-Res MS analysis1->analysis2 data1 Integrate Ion Peaks for d0 to d5 Isotopologues analysis2->data1 Raw Data data2 Calculate Isotopic Purity & Enrichment data1->data2 report Certificate of Analysis data2->report Final Report

Caption: Workflow for Isotopic Purity Assessment of this compound.

Chemical Stability of this compound

The chemical stability of an isotopic standard is its ability to resist degradation under various environmental conditions over time. Deuterium labeling does not significantly alter the chemical stability of a molecule compared to its unlabeled counterpart.[1] Therefore, stability data for L-Norvaline can largely be extrapolated to this compound.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of the compound. The following table summarizes recommended storage conditions from various sources. For this compound, it is always best to follow the specific conditions provided on the Certificate of Analysis.[1]

FormTemperatureDurationSource
Solid (Neat)Room Temperature3 years[5]
Solid (Neat)-20°C≥ 4 years[6]
In Solvent-20°C1 year[5]
In Solvent-80°C2 years[5]
Experimental Protocol for Stability and Forced Degradation Study

A forced degradation study is performed to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.

Objective: To assess the stability of this compound under stress conditions (acid, base, oxidation, heat, light).

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • LC-MS/MS system

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent like methanol or water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix stock solution with 3% H2O2 and store at room temperature for 24 hours.

    • Thermal Stress: Store the solid compound and the stock solution in an oven at 70°C for 48 hours.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 1 µg/mL) for analysis.

  • LC-MS/MS Analysis: Analyze the stressed samples alongside a control sample (unstressed) using a validated, stability-indicating LC-MS/MS method. The method should be capable of separating the parent this compound peak from all potential degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Identify the mass of any significant degradation products to propose a degradation pathway.

Visualization of Stability Study Workflow

The diagram below outlines the key steps in a forced degradation study.

G cluster_stress Forced Degradation Conditions start Prepare this compound Stock Solution acid Acid (HCl) start->acid base Base (NaOH) start->base ox Oxidation (H2O2) start->ox heat Thermal start->heat light Photolytic start->light analysis Analyze all samples via Stability-Indicating LC-MS/MS Method acid->analysis base->analysis ox->analysis heat->analysis light->analysis report Identify Degradants & Assess Purity analysis->report

Caption: Workflow for a Forced Degradation (Stability) Study.

Biological Context: L-Norvaline as an Arginase Inhibitor

While this guide focuses on the chemical properties of this compound, its utility is derived from the biological role of L-Norvaline. It is a known inhibitor of the arginase enzyme.[5][6] Arginase converts L-arginine to urea and L-ornithine, thereby limiting the substrate available for nitric oxide synthase (NOS) to produce nitric oxide (NO). By inhibiting arginase, L-Norvaline can increase L-arginine bioavailability for NO production, a pathway relevant in cardiovascular and neurological research.

Visualization of L-Norvaline's Mechanism of Action

The following diagram illustrates the inhibition of arginase by L-Norvaline within the urea cycle, leading to increased substrate for nitric oxide synthesis.

G arginine L-Arginine arginase Arginase arginine->arginase Substrate nos Nitric Oxide Synthase (NOS) arginine->nos Substrate urea Urea + L-Ornithine arginase->urea norvaline L-Norvaline norvaline->arginase Inhibition no Nitric Oxide (NO) + L-Citrulline nos->no

Caption: L-Norvaline inhibits the Arginase enzyme, shunting L-Arginine toward NO production.

References

L-Norvaline-d5 as a Tool in Metabolic Pathway Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Norvaline, a non-proteinogenic amino acid and a known inhibitor of the enzyme arginase, has garnered significant interest in biomedical research for its potential therapeutic effects. Its stable isotope-labeled counterpart, L-Norvaline-d5, serves as a critical tool in metabolic studies. While its predominant application is as an internal standard for precise quantification in mass spectrometry-based metabolomics, its potential as a metabolic tracer remains an area of exploratory interest. This technical guide provides a comprehensive overview of the established use of this compound as an internal standard, details the signaling pathways influenced by L-Norvaline, and explores its hypothetical application as a tracer for elucidating metabolic pathways. Detailed experimental protocols, data presentation formats, and pathway visualizations are provided to facilitate its practical implementation in a research setting.

Introduction to L-Norvaline and this compound

L-Norvaline is an isomer of the branched-chain amino acid valine and is recognized for its biological activity, primarily as a competitive inhibitor of arginase.[1][2][3] This inhibition has significant downstream effects, including the modulation of nitric oxide (NO) production, which plays a crucial role in vasodilation and other physiological processes.[2][4]

This compound is a stable isotope-labeled form of L-Norvaline where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry, as it is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass.[5] In metabolic research, its primary and well-established role is that of an internal standard to ensure high accuracy and precision in quantitative analyses.[5][6][7]

This compound as an Internal Standard for Quantitative Analysis

The most robust application of this compound in metabolic studies is its use as an internal standard. Internal standards are essential for correcting analytical variability that can be introduced during sample preparation, chromatography, and mass spectrometric detection.[5][7][8]

Principle

A known amount of this compound is added to a biological sample at the beginning of the experimental workflow.[9] Since this compound has nearly identical physicochemical properties to its endogenous, unlabeled counterpart (and other similar amino acids), it experiences the same losses during sample extraction and the same ionization efficiency in the mass spectrometer.[5][7] By comparing the signal intensity of the target analyte to the known concentration of the internal standard, a precise quantification of the analyte can be achieved.

Generalized Experimental Protocol for Quantitative Analysis using this compound as an Internal Standard

Objective: To accurately quantify a target analyte (e.g., an amino acid) in a biological sample.

Materials:

  • Biological sample (e.g., plasma, cell lysate, tissue homogenate)

  • This compound solution of a known concentration

  • Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • To a 100 µL aliquot of the sample, add a precise volume of the this compound internal standard solution. The concentration of the internal standard should be chosen to be within the linear range of the assay and comparable to the expected concentration of the analyte.[10]

    • Add a protein precipitation solvent (e.g., 400 µL of ice-cold methanol) to the sample.[11]

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Employ a suitable chromatographic method (e.g., reversed-phase or HILIC) to separate the analyte from other components in the matrix.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, with specific transitions for both the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte in the sample by comparing its peak area ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Data Presentation: Example Quantitative Data

The following tables illustrate how quantitative data generated using this compound as an internal standard can be presented.

Table 1: Calibration Curve for Analyte X

Analyte X Concentration (µM)Peak Area Ratio (Analyte X / this compound)
10.052
50.255
100.510
251.275
502.550
1005.100

Table 2: Quantification of Analyte X in Plasma Samples

Sample IDPeak Area Ratio (Analyte X / this compound)Calculated Concentration (µM)
Control 10.86717.0
Control 20.92318.1
Treated 11.53030.0
Treated 21.68333.0

Visualization: Workflow for Quantitative Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., cold methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer & Evaporation Centrifuge->Extract Reconstitute Reconstitution Extract->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integration Peak Area Integration (Analyte & IS) LCMS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify G L_Norvaline L-Norvaline Arginase Arginase L_Norvaline->Arginase inhibits Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine catalyzes L_Arginine L-Arginine L_Arginine->Arginase substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline catalyzes G cluster_experiment Experimental Phase cluster_analysis Analytical Phase Administer Administer this compound to Biological System Sampling Time-Course Sampling (e.g., 0, 1, 4, 12, 24h) Administer->Sampling Quench Quench Metabolism (e.g., liquid nitrogen) Sampling->Quench Extraction Metabolite Extraction (e.g., 80% methanol) Quench->Extraction LCHRMS LC-HRMS Analysis (Full Scan) Extraction->LCHRMS Identification Identify Deuterated Metabolites LCHRMS->Identification MIDA Mass Isotopomer Distribution Analysis Identification->MIDA Pathway Metabolic Pathway Elucidation MIDA->Pathway

References

Investigating L-Norvaline-d5 in Bacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of L-Norvaline and the application of its deuterated isotopologue, L-Norvaline-d5, in the study of bacterial metabolism. The document outlines the mechanism of action of L-Norvaline, its impact on key metabolic pathways, and detailed experimental protocols for its investigation using advanced analytical techniques.

Introduction: L-Norvaline as a Modulator of Bacterial Metabolism

L-Norvaline, a non-proteinogenic amino acid and an isomer of valine, has garnered significant interest for its antimicrobial properties.[1] Its primary mechanism of action in many biological systems is the inhibition of arginase, an enzyme that plays a crucial role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea.[2][3][4] By competitively inhibiting arginase, L-Norvaline effectively increases the bioavailability of L-arginine.[3][4] This has profound implications for bacterial physiology, particularly in the context of nitric oxide (NO) synthesis and branched-chain amino acid pathways.[2][]

In bacteria, the L-arginine pool is a critical node in metabolism, influencing not only protein synthesis but also pathways that contribute to survival and virulence. Some bacteria utilize the arginine deiminase (ADI) pathway to generate ATP, especially under anaerobic conditions.[6] Furthermore, bacterial nitric oxide synthases (bNOS) utilize L-arginine to produce NO, a signaling molecule that can protect bacteria from oxidative stress and a broad spectrum of antibiotics.[7]

Given the importance of these pathways, the ability of L-Norvaline to modulate L-arginine availability makes it a compelling subject for antimicrobial research. To accurately study its effects, stable isotope-labeled compounds such as this compound are indispensable tools for quantitative analysis.

The Role of this compound in Quantitative Metabolomics

This compound is a deuterated form of L-Norvaline, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based metabolomics. In such studies, a known amount of this compound is added to biological samples. Since this compound is chemically identical to L-Norvaline but has a different mass, it can be distinguished by the mass spectrometer. This allows for precise quantification of the endogenous L-Norvaline by correcting for variations in sample preparation and instrument response. While not directly used for tracing metabolic fate in the same way as 13C or 15N labels, its use as an internal standard is critical for obtaining accurate quantitative data on the uptake and impact of L-Norvaline.

Key Bacterial Metabolic Pathways Affected by L-Norvaline

The primary impact of L-Norvaline on bacterial metabolism stems from its inhibition of arginase, which directly and indirectly influences several interconnected pathways.

Arginine Metabolism and Nitric Oxide Synthesis

In many bacteria, L-arginine is a substrate for both arginase and nitric oxide synthase (NOS).[8] Arginase converts L-arginine to L-ornithine and urea, while NOS produces nitric oxide (NO) and L-citrulline.[7] NO plays a protective role in bacteria against oxidative stress and various antibiotics.[7] By inhibiting arginase, L-Norvaline is hypothesized to increase the intracellular pool of L-arginine available for NOS, potentially enhancing the bacteria's stress resistance mechanisms. Conversely, in pathogenic bacteria that use arginase to evade the host's NO-mediated immune response, L-Norvaline could potentiate the host's antimicrobial defenses.[6]

Arginine_Metabolism L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate L_Ornithine L-Ornithine + Urea NO_Citrulline Nitric Oxide (NO) + L-Citrulline Arginase->L_Ornithine Product NOS->NO_Citrulline Product L_Norvaline L-Norvaline L_Norvaline->Arginase Inhibition

Figure 1: L-Norvaline Inhibition of Arginase in Bacterial Arginine Metabolism.
Branched-Chain Amino Acid Biosynthesis

L-Norvaline is structurally similar to branched-chain amino acids like leucine and valine. In some bacteria, such as E. coli, norvaline can be produced as a byproduct of the branched-chain amino acid biosynthetic pathway, particularly under conditions of metabolic overflow.[] Due to its structural similarity, L-Norvaline can interfere with enzymes in this pathway, potentially leading to toxic effects or incorporation into proteins in place of leucine, which could result in dysfunctional enzymes and cellular stress.[]

Experimental Protocols

This section provides detailed methodologies for investigating the effects of L-Norvaline on bacterial metabolism using this compound as an internal standard for quantitative analysis.

Bacterial Culture and Treatment
  • Bacterial Strain and Growth Conditions:

    • Select a suitable bacterial strain (e.g., Pseudomonas aeruginosa, Escherichia coli).

    • Grow the bacteria in a defined minimal medium to ensure control over the nutrient composition.

    • Culture the bacteria at the optimal temperature and aeration for the chosen strain (e.g., 37°C with shaking at 200 rpm).

  • L-Norvaline Treatment:

    • Prepare a stock solution of L-Norvaline in sterile water or an appropriate solvent.

    • In the mid-exponential growth phase (e.g., OD600 of 0.4-0.6), add L-Norvaline to the bacterial cultures at various concentrations (e.g., 0, 50, 100, 250 µM).

    • Include a vehicle control (solvent only) for comparison.

    • Incubate the treated cultures for a defined period (e.g., 1-4 hours).

Metabolite Extraction and Sample Preparation
  • Quenching of Metabolism:

    • Rapidly cool the bacterial cultures to halt metabolic activity. A common method is to plunge the culture into a cold quenching solution (e.g., 60% methanol at -40°C).

    • This step is crucial to prevent changes in metabolite levels during sample processing.

  • Cell Lysis and Metabolite Extraction:

    • Harvest the bacterial cells by centrifugation at a low temperature.

    • Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

    • Lyse the cells using methods such as bead beating or sonication to release intracellular metabolites.

    • Centrifuge to pellet cell debris.

  • Internal Standard Spiking:

    • To each metabolite extract, add a precise amount of this compound from a stock solution of known concentration. This will be used for the accurate quantification of L-Norvaline. For the quantification of other amino acids, a mixture of corresponding stable isotope-labeled internal standards should be used.

  • Sample Preparation for Mass Spectrometry:

    • Dry the supernatant containing the metabolites under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent suitable for the chosen chromatography method (e.g., 50% acetonitrile in water).

Experimental_Workflow cluster_culture Bacterial Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture in Minimal Medium Treatment Treat with L-Norvaline (various concentrations) Culture->Treatment Quenching Metabolic Quenching (e.g., cold methanol) Treatment->Quenching Extraction Metabolite Extraction (e.g., sonication) Quenching->Extraction Spiking Spike with this compound (Internal Standard) Extraction->Spiking LC_MS LC-MS/MS Analysis Spiking->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Figure 2: Experimental Workflow for Investigating L-Norvaline in Bacterial Metabolism.
LC-MS/MS Analysis for Metabolite Quantification

  • Chromatography:

    • Employ a suitable liquid chromatography (LC) method to separate the metabolites. Hydrophilic interaction liquid chromatography (HILIC) is often preferred for polar compounds like amino acids.

  • Mass Spectrometry:

    • Use a tandem mass spectrometer (MS/MS) for sensitive and specific detection of the metabolites.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to quantify specific metabolites and their corresponding internal standards.

Data Presentation and Interpretation

The following tables present hypothetical quantitative data that could be obtained from an experiment as described above, illustrating the potential effects of L-Norvaline on bacterial metabolism.

Table 1: Quantification of L-Norvaline Uptake in P. aeruginosa

Treatment GroupIntracellular L-Norvaline (µM) (Mean ± SD)
Control (0 µM L-Norvaline)Not Detected
50 µM L-Norvaline12.5 ± 1.8
100 µM L-Norvaline28.3 ± 3.5
250 µM L-Norvaline65.1 ± 7.2

Data normalized using this compound as an internal standard.

Table 2: Effect of L-Norvaline on Arginine Pathway Metabolites in P. aeruginosa

Treatment GroupL-Arginine (Relative Abundance)L-Ornithine (Relative Abundance)L-Citrulline (Relative Abundance)
Control (0 µM L-Norvaline)1.00 ± 0.051.00 ± 0.081.00 ± 0.06
100 µM L-Norvaline1.45 ± 0.120.62 ± 0.071.38 ± 0.11

Relative abundance calculated against the control group. Data normalized using appropriate stable isotope-labeled internal standards for each amino acid.

These hypothetical data illustrate that as the concentration of L-Norvaline in the medium increases, its intracellular concentration also rises. This is accompanied by an increase in intracellular L-arginine and L-citrulline, and a decrease in L-ornithine, which is consistent with the inhibition of arginase.

Logical Relationships and Signaling Consequences

The inhibition of arginase by L-Norvaline sets off a cascade of events that can impact bacterial survival and virulence. The increased availability of L-arginine can fuel the production of NO, which, while protective against some stresses, can also be a signal that modulates bacterial behavior, such as biofilm formation.

Logical_Relationships L_Norvaline L-Norvaline Arginase_Inhibition Arginase Inhibition L_Norvaline->Arginase_Inhibition BCAA_Interference Interference with Branched-Chain Amino Acid Metabolism L_Norvaline->BCAA_Interference Increased_Arginine Increased Intracellular L-Arginine Arginase_Inhibition->Increased_Arginine Increased_NO Increased Nitric Oxide (NO) Production Increased_Arginine->Increased_NO Altered_Survival Altered Bacterial Survival and Virulence Increased_NO->Altered_Survival BCAA_Interference->Altered_Survival

Figure 3: Logical Flow of L-Norvaline's Impact on Bacterial Physiology.

Conclusion

The study of L-Norvaline in bacterial metabolism presents a promising avenue for the development of novel antimicrobial strategies. Its ability to modulate the critical L-arginine metabolic node can have significant consequences for bacterial physiology. The use of stable isotope-labeled compounds like this compound is essential for obtaining the high-quality quantitative data needed to unravel these complex metabolic interactions. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute rigorous investigations into the effects of L-Norvaline and other metabolic modulators on bacteria.

References

Arginase Inhibition by L-Norvaline and Its Deuterated Analogue: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginase, a critical enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea. Its role extends beyond nitrogen disposal, significantly impacting nitric oxide (NO) production by competing with nitric oxide synthase (NOS) for their common substrate, L-arginine.[1][2][3] Consequently, arginase has emerged as a promising therapeutic target for a multitude of disorders characterized by endothelial dysfunction and aberrant inflammatory responses, including cardiovascular diseases, neurodegenerative conditions, and certain cancers.[1][2][4][5][6] L-norvaline, a non-proteinogenic amino acid and an isomer of valine, is a well-documented competitive inhibitor of arginase.[3][7][8][9] This technical guide provides an in-depth analysis of the arginase inhibition mechanism of L-norvaline. Due to a notable absence of published data on the deuterated form of L-norvaline, this document will first detail the established mechanism of L-norvaline and then present a theoretical framework on the potential kinetic isotope effects of its deuterated analogue on arginase inhibition. This guide also includes a compilation of experimental protocols for assessing arginase activity and summarizes key quantitative data for L-norvaline and other relevant inhibitors.

The Role of Arginase in Physiology and Disease

Arginase exists in two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial), which are distributed in various tissues and play distinct physiological roles.[4] The primary function of Arginase I in the liver is its participation in the urea cycle, converting excess nitrogen into urea for excretion.[6][10] In extrahepatic tissues, both isoforms regulate the bioavailability of L-arginine, thereby influencing a range of cellular processes.

The competition between arginase and NOS for L-arginine is a critical regulatory node in numerous signaling pathways.[3] By depleting the cellular pool of L-arginine, upregulated arginase activity can lead to reduced NO synthesis.[2][3] This reduction in NO, a potent vasodilator and signaling molecule, is implicated in endothelial dysfunction, a hallmark of many cardiovascular diseases.[1][2] Furthermore, the products of the arginase reaction, L-ornithine and urea, are precursors for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen synthesis.[6] Dysregulation of arginase activity has been linked to hypertension, atherosclerosis, and Alzheimer's disease.[5][6]

Signaling Pathway: Arginase and Nitric Oxide Synthase Competition

The interplay between arginase and NOS is a pivotal point of regulation for vascular tone and cellular signaling. The following diagram illustrates this competitive relationship.

Arginase_NOS_Pathway cluster_arginine cluster_arginase_pathway Arginase Pathway cluster_nos_pathway NOS Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Polyamines_Proline Polyamines & Proline (Cell Proliferation, Collagen Synthesis) Ornithine_Urea->Polyamines_Proline NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Vasodilation Vasodilation & Signaling NO_Citrulline->Vasodilation L_Norvaline L-Norvaline L_Norvaline->Arginase Inhibition

Figure 1. Competition between Arginase and NOS for L-Arginine.

L-Norvaline: Mechanism of Arginase Inhibition

L-norvaline acts as a competitive inhibitor of arginase.[7] Its structural similarity to L-ornithine, a product of the arginase reaction, allows it to bind to the active site of the enzyme, thereby preventing the binding of the natural substrate, L-arginine.[11] The inhibition of arginase by L-norvaline leads to an increase in the intracellular concentration of L-arginine, which can then be utilized by NOS to produce NO.[8][9][12] This enhanced NO production can lead to vasodilation and other beneficial downstream effects.[7]

Quantitative Data on Arginase Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). While specific values can vary depending on the experimental conditions (e.g., pH, substrate concentration, enzyme source), the following table summarizes reported values for L-norvaline and other notable arginase inhibitors.

InhibitorArginase IsoformIC50KiReference
L-Norvaline Rat Liver (mixed)17.9 mM-[13]
Nω-hydroxy-L-arginine (L-NOHA)Human Arginase I-3.6 µM (Kd)[1]
nor-Nω-hydroxy-L-arginine (nor-NOHA)Human Arginase I-517 nM (Kd)[1]
2(S)-amino-6-boronohexanoic acid (ABH)Human Arginase II-8.5 nM[14]
S-(2-boronoethyl)-L-cysteine (BEC)Human Arginase II-0.31 µM (pH 7.5)[15]

Note: The IC50 value for L-norvaline from the cited study was determined for Entamoeba histolytica arginase and may differ for human arginases.

Deuterated L-Norvaline: A Theoretical Perspective

To date, there is a conspicuous absence of published research detailing the synthesis of deuterated L-norvaline for the specific purpose of studying its arginase inhibitory activity. Consequently, no experimental data is available to directly compare the potency (IC50, Ki) of deuterated L-norvaline with its non-deuterated counterpart. However, based on the principles of the kinetic isotope effect (KIE), we can theorize about the potential impact of deuteration.

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of enzyme inhibition, deuteration of an inhibitor could potentially influence its binding affinity and inhibitory mechanism.

Potential Effects of Deuteration on L-Norvaline Inhibition of Arginase:
  • Binding Affinity (Ki): The primary interaction of L-norvaline with the arginase active site is non-covalent. The substitution of hydrogen with deuterium is unlikely to significantly alter the electronic properties that govern these interactions (e.g., van der Waals forces, hydrogen bonding). Therefore, a substantial change in the binding affinity (Ki) is not anticipated.

  • Kinetic Isotope Effect: A significant KIE is typically observed when the cleavage of a bond to the isotopically labeled atom is the rate-determining step of the reaction. Since L-norvaline is a competitive inhibitor and does not undergo a chemical reaction catalyzed by arginase, a primary KIE is not expected.

  • Secondary Kinetic Isotope Effect: Secondary KIEs can occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are generally smaller than primary KIEs. It is conceivable that deuteration of L-norvaline could lead to subtle changes in vibrational modes of the molecule, which might slightly alter its conformation and, in turn, its interaction with the enzyme's active site. However, without experimental data, the magnitude and direction of such an effect remain purely speculative.

Experimental Protocols for Arginase Activity Assays

The activity of arginase is typically determined by measuring the rate of production of one of its products, urea or L-ornithine. Several methods are available, with colorimetric assays being the most common.

Workflow for a Typical Arginase Activity Assay

The following diagram outlines a generalized workflow for an in vitro arginase activity assay.

Arginase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Prepare_Reagents Prepare Reagents: - Arginase Buffer (pH 9.5) - L-Arginine Substrate - MnCl2 Solution - Stop Solution Activate_Enzyme Activate Enzyme with MnCl2 Prepare_Reagents->Activate_Enzyme Prepare_Samples Prepare Samples: - Enzyme Lysates - Purified Enzyme - Inhibitors (L-Norvaline, etc.) Prepare_Samples->Activate_Enzyme Incubate_Inhibitor Pre-incubate with Inhibitor (optional) Activate_Enzyme->Incubate_Inhibitor Initiate_Reaction Initiate Reaction with L-Arginine Activate_Enzyme->Initiate_Reaction Incubate_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with Acid Incubate->Stop_Reaction Color_Development Add Urea Detection Reagent (e.g., α-ISPF) Stop_Reaction->Color_Development Incubate_Color Incubate for Color Development Color_Development->Incubate_Color Measure_Absorbance Measure Absorbance (e.g., 540 nm) Incubate_Color->Measure_Absorbance

References

An In-depth Technical Guide on the Discovery and Natural Occurrence of L-Norvaline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-norvaline, a non-proteinogenic α-amino acid and an isomer of valine, has garnered significant attention in the scientific community for its therapeutic potential, primarily stemming from its role as an arginase inhibitor. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of L-norvaline and its isomers. It details the key biological signaling pathways modulated by L-norvaline, particularly its impact on nitric oxide (NO) bioavailability and related cellular signaling cascades. Furthermore, this guide presents detailed experimental protocols for the extraction, quantification, and functional analysis of norvaline, alongside a compilation of quantitative data on its natural abundance and inhibitory activity to support further research and drug development endeavors.

Discovery and Natural Occurrence

First identified in the early 20th century, L-norvaline (L-2-aminopentanoic acid) is a straight-chain amino acid not incorporated into proteins during ribosomal translation[1]. Its discovery was followed by the identification of its presence in various biological systems, challenging the initial perception of it being a purely synthetic compound.

Microbial Sources

L-norvaline has been identified as a natural product in several microorganisms. It is a known component of an antifungal peptide produced by the bacterium Bacillus subtilis[1][2]. It is also produced by other bacteria, including Escherichia coli and Serratia marcescens, often as a byproduct of the branched-chain amino acid biosynthesis pathway[3][4]. The accumulation of L-norvaline in E. coli can be induced by conditions such as oxygen limitation, which leads to an overflow of metabolic precursors[5].

Plant and Food Sources

The presence of norvaline has been reported in the plant kingdom, with DL-norvaline being identified in Arabidopsis thaliana[6]. While not abundant, L-norvaline is also found in some food sources, including meat, dairy products, grains, legumes, and nuts. However, comprehensive quantitative data on its concentration in these foods is limited.

Other Isomers

Beyond the L-enantiomer, other isomers of norvaline have been identified in nature.

  • D-Norvaline: The D-enantiomer, D-norvaline, has been less extensively studied in terms of its natural occurrence. However, D-amino acids are known to be present in various natural products from bacteria, algae, fungi, and marine organisms[7].

  • 5-hydroxy-L-norvaline: This hydroxylated derivative of L-norvaline has been identified in the culture fluids of pyridoxine-starved Escherichia coli auxotrophs, representing a unique product of bacterial metabolism[8].

Biosynthesis of L-Norvaline Isomers

The primary route for L-norvaline biosynthesis in microorganisms is as a metabolic "spill-over" from the leucine biosynthesis pathway. The key enzyme, α-isopropylmalate synthase, which normally catalyzes the condensation of α-ketoisovalerate and acetyl-CoA, can also utilize α-ketobutyrate as a substrate. This promiscuity leads to the formation of α-ketovalerate, which is then transaminated to yield L-norvaline.

G Pyruvate Pyruvate alpha_Ketobutyrate α-Ketobutyrate Pyruvate->alpha_Ketobutyrate ... alpha_IPMS α-Isopropylmalate Synthase alpha_Ketobutyrate->alpha_IPMS alpha_Ketovalerate α-Ketovalerate alpha_IPMS->alpha_Ketovalerate Transaminase Transaminase alpha_Ketovalerate->Transaminase L_Norvaline L-Norvaline Transaminase->L_Norvaline

Caption: Simplified biosynthesis pathway of L-Norvaline.

Biological Activity and Signaling Pathways

The most well-characterized biological function of L-norvaline is its role as a competitive inhibitor of the enzyme arginase[9]. Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS).

The Arginase-Nitric Oxide Pathway

Increased L-arginine levels enhance the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune regulation[1]. This mechanism underlies many of the observed physiological effects of L-norvaline.

G L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline L_Norvaline L-Norvaline L_Norvaline->Arginase Inhibition

Caption: L-Norvaline's inhibition of arginase enhances nitric oxide production.

PI3K/Akt and ERK/MAPK Signaling

Recent studies have indicated that L-norvaline can also modulate other key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway. The activation of the PI3K/Akt pathway by L-valine, a structurally similar amino acid, has been shown to be essential for increased phagocytosis in macrophages[10]. While the precise mechanisms of L-norvaline's influence on these pathways are still under investigation, it is hypothesized that the effects may be linked to the increased NO production or to direct interactions with upstream regulators. L-norvaline has been shown to inhibit the p70 ribosomal S6 kinase 1 (S6K1), a downstream effector of the mTOR pathway, which is itself regulated by PI3K/Akt signaling[11].

G L_Norvaline L-Norvaline Arginase Arginase L_Norvaline->Arginase Inhibition S6K1 S6K1 L_Norvaline->S6K1 Inhibition NO ↑ Nitric Oxide Arginase->NO Modulates PI3K PI3K NO->PI3K ERK ERK NO->ERK Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cellular_Responses Cellular Responses (e.g., Proliferation, Survival) Akt->Cellular_Responses mTORC1->S6K1 S6K1->Cellular_Responses Protein Synthesis ERK->Cellular_Responses

Caption: Overview of signaling pathways potentially modulated by L-Norvaline.

Quantitative Data

A critical aspect of understanding the biological significance of L-norvaline is the availability of quantitative data on its natural occurrence and its inhibitory potency against its primary target, arginase.

Source Isomer Concentration Reference
Escherichia coli (anaerobic culture)L-Norvaline~1 mM[5]
Bacillus subtilisL-NorvalineNot Quantified[1][2]
Arabidopsis thalianaDL-NorvalineNot Quantified[6]
Aeromonas veroniiDL-NorvalineNot Quantified[6]
Meat, Dairy, Grains, Legumes, NutsL-NorvalineNot Quantified-

Table 1: Natural Occurrence of Norvaline Isomers (Quantitative Data)

Enzyme Isomer IC50 / Ki / Kd Reference
Human Arginase IL-NorvalineIC50: Not specified, but inhibits[11]
Human Arginase IIL-NorvalineIC50: Not specified, but inhibits[11]
Rat Liver ArginaseL-NorvalineKi = 0.5 ± 1 µM[12]
Entamoeba histolytica ArginaseL-NorvalineIC50 = 17.9 mM[13]
Human Arginase Inor-NOHA (analogue)Kd = 517 nM (SPR), ~50 nM (ITC)[14][15]

Table 2: Inhibitory Activity of L-Norvaline and Analogues against Arginase

Experimental Protocols

Extraction of Free Amino Acids from Microbial Cells

This protocol is adapted for the extraction of free amino acids from bacterial cells for subsequent analysis by chromatography.

Materials:

  • Bacterial cell culture

  • Extraction solvent: 80% Methanol (pre-chilled to -20°C)

  • Centrifuge capable of reaching >10,000 x g at 4°C

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Harvest bacterial cells from the culture broth by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with an equal volume of sterile, ice-cold phosphate-buffered saline (PBS) to remove residual media components.

  • Resuspend the cell pellet in a known volume of pre-chilled 80% methanol. A ratio of 1 mL of solvent per 100 mg of wet cell weight is recommended.

  • Incubate the suspension at -20°C for at least 1 hour to precipitate proteins and macromolecules.

  • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully collect the supernatant containing the free amino acids.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The filtered extract is now ready for derivatization (if required) and analysis by HPLC or LC-MS.

G Start Bacterial Cell Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Wash Wash with PBS Harvest->Wash Extract Extract with 80% Methanol Wash->Extract Precipitate Precipitate Proteins (-20°C) Extract->Precipitate Centrifuge_Debris Centrifuge to Remove Debris Precipitate->Centrifuge_Debris Collect_Supernatant Collect Supernatant Centrifuge_Debris->Collect_Supernatant Filter Filter (0.22 µm) Collect_Supernatant->Filter Analysis HPLC or LC-MS Analysis Filter->Analysis G Prepare Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate_Enzyme_Inhibitor Pre-incubate Enzyme + Inhibitor Prepare->Incubate_Enzyme_Inhibitor Start_Reaction Add Substrate (L-Arginine) Incubate_Enzyme_Inhibitor->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (Acid) Incubate_Reaction->Stop_Reaction Color_Development Add Color Reagents & Heat Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance Color_Development->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

References

Methodological & Application

Application Notes and Protocols for L-Norvaline-d5 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard for achieving accuracy and precision. This document provides detailed application notes and protocols for the use of L-Norvaline-d5 as an internal standard for the quantification of L-norvaline in biological matrices. L-norvaline, a non-proteinogenic amino acid, is an inhibitor of the arginase enzyme and plays a significant role in the nitric oxide (NO) signaling pathway, making its accurate quantification crucial in various research and drug development contexts.

A deuterated internal standard like this compound is ideal because it shares nearly identical physicochemical properties with the analyte, L-norvaline. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variations in sample preparation and instrument response. The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.

Biological Context: L-Norvaline and the Arginase-Nitric Oxide Pathway

L-norvaline is recognized for its role in modulating the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. L-norvaline exerts its effect primarily by inhibiting the enzyme arginase, which competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced NO production. This mechanism is of significant interest in studies related to cardiovascular diseases, neurodegenerative disorders, and sports nutrition.

Below is a diagram illustrating the signaling pathway.

L-Norvaline Signaling Pathway L-Norvaline Signaling Pathway cluster_arginine_metabolism L-Arginine Metabolism cluster_intervention Intervention cluster_downstream Downstream Effects L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Substrate Urea_Cycle Urea Cycle (Ornithine, Urea) Arginase->Urea_Cycle NO_Production Nitric Oxide (NO) + L-Citrulline NOS->NO_Production Increased_NO Increased NO Bioavailability L-Norvaline L-Norvaline L-Norvaline->Arginase Inhibition Vasodilation Vasodilation Increased_NO->Vasodilation Neuroprotection Neuroprotection Increased_NO->Neuroprotection Immune_Response Modulated Immune Response Increased_NO->Immune_Response

Caption: L-Norvaline inhibits arginase, increasing L-arginine for NO synthesis.

Experimental Protocols

This section provides a detailed protocol for the quantification of L-norvaline in human plasma using this compound as an internal standard.

Materials and Reagents
  • L-Norvaline (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • 96-well protein precipitation plates

Stock and Working Solutions
  • L-Norvaline Stock Solution (1 mg/mL): Accurately weigh and dissolve L-norvaline in methanol/water (50:50, v/v) to a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol/water (50:50, v/v) to a final concentration of 1 mg/mL.

  • L-Norvaline Working Solutions: Prepare a series of working solutions by serially diluting the L-Norvaline stock solution with methanol/water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation

The following workflow diagram illustrates the sample preparation procedure.

Sample Preparation Workflow Sample Preparation Workflow Start Start Plasma_Sample 50 µL Plasma Sample (Calibrator, QC, or Unknown) Start->Plasma_Sample Add_IS Add 200 µL of Internal Standard Working Solution (100 ng/mL this compound in Acetonitrile) Plasma_Sample->Add_IS Vortex Vortex Mix for 2 minutes Add_IS->Vortex Centrifuge Centrifuge at 4000 rpm for 10 minutes at 4°C Vortex->Centrifuge Supernatant_Transfer Transfer 100 µL of Supernatant to a 96-well plate Centrifuge->Supernatant_Transfer Inject Inject into LC-MS/MS System Supernatant_Transfer->Inject End End Inject->End

Caption: Workflow for plasma sample preparation.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
LC System UPLC System
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 95% B to 40% B over 5 min, re-equilibrate for 2 min

Mass Spectrometry Conditions:

The following Multiple Reaction Monitoring (MRM) transitions are suggested. It is crucial to optimize these parameters on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
L-Norvaline 118.172.11001530
This compound 123.177.11001530

Note: The product ion for amino acids in positive ion mode often corresponds to the neutral loss of the carboxyl group (HCOOH), which has a mass of 46 Da. The proposed product ions (m/z 72.1 for L-Norvaline and m/z 77.1 for this compound) reflect this characteristic fragmentation.

Method Validation Summary

A summary of typical validation parameters for a similar LC-MS/MS assay for amino acids is presented below. These values should be established during in-house method validation.

ParameterTypical Acceptance Criteria/Results
Linearity (r²) > 0.99
LLOQ Signal-to-noise ratio > 10
Intra-day Precision < 15% RSD
Inter-day Precision < 15% RSD
Accuracy 85-115% of nominal concentration
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits (typically < 15% variation)
Stability Stable under various storage and processing conditions

Data Presentation

The quantitative data from a validation study should be presented in clear, structured tables for easy comparison and interpretation.

Table 1: Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
11,520150,0000.0101
57,650152,0000.0503
1015,300151,0000.1013
5075,800149,0000.5087
100151,000150,5001.0033
500755,000151,0005.0000

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ18.5105.210.2103.5
Low QC36.298.77.899.1
Mid QC754.5101.35.9100.8
High QC4003.899.54.7101.2

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of L-norvaline in biological matrices by LC-MS/MS. The detailed protocol and validation guidelines presented in these application notes serve as a comprehensive resource for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation to aid in understanding and execution.

Application Note: Quantitative Amino acid analysis using L-Norvaline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative amino acid analysis is a critical tool in various scientific disciplines, from metabolic research and clinical diagnostics to quality control in the biopharmaceutical industry.[1] Accurate and precise measurement of amino acid concentrations is essential for understanding physiological and pathological states, monitoring cell culture media, and determining the composition of protein-based therapeutics.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose, offering high sensitivity and specificity.[3][4]

A key challenge in quantitative analysis is accounting for variability introduced during sample preparation and instrumental analysis.[5] The use of stable isotope-labeled internal standards is a widely accepted strategy to normalize for these variations, ensuring high accuracy and precision.[5][6] L-Norvaline-d5, a deuterated analog of the non-proteinogenic amino acid L-Norvaline, serves as an excellent internal standard for this application.[7] Its chemical properties are nearly identical to those of naturally occurring amino acids, allowing it to co-elute and experience similar ionization effects, while its mass difference enables distinct detection by the mass spectrometer.[5]

This application note provides a detailed protocol for the quantitative analysis of amino acids in biological samples using this compound as an internal standard, coupled with LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

The core of this method lies in the principle of isotope dilution. A known concentration of the stable isotope-labeled internal standard (this compound) is added to each sample at the beginning of the workflow.[5] This "spiked" standard undergoes the same sample processing steps as the target amino acids (analytes). During LC-MS/MS analysis, the instrument measures the ratio of the signal intensity of each endogenous amino acid to the signal intensity of this compound. Since any loss of sample during preparation or variation in instrument response will affect both the analyte and the internal standard equally, this ratio remains constant. By comparing the analyte/internal standard ratio in the unknown sample to a calibration curve generated from standards with known concentrations, the exact amount of each amino acid in the original sample can be accurately determined.

G Sample Biological Sample (Unknown Analyte Concentration) IS_Addition Spike with Known Concentration of this compound (IS) Sample->IS_Addition Extraction Deproteinization & Extraction IS_Addition->Extraction Derivatization Derivatization (e.g., aTRAQ) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Measure Peak Area Ratio (Analyte / IS) MS_Detection->Data_Acquisition Concentration_Calc Calculate Analyte Concentration Data_Acquisition->Concentration_Calc Calibration_Curve Generate Calibration Curve from Standards Calibration_Curve->Concentration_Calc

Caption: Logical workflow for quantitative amino acid analysis.

Experimental Protocols

This protocol is a representative method and may require optimization for specific sample types and instrumentation.

1. Materials and Reagents

  • Amino Acid Standard Mix (e.g., Sigma-Aldrich, Pickering Laboratories)

  • This compound (MedchemExpress or equivalent)

  • aTRAQ™ Reagents Application Kit (SCIEX) or similar derivatization kit[3]

  • LC-MS grade water, methanol, and acetonitrile

  • Formic acid and heptafluorobutyric acid (HFBA)

  • Sulfosalicylic acid (SSA) for deproteinization[3]

  • Biological samples (e.g., plasma, cell culture media)

  • Calibrated pipettes and sterile microcentrifuge tubes

2. Preparation of Standards and Internal Standard Stock

  • Amino Acid Calibration Standards: Prepare a series of calibration standards by serially diluting a certified amino acid standard mix in 0.1 M HCl. A typical concentration range would be 5 µM to 2000 µM.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mM stock solution of this compound in 0.1 M HCl.

  • Working IS Solution: Dilute the IS stock solution to 250 µM in 0.1 M HCl.

3. Sample Preparation and Derivatization

The following protocol is adapted for a 10 µL sample volume.[3]

  • Sample Collection: Collect biological samples using appropriate methods to minimize degradation. For plasma, use EDTA as an anticoagulant and centrifuge to separate plasma from blood cells.

  • Internal Standard Spiking: Add 10 µL of the 250 µM working IS solution to 10 µL of each sample, calibrator, and quality control (QC) sample.

  • Deproteinization: Add 5 µL of 10% sulfosalicylic acid (SSA) to the mixture. Vortex thoroughly and centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer 5 µL of the deproteinized supernatant to a new microcentrifuge tube.

  • Buffering: Add 20 µL of the derivatization kit's labeling buffer.

  • Derivatization: Add 2.5 µL of the aTRAQ reagent (previously diluted in isopropanol as per the manufacturer's instructions).

  • Incubation: Vortex and incubate at room temperature for 40 minutes.

  • Quenching: Add 2.5 µL of hydroxylamine (from the kit) to quench the reaction. Incubate for 15 minutes at room temperature.

  • Dilution: Dilute the final derivatized sample with 180 µL of LC-MS grade water. The sample is now ready for LC-MS/MS analysis.

G cluster_workflow Sample Preparation Workflow start Start: 10 µL Sample add_is Add 10 µL of 250 µM this compound start->add_is deproteinize Add 5 µL 10% SSA, vortex, centrifuge add_is->deproteinize transfer Transfer 5 µL supernatant deproteinize->transfer add_buffer Add 20 µL Labeling Buffer transfer->add_buffer derivatize Add 2.5 µL aTRAQ Reagent add_buffer->derivatize incubate Incubate 40 min at RT derivatize->incubate quench Add 2.5 µL Hydroxylamine incubate->quench incubate2 Incubate 15 min at RT quench->incubate2 dilute Dilute with 180 µL Water incubate2->dilute end Ready for LC-MS/MS dilute->end G cluster_lcms LC-MS/MS Analysis Workflow Autosampler Autosampler (20 µL Injection) UPLC UPLC System (C18 Column, Gradient Elution) Autosampler->UPLC ESI ESI Source (Positive Ionization) UPLC->ESI Quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->Quad1 Quad2 Quadrupole 2 (Q2) (Collision Cell - CID) Quad1->Quad2 Quad3 Quadrupole 3 (Q3) (Product Ion Selection) Quad2->Quad3 Detector Detector Quad3->Detector Data Data System (Chromatogram Generation) Detector->Data

References

Application Notes and Protocols for L-Norvaline-d5 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Norvaline-d5 as an internal standard in mass spectrometry (MS) applications, particularly for the quantitative analysis of amino acids in biological matrices.

Introduction

This compound is the deuterated form of L-norvaline, a non-proteinogenic amino acid. In mass spectrometry-based quantitative analysis, stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision. This compound is an ideal internal standard for the quantification of L-norvaline and other amino acids due to its similar chemical and physical properties to the native analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. Its mass shift of +5 Da allows for clear differentiation from the endogenous, unlabeled L-norvaline in the mass spectrometer.

Experimental Protocols

Preparation of Stock and Working Solutions

a. This compound Internal Standard Stock Solution (1 mg/mL):

  • Weigh approximately 1 mg of this compound with high precision.

  • Dissolve the weighed this compound in 1 mL of 0.1 N HCl in a volumetric flask.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C.

b. This compound Internal Standard Working Solution (10 µg/mL):

  • Dilute 10 µL of the 1 mg/mL this compound stock solution with 990 µL of 0.1 N HCl.

  • Vortex to ensure homogeneity.

  • This working solution is stable for several weeks when stored at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C is recommended.

c. Amino Acid Calibration Standards:

  • Prepare a stock solution of the unlabeled amino acid standards (including L-norvaline) at a concentration of 1 mg/mL in 0.1 N HCl.

  • Prepare a series of calibration standards by serially diluting the stock solution with a suitable matrix (e.g., charcoal-stripped plasma or a synthetic matrix) to achieve a concentration range that covers the expected physiological or experimental concentrations of the analytes.

Sample Preparation from Plasma

This protocol is designed for the analysis of amino acids in plasma samples.

a. Protein Precipitation:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (10 µg/mL) to each tube.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

b. Derivatization (using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC):

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 20 µL of 20 mM HCl.

  • Add 60 µL of borate buffer (pH 8.8).

  • Add 20 µL of AQC reagent (3 mg/mL in acetonitrile).

  • Vortex immediately and incubate at 55°C for 10 minutes.

  • The derivatized sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the derivatized amino acids.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 35
    8.1 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

b. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    L-Norvaline 288.2 171.1
    This compound 293.2 176.1

    Note: The specific MRM transitions for other amino acids will need to be optimized based on the derivatization reagent used.

Quantitative Data

The following table summarizes typical quantitative performance data for a method utilizing this compound as an internal standard for the analysis of L-norvaline.

ParameterResult
Linearity (r²) > 0.995
Calibration Range 0.1 - 100 µM
Limit of Detection (LOD) 0.05 µM
Limit of Quantification (LOQ) 0.1 µM
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery (%) 90 - 110%

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample is Add this compound Internal Standard sample->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry deriv Derivatization (AQC Reagent) dry->deriv lcms LC-MS/MS Analysis deriv->lcms data Data Analysis lcms->data metabolic_pathway Arginine L-Arginine Arginase Arginase Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) Arginine->NOS Substrate Ornithine L-Ornithine + Urea Arginase->Ornithine Product NO Nitric Oxide (NO) NOS->NO Product LNorvaline L-Norvaline LNorvaline->Arginase Inhibition

Application Note: L-Norvaline-d5 as an Internal Standard for GC-MS based Metabolite Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Metabolite profiling, a key component of systems biology, involves the comprehensive analysis of low molecular weight molecules in a biological system. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose, particularly for the analysis of amino acids and other primary metabolites.[1][2] Due to their polar and non-volatile nature, amino acids require a chemical derivatization step, such as silylation, to make them amenable to GC analysis.[3] Accurate quantification is critical in metabolomics, and the use of a stable isotope-labeled internal standard (IS) is the gold standard for correcting variations during sample preparation and analysis.[4][5] L-Norvaline-d5, a deuterated analog of the non-proteinogenic amino acid L-norvaline, serves as an excellent internal standard for the quantification of amino acids and other metabolites. Its chemical similarity to endogenous amino acids ensures consistent behavior during extraction and derivatization, while its mass shift prevents interference with the measurement of target analytes.

Principle This protocol details the use of this compound as an internal standard for the relative and absolute quantification of metabolites in biological samples. The method involves spiking the sample with a known concentration of this compound at the beginning of the sample preparation process. Following extraction and derivatization, the sample is analyzed by GC-MS. The signal intensity of each target analyte is normalized to the signal intensity of this compound. This ratio is then used to determine the concentration of the analyte, typically by referencing a calibration curve prepared with authentic standards. This normalization corrects for analyte loss during sample handling and variations in injection volume and instrument response.

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for biological fluids like plasma or serum.

  • Thawing: Thaw frozen biological samples (e.g., 50 µL of plasma) on ice.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 mM in water) to each sample, blank, and calibration standard.

  • Protein Precipitation: Add 200 µL of ice-cold methanol to precipitate proteins.[6]

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.

  • Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen gas. The dried extract can be stored at -80°C until derivatization.

Two-Step Derivatization

A two-step derivatization process involving methoximation followed by silylation is recommended for comprehensive metabolite profiling.[6]

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

    • Vortex for 1 minute to ensure the pellet is fully dissolved.

    • Incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and keto groups.

  • Silylation:

    • Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[3][7] MTBSTFA derivatives are often more stable and less sensitive to moisture.

    • Vortex briefly.

    • Incubate at 60°C for 30 minutes. This step converts active hydrogens on amine, hydroxyl, and thiol groups into their trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, increasing volatility.[3]

  • Final Step: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

GC-MS Instrumental Analysis

The following are typical parameters and can be optimized for specific instruments and applications.

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: 30 m x 0.25 mm I.D. x 0.25 µm film thickness, 5% phenyl methylpolysiloxane column (e.g., DB-5ms, TRACE TR-5).[3]

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: Increase to 290°C at a rate of 5°C/min.

    • Hold at 290°C for 5 minutes.

  • Mass Spectrometer: Time-of-Flight (TOF) or Quadrupole MS.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-600) for profiling or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for targeted quantification.[1]

Data Presentation

Quantitative performance should be assessed by creating calibration curves for each target analyte and evaluating parameters such as linearity, limit of quantification (LOQ), precision, and accuracy. The table below presents illustrative performance data for the quantification of representative amino acids using this compound as an internal standard.

Table 1: Illustrative Quantitative Performance Data

AnalyteLinearity (R²)LOQ (µM)Intra-day Precision (%RSD, n=6)Accuracy (% Recovery)
Alanine0.9981.53.5%98.7%
Valine0.9991.02.8%101.2%
Leucine0.9990.83.1%99.5%
Proline0.9972.04.2%97.1%
Serine0.9981.23.8%102.5%
Glutamate0.9962.55.1%95.8%

Note: The values in this table are for illustrative purposes and represent typical performance characteristics for a validated GC-MS metabolomics method.

Visualizations

Experimental Workflow

The overall process from sample collection to data analysis is a multi-step procedure that requires careful execution to ensure data quality and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Spike with this compound Internal Standard sample->add_is precip Protein Precipitation (e.g., with Methanol) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry methox Step 1: Methoximation (e.g., Methoxyamine HCl in Pyridine) dry->methox silylation Step 2: Silylation (e.g., MSTFA or MTBSTFA) methox->silylation gcms GC-MS Analysis silylation->gcms deconvolution Peak Deconvolution & Integration gcms->deconvolution quant Quantification using Analyte/IS Ratio deconvolution->quant stats Metabolite Identification & Statistical Analysis quant->stats Norvaline_Pathway cluster_legend Legend L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Urea Urea Arginase->Urea L_Ornithine L-Ornithine Arginase->L_Ornithine NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline L_Norvaline L-Norvaline (Inhibitor) L_Norvaline->Arginase Inhibition Metabolite Metabolite Enzyme Enzyme Inhibitor Inhibitor Product Product Key_Product Key Product

References

Application Notes and Protocols for L-Norvaline-d5 in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of L-Norvaline-d5 as an internal standard in clinical mass spectrometry for the quantitative analysis of amino acids. Detailed protocols, data presentation, and workflow visualizations are included to facilitate seamless integration into research and drug development pipelines.

Introduction

L-Norvaline, a non-proteinogenic amino acid and an inhibitor of the enzyme arginase, plays a significant role in the nitric oxide (NO) signaling pathway. Its deuterated analog, this compound, serves as an ideal internal standard for stable isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, chromatography, and ionization, ensuring high accuracy and precision in analytical measurements.

Core Application: Internal Standard for Amino Acid Profiling

This compound is primarily employed as an internal standard for the quantification of amino acids in biological matrices, most commonly plasma. In this application, a known concentration of this compound is spiked into both calibration standards and unknown samples prior to sample preparation. The consistent ratio of the analyte's response to the internal standard's response allows for precise quantification, even if sample loss occurs during processing.

Signaling Pathway of L-Norvaline

L-Norvaline's biological activity stems from its role as a competitive inhibitor of arginase. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-Norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.

L_Norvaline_Pathway cluster_arginine_metabolism L-Arginine Metabolism cluster_inhibition Inhibition L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS L-Ornithine_Urea L-Ornithine + Urea Arginase->L-Ornithine_Urea Hydrolysis NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Oxidation L-Norvaline L-Norvaline L-Norvaline->Arginase Inhibits

Caption: L-Norvaline's role in the L-arginine metabolic pathway.

Experimental Protocols

Protocol 1: Quantitative Analysis of Amino Acids in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the analysis of amino acids in human plasma using this compound as an internal standard.[1][2]

1. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • This compound (Internal Standard)

  • Amino acid standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation agent (e.g., 10% trichloroacetic acid or cold acetonitrile)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS vials

2. Sample Preparation:

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Prepare Internal Standard Working Solution: Prepare a working solution of this compound in water or a suitable solvent at a concentration of 10 µM. The optimal concentration may need to be determined based on the instrument's sensitivity.

  • Spike Samples: In a microcentrifuge tube, add 100 µL of plasma. To this, add 10 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or other protein precipitation agent) to the plasma-internal standard mixture.

  • Vortex and Incubate: Vortex the mixture vigorously for 30 seconds and incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for concentration purposes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The precursor and product ions for each amino acid and this compound need to be optimized. A starting point for L-Norvaline and its d5 isotopologue is provided in the table below. Isomers like valine often exhibit similar fragmentation patterns.[3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Norvaline118.172.115
This compound 123.1 77.1 15

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

  • Quantify the amino acids in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a typical clinical mass spectrometry analysis using an internal standard.

LCMS_Workflow SampleCollection 1. Sample Collection (e.g., Plasma) Spiking 2. Spiking with This compound (IS) SampleCollection->Spiking SamplePrep 3. Sample Preparation (Protein Precipitation) Spiking->SamplePrep Centrifugation 4. Centrifugation SamplePrep->Centrifugation Transfer 5. Supernatant Transfer Centrifugation->Transfer LC_Separation 6. LC Separation Transfer->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis & Quantification MS_Detection->Data_Analysis Result_Reporting 9. Result Reporting Data_Analysis->Result_Reporting

Caption: General workflow for LC-MS/MS analysis with an internal standard.

Quantitative Data Summary

The use of this compound as an internal standard allows for the generation of highly reliable quantitative data. The following tables summarize typical performance characteristics for the LC-MS/MS analysis of amino acids in plasma. The data presented is a representative summary based on published literature.[1][4][5]

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

Amino AcidLinearity Range (µM)LLOQ (µM)
Alanine1 - 500> 0.9951
Valine1 - 500> 0.9951
Leucine1 - 500> 0.9961
Isoleucine1 - 500> 0.9951
Proline1 - 500> 0.9971
Phenylalanine0.5 - 250> 0.9980.5
Tryptophan0.5 - 250> 0.9970.5
Methionine0.5 - 250> 0.9960.5
Tyrosine0.5 - 250> 0.9980.5
Arginine1 - 500> 0.9941

Table 2: Precision and Accuracy

Amino AcidConcentration (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Alanine 103.55.298.5
1002.13.8101.2
4001.83.199.8
Valine 104.16.597.9
1002.54.2102.1
4002.03.5100.5
Leucine 103.85.899.1
1002.34.0101.5
4001.93.3100.1
Arginine 105.27.196.5
1003.15.5103.0
4002.54.8101.8

Conclusion

This compound is a highly effective and reliable internal standard for the quantitative analysis of amino acids in clinical mass spectrometry. Its use, in conjunction with a well-validated LC-MS/MS method, provides the accuracy and precision required for demanding research and drug development applications. The protocols and data presented here serve as a comprehensive resource for the implementation of this compound in your laboratory workflows.

References

Application Notes and Protocols for Stable Isotope Labeling with L-Norvaline-d5 in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative proteomics for the accurate determination of relative protein abundance between different samples. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted metabolic labeling strategy where cells are cultured in media containing "heavy" isotopically labeled essential amino acids. This results in the incorporation of these heavy amino acids into all newly synthesized proteins. When "heavy" and "light" (unlabeled) proteomes are mixed, the relative protein abundance can be precisely quantified by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer.[1][2][3][4][5]

Traditionally, SILAC experiments utilize heavy isotopes of arginine and lysine. However, the use of other labeled amino acids, including non-canonical amino acids and their isotopologues like L-Norvaline-d5, is an emerging area of interest. L-Norvaline, an isomer of valine, has been shown to be misincorporated at leucine residues by the cellular translational machinery.[3][6][7] This characteristic can be exploited for proteomic studies. This compound, a deuterated variant of L-Norvaline, can serve as a "heavy" amino acid for quantitative proteomic analysis.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in stable isotope labeling experiments for quantitative proteomics.

Principle of this compound Labeling

The underlying principle of this compound labeling mirrors that of traditional SILAC. Cells are cultured in a medium where L-Leucine is replaced by this compound. Due to its structural similarity to leucine, L-Norvaline is mistakenly charged to tRNALeu and incorporated into proteins at leucine positions.[7] The deuterium atoms on this compound result in a specific mass shift in the labeled peptides compared to their unlabeled counterparts containing leucine. This mass difference allows for the differentiation and relative quantification of proteins from two or more cell populations using mass spectrometry.

One key application of this technique is in studying proteome-wide effects of treatments or conditions on protein synthesis and turnover. It can also be a powerful tool to investigate the biological consequences of non-canonical amino acid incorporation.

Applications

  • Quantitative Analysis of Proteome Dynamics: this compound labeling can be used to compare global protein expression profiles between different experimental conditions (e.g., drug-treated vs. control cells).

  • Pulse-SILAC for Studying Protein Synthesis: A "pulsed" introduction of this compound can be used to specifically label and quantify newly synthesized proteins over a defined period.

  • Investigating the Effects of Non-Canonical Amino Acid Incorporation: This method provides a direct way to study the proteome-wide consequences of L-Norvaline incorporation on protein stability, function, and cellular signaling.

  • Internal Standard for Targeted Proteomics: this compound labeled peptides can be used as internal standards for the absolute quantification of specific target proteins.[6]

Experimental Workflow

The experimental workflow for a typical this compound labeling experiment is outlined below.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis A Control Cells (Leucine-containing medium) C Cell Lysis A->C B Experimental Cells (this compound medium) B->C D Protein Quantification C->D E Combine Proteomes (1:1 ratio) D->E F Protein Digestion (e.g., with Trypsin) E->F G Peptide Cleanup (e.g., Desalting) F->G H LC-MS/MS Analysis G->H I Peptide Identification H->I J Quantification of Heavy/Light Peptide Ratios I->J K Data Interpretation J->K

Figure 1: General experimental workflow for quantitative proteomics using this compound labeling.

Detailed Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • SILAC-grade cell culture medium deficient in L-Leucine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Leucine

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

Procedure:

  • Media Preparation:

    • Prepare "Light" medium: Supplement the leucine-deficient medium with L-Leucine to the desired final concentration (e.g., 84 mg/L for DMEM).

    • Prepare "Heavy" medium: Supplement the leucine-deficient medium with this compound to a similar molar concentration as L-Leucine in the light medium.

    • Add dFBS to a final concentration of 10% to both media.

  • Cell Culture and Labeling:

    • Culture the cells for at least five passages in either the "Light" or "Heavy" medium to ensure near-complete incorporation of the respective amino acid.

    • Monitor cell morphology and proliferation to assess any potential toxicity of this compound.

    • Apply the experimental treatment to the cells growing in the "Heavy" medium. The "Light" culture will serve as the control.

  • Cell Harvesting and Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of both the "Light" and "Heavy" lysates using a compatible protein assay (e.g., BCA assay).

    • Combine equal amounts of protein from the "Light" and "Heavy" lysates (e.g., 50 µg of each).

Protocol 2: In-solution Digestion of Combined Proteomes

Materials:

  • Combined protein lysate from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

Procedure:

  • Reduction and Alkylation:

    • Add DTT to the combined protein lysate to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Trypsin Digestion:

    • Dilute the sample with ammonium bicarbonate (50 mM, pH 8) to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Digestion Quenching and Peptide Desalting:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

    • Elute the peptides and dry them in a vacuum concentrator.

    • Resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Data Presentation

The quantitative data from an this compound labeling experiment can be summarized in a table format. The table should include protein identification, the number of unique peptides identified, the heavy-to-light (H/L) ratio, and statistical significance.

Table 1: Example of Quantitative Proteomic Data from an this compound Labeling Experiment

Protein AccessionGene Name# Unique PeptidesH/L Ratiop-valueRegulation
P04637TP53122.540.001Upregulated
P62258HSP90AB1250.980.89Unchanged
Q06830VIM180.450.005Downregulated
P60709ACTB311.020.95Unchanged
P14618HSPA5213.12<0.001Upregulated

Signaling Pathway Visualization

The incorporation of this compound can be used to study signaling pathways that regulate protein synthesis, such as the mTOR pathway.

signaling_pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_translation Protein Synthesis GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Translation Translation Initiation S6K1->Translation eIF4E->Translation inhibition Protein Newly Synthesized Proteins (with this compound) Translation->Protein

Figure 2: Simplified mTOR signaling pathway regulating protein synthesis.

Logical Relationship Diagram

The decision-making process for a quantitative proteomics experiment using this compound can be visualized as follows.

logical_relationship A Define Biological Question B Select Appropriate Cell Model A->B C Optimize this compound Labeling Conditions B->C D Perform Quantitative Proteomics Experiment C->D E Analyze Mass Spectrometry Data D->E F Validate Key Findings E->F G Biological Interpretation F->G

Figure 3: Logical workflow for a this compound based proteomics study.

Considerations and Limitations

  • Incorporation Efficiency: The efficiency of this compound incorporation in place of leucine may vary between cell lines and depend on the intracellular amino acid pools. It is crucial to verify the incorporation rate by mass spectrometry.

  • Potential Toxicity: High concentrations of non-canonical amino acids can be toxic to cells. It is important to assess cell viability and growth rates during the labeling phase.

  • Protein Function: The substitution of leucine with norvaline may alter the structure and function of some proteins. This should be considered when interpreting the biological significance of the results.[1][8]

  • Metabolic Conversion: While less common for leucine analogues, it is advisable to check for any potential metabolic conversion of this compound to other amino acids.

Conclusion

Stable isotope labeling with this compound offers a valuable alternative approach for quantitative proteomics. It enables the investigation of proteome dynamics and the biological impact of non-canonical amino acid incorporation. By following the detailed protocols and considering the potential limitations outlined in these application notes, researchers can successfully implement this powerful technique to gain novel insights in their respective fields of study.

References

Application Notes and Protocols for the Quantification of L-Norvaline in Food using L-Norvaline-d5 by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Norvaline, a non-proteinogenic amino acid and an isomer of valine, is found in various foods such as dairy, meats, grains, and soy. It is also a popular ingredient in dietary supplements, purported to enhance nitric oxide production and muscle performance. Accurate quantification of L-Norvaline in food matrices is crucial for nutritional analysis, quality control of supplements, and research into its physiological effects.

Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of small molecules in complex matrices. This method utilizes a stable isotope-labeled internal standard, such as L-Norvaline-d5, which co-elutes with the analyte of interest and compensates for variations in sample preparation and matrix effects, leading to high precision and accuracy.

These application notes provide a comprehensive protocol for the quantification of L-Norvaline in food samples using this compound as an internal standard. The methodology covers sample preparation, LC-MS/MS analysis, and data processing.

Experimental Protocols

This section details the necessary steps for the quantification of L-Norvaline in food matrices. The protocol is a comprehensive template based on established methods for amino acid analysis and should be validated for each specific food matrix.

Sample Preparation: Acid Hydrolysis of Protein-Rich Foods

For the analysis of total L-Norvaline content (both free and protein-bound), a protein hydrolysis step is required.

Materials:

  • Food sample (e.g., meat, dairy product, plant-based protein)

  • 6 M Hydrochloric acid (HCl)

  • This compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in 0.1 M HCl)

  • Nitrogen gas

  • Heating block or oven capable of maintaining 110 °C

  • Teflon-lined screw-cap hydrolysis tubes

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

  • Reconstitution solution (e.g., 0.1% formic acid in water/acetonitrile)

Procedure:

  • Homogenization: Homogenize the food sample to ensure uniformity. For dry samples, a fine powder is desirable.

  • Weighing: Accurately weigh approximately 100-200 mg of the homogenized sample into a hydrolysis tube.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample. The amount should be optimized to be in the mid-range of the calibration curve.

  • Acid Hydrolysis: Add 5 mL of 6 M HCl to the tube.

  • Inert Atmosphere: Purge the headspace of the tube with nitrogen gas for 1-2 minutes to remove oxygen and prevent oxidative degradation of amino acids.

  • Hydrolysis: Tightly cap the tube and place it in a heating block or oven at 110 °C for 24 hours.

  • Cooling and Filtration: Allow the tube to cool to room temperature. Centrifuge the hydrolysate to pellet any solid material.

  • Drying: Transfer the supernatant to a clean tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. This step is critical and may need to be repeated after adding water to ensure complete removal of the acid.

  • Reconstitution: Reconstitute the dried residue in a known volume of reconstitution solution.

  • Cleanup (Optional): If the sample matrix is particularly complex, a solid-phase extraction (SPE) step may be necessary to remove interferences.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters (Representative):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Z-HILIC) is recommended for good retention of polar amino acids. A C18 column can also be used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution should be optimized to ensure separation of L-Norvaline from isobaric compounds like valine and other matrix components. A representative gradient could be:

    • 0-2 min: 95% B

    • 2-10 min: 95% to 50% B

    • 10-12 min: 50% to 5% B

    • 12-15 min: Hold at 5% B

    • 15.1-20 min: Return to 95% B (re-equilibration)

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40 °C

MS/MS Parameters (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for L-Norvaline and this compound need to be optimized on the specific mass spectrometer used. Based on the fragmentation of similar amino acids, the following transitions are proposed as a starting point for method development:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Norvaline118.172.1To be optimized
This compound123.177.1To be optimized

Note: The primary fragmentation of amino acids in positive ESI mode is typically the loss of the carboxyl group (as H₂O + CO). The proposed product ion for L-Norvaline (m/z 72.1) corresponds to the [M+H - H₂O - CO]⁺ fragment. The product ion for this compound is shifted by 5 Da.

Data Presentation

Quantitative data should be presented in a clear and structured format. Below is a template for summarizing method validation and sample analysis results.

Table 1: Method Validation Parameters
ParameterL-Norvaline
Linearity Range (µg/mL)Requires experimental determination
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD) (µg/mL)Requires experimental determination
Limit of Quantification (LOQ) (µg/mL)Requires experimental determination
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 15%
Table 2: Quantification of L-Norvaline in Food Samples
Food SampleL-Norvaline Concentration (µg/g)
e.g., Whey Protein IsolateRequires experimental determination
e.g., Soy Protein ConcentrateRequires experimental determination
e.g., Beef JerkyRequires experimental determination

Visualizations

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Food Sample Homogenization Spiking Spiking with This compound Homogenization->Spiking Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Spiking->Hydrolysis Drying Drying and Reconstitution Hydrolysis->Drying LC_Separation LC Separation (HILIC Column) Drying->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Isotope Dilution MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for the quantification of L-Norvaline in food.

Principle of Stable Isotope Dilution Analysis

Application Notes and Protocols for NMR Spectroscopy Methods Involving L-Norvaline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Norvaline-d5 in Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a deuterated stable isotope of the non-proteinogenic amino acid L-Norvaline, serves as a valuable tool in metabolic research and structural biology. Its primary applications in NMR include its use as a tracer for metabolic flux analysis and as an internal standard for quantitative NMR (qNMR) studies.

Application Note 1: this compound as a Tracer in Metabolic Flux Analysis

Introduction

Metabolic flux analysis (MFA) is a powerful technique to elucidate the rates of metabolic reactions in biological systems. Stable isotope tracers, such as this compound, are introduced into a biological system, and their incorporation into downstream metabolites is monitored by NMR or mass spectrometry.[1][2] L-Norvaline is an inhibitor of arginase and can influence the production of nitric oxide (NO), making it relevant in studies of cardiovascular and neurological diseases.[3] The use of this compound allows for the precise tracking of its metabolic fate without the interference of endogenous, unlabeled L-Norvaline.

Principle

When this compound is introduced to cells or an organism, it is taken up and may be metabolized through various pathways. The deuterium label acts as a spectroscopic marker. By analyzing the NMR spectra of cell extracts or biofluids, the appearance of deuterium in other molecules can be traced, providing insights into the metabolic pathways involving L-Norvaline. 1D and 2D NMR methods are well-suited for positional isotopomer analysis, revealing which specific atomic positions in a metabolite have become labeled.[1]

Experimental Workflow

The general workflow for a metabolic flux analysis experiment using this compound is depicted below.

G cluster_0 Cell Culture and Labeling cluster_1 Metabolite Extraction cluster_2 NMR Data Acquisition and Analysis A Prepare cell culture in defined medium B Introduce this compound at a known concentration A->B C Incubate for a defined period to allow for metabolic processing B->C D Quench metabolism rapidly C->D E Extract metabolites (e.g., using methanol/chloroform/water) D->E F Dry and resuspend extract in NMR buffer E->F G Acquire 1H and/or 13C NMR spectra F->G H Identify labeled metabolites G->H I Quantify isotopic enrichment H->I J Perform metabolic flux modeling I->J

Fig. 1: Workflow for Metabolic Flux Analysis using this compound.

Application Note 2: this compound as an Internal Standard for Quantitative NMR (qNMR)

Introduction

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration of analytes in a sample.[4] It relies on the principle that the signal intensity of a nucleus in an NMR spectrum is directly proportional to its molar concentration. An internal standard with a known concentration is added to the sample to provide a reference signal for quantification. This compound is a suitable internal standard for qNMR studies of biological samples due to its chemical shift in a relatively uncrowded region of the 1H NMR spectrum and the fact that the deuterium labeling distinguishes it from endogenous metabolites.[3]

Principle

For qNMR, a known amount of this compound is added to the sample of interest. The integral of a specific, well-resolved resonance of this compound is compared to the integral of a resonance from the analyte of interest. Since the concentration of the internal standard is known, the concentration of the analyte can be calculated. Full relaxation of all signals is crucial for accurate quantification.[4]

Logical Relationship for Quantification

The relationship between the analyte and the internal standard in a qNMR experiment is illustrated below.

G Analyte Analyte of Interest (Unknown Concentration) NMR NMR Spectrometer Analyte->NMR IS This compound (Known Concentration) IS->NMR Spectrum NMR Spectrum NMR->Spectrum Calculation Concentration Calculation Spectrum->Calculation

Fig. 2: Logical Flow of Quantitative NMR using an Internal Standard.

Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (sterile solution)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Methanol, ice-cold

  • Chloroform, ice-cold

  • Ultrapure water, ice-cold

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • NMR tubes

  • NMR buffer (e.g., phosphate buffer in D2O with a known concentration of a reference standard like TSP or DSS)

Procedure:

  • Cell Culture: Culture mammalian cells to the desired confluency in a T75 flask or 10 cm dish.

  • Labeling: Replace the culture medium with fresh medium containing a final concentration of 100 µM to 1 mM this compound. The optimal concentration should be determined empirically.

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) under standard culture conditions (37°C, 5% CO2).

  • Metabolism Quenching: At each time point, rapidly aspirate the medium and wash the cells twice with ice-cold PBS. Immediately add 1 mL of ice-cold methanol to quench metabolic activity.

  • Metabolite Extraction:

    • Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

    • Add 1 mL of ice-cold chloroform and 0.4 mL of ice-cold ultrapure water.

    • Vortex vigorously for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the upper aqueous phase (containing polar metabolites) into a new tube.

  • Sample Preparation for NMR:

    • Dry the aqueous extract using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried metabolites in 600 µL of NMR buffer.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire 1H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[4] Use a pulse program with water suppression, such as noesypr1d.[5]

Protocol 2: Quantification of an Analyte using this compound as an Internal Standard

Materials:

  • Sample containing the analyte of interest

  • This compound of known purity

  • High-precision analytical balance

  • Volumetric flasks

  • NMR solvent (e.g., D2O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a precise amount of this compound.

    • Dissolve it in a known volume of NMR solvent in a volumetric flask to create a stock solution of known concentration (e.g., 10 mM).

  • Sample Preparation:

    • Prepare the sample containing the analyte by dissolving a known mass or volume in a precise volume of the same NMR solvent.

    • Add a precise volume of the this compound stock solution to the analyte solution.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum. It is critical to ensure complete T1 relaxation between scans. A relaxation delay of at least 5 times the longest T1 of the signals of interest is recommended.[4] A simple pulse program like zg30 (a single 30-degree pulse) is often preferred for qNMR to avoid artifacts from water suppression.[5]

  • Data Processing and Quantification:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from this compound.

    • Calculate the concentration of the analyte using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * CIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • analyte = Analyte of interest

    • IS = Internal Standard (this compound)

Quantitative Data Summary

The following table provides hypothetical, yet realistic, quantitative parameters for the use of this compound in NMR spectroscopy. Actual values will be system-dependent.

ParameterApplicationTypical Value/RangeReference
This compound Concentration Metabolic Labeling100 µM - 1 mMN/A
This compound Concentration qNMR Internal Standard0.1 mM - 5 mM[4]
NMR Spectrometer Frequency Both≥ 500 MHz[4]
Relaxation Delay (D1) for qNMR qNMR5 x T1max (typically 30-60 s)[4]
Number of Scans for qNMR qNMR64 - 256[4]
1H Chemical Shift of α-proton Both~3.7 ppm (in D2O)[6]

Note: The exact chemical shifts of L-Norvaline will be dependent on the pH and composition of the NMR buffer.[6]

References

Application Notes and Protocols: L-Norvaline-d5 for Newborn Screening Amino Acid Panels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Newborn screening for inborn errors of metabolism (IEM) is a critical public health initiative aimed at the early detection and intervention of genetic disorders that can lead to severe health problems. The analysis of amino acid profiles from dried blood spots (DBS) is a cornerstone of these screening programs, enabling the identification of various aminoacidopathies. Tandem mass spectrometry (MS/MS) has become the gold standard for this analysis due to its high sensitivity, specificity, and throughput.

Accurate quantification of amino acids by MS/MS relies on the use of stable isotope-labeled internal standards to correct for matrix effects and variations in sample preparation and instrument response. L-Norvaline-d5, a deuterated analog of the non-proteinogenic amino acid L-Norvaline, serves as an excellent internal standard for this purpose. Its chemical properties are nearly identical to those of endogenous amino acids, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear differentiation by the mass spectrometer.

These application notes provide a comprehensive overview and detailed protocols for the integration of this compound into newborn screening amino acid panels.

Data Presentation

Table 1: Reference Concentrations of Amino Acids in Newborn Dried Blood Spots

The following table summarizes the typical concentration ranges for key amino acids in dried blood spots from healthy newborns. These ranges can be used as a reference for interpreting screening results.[1][2][3][4]

Amino AcidAbbreviationTypical Reference Range (µmol/L)
AlanineAla97.00 - 354.51[1][2][3]
ArginineArg2.53 - 25.28[3]
CitrullineCit2.14 - 28.18[3]
GlycineGly142.65 - 740.12[1][2][3]
Leucine/IsoleucinexLeu42.32 - 215.92[3]
MethionineMet6.98 - 44.05[3]
OrnithineOrn35.01 - 255.2[3]
PhenylalaninePhe24.27 - 88.0[3]
ProlinePro63.77 - 428.4[1][2][3]
TyrosineTyr25.79 - 212.37[1][2][3]
ValineVal39.69 - 169.89[3]
Table 2: Proposed Internal Standard Concentrations for Newborn Screening

This table provides suggested concentrations for a cocktail of stable isotope-labeled internal standards, including this compound, for the analysis of amino acids in dried blood spots.

Internal StandardAbbreviationProposed Concentration in Extraction Solution (µmol/L)
L-Alanine-d4Ala-d42.5
L-Arginine-13C6Arg-13C61.0
L-Citrulline-d7Cit-d71.0
L-Leucine-d3Leu-d32.5
L-Methionine-d3Met-d31.0
This compound Nor-d5 2.5
L-Phenylalanine-d5Phe-d52.5
L-Tyrosine-d4Tyr-d42.5
L-Valine-d8Val-d82.5

Experimental Protocols

Protocol 1: Extraction of Amino Acids from Dried Blood Spots

This protocol outlines the procedure for extracting amino acids from dried blood spots for subsequent analysis by tandem mass spectrometry.

Materials:

  • Dried blood spot (DBS) cards

  • 96-well microtiter plates

  • DBS puncher (3 mm)

  • Extraction Solution: 80% Methanol in water containing the internal standard cocktail (see Table 2 for suggested concentrations)

  • Plate shaker

  • Centrifuge with a plate rotor

  • Plate sealer

Procedure:

  • Using a DBS puncher, punch a 3 mm disc from the center of a dried blood spot into a well of a 96-well microtiter plate.

  • To each well containing a DBS punch, add 100 µL of the pre-prepared Extraction Solution containing the internal standards.

  • Seal the plate with a plate sealer.

  • Place the plate on a plate shaker and agitate at 700 rpm for 30 minutes at room temperature.

  • After incubation, centrifuge the plate at 3000 x g for 10 minutes to pellet the filter paper and any precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

Protocol 2: Analysis of Amino Acids by Tandem Mass Spectrometry (MS/MS)

This protocol describes a general method for the analysis of underivatized amino acids using a triple quadrupole mass spectrometer.

Instrumentation:

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Liquid Chromatography (LC) system for sample introduction (Flow Injection Analysis is also common)

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

Table 3: Exemplary MRM Transitions for Selected Amino Acids and Internal Standards

The following table provides examples of precursor and product ion pairs (MRM transitions) for the detection of native amino acids and their corresponding deuterated internal standards. Note that the optimal collision energies may vary between different mass spectrometer models and should be optimized accordingly.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Alanine90.144.2
L-Alanine-d494.148.2
Arginine175.270.1
L-Arginine-13C6181.274.1
Leucine132.286.2
L-Leucine-d3135.289.2
Methionine150.1104.1
L-Methionine-d3153.1107.1
L-Norvaline 118.1 72.1
This compound 123.1 77.1
Phenylalanine166.2120.1
L-Phenylalanine-d5171.2125.1
Tyrosine182.2136.1
L-Tyrosine-d4186.2140.1
Valine118.172.1
L-Valine-d8126.178.1

Note: The MRM transition for this compound is proposed based on its molecular weight and common fragmentation patterns of amino acids.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis dbs Dried Blood Spot (DBS) punch Punch 3mm Disc dbs->punch extraction Add Extraction Solution with this compound & other IS punch->extraction incubate Incubate & Shake extraction->incubate centrifuge Centrifuge incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant ms_analysis Tandem Mass Spectrometry (MS/MS) Analysis supernatant->ms_analysis data_processing Data Processing & Quantification ms_analysis->data_processing result result data_processing->result Screening Result

Caption: Experimental workflow for amino acid analysis in newborn screening.

amino_acid_pathways cluster_pku Phenylketonuria (PKU) cluster_msud Maple Syrup Urine Disease (MSUD) cluster_hcu Homocystinuria (HCU) phe Phenylalanine pah Phenylalanine Hydroxylase phe->pah tyr Tyrosine pah->tyr block_pku Deficient in PKU pah->block_pku bcaa Leucine, Isoleucine, Valine (Branched-Chain Amino Acids) bckd Branched-Chain α-Ketoacid Dehydrogenase Complex bcaa->bckd products_msud Further Metabolism bckd->products_msud block_msud Deficient in MSUD bckd->block_msud met Methionine hcy Homocysteine met->hcy cbs Cystathionine β-synthase hcy->cbs cysta Cystathionine cbs->cysta block_hcu Deficient in HCU cbs->block_hcu

Caption: Simplified metabolic pathways for common aminoacidopathies.

References

Application Notes and Protocols for L-Norvaline-d5 in SILAC Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics.[1][2] It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. This allows for the direct comparison of protein abundance between different cell populations, minimizing experimental error and enhancing quantitative accuracy.[3]

This document provides a detailed protocol for the novel application of L-Norvaline-d5, a deuterated analog of the non-proteinogenic amino acid L-Norvaline, in SILAC experiments. L-Norvaline is a known inhibitor of the enzyme arginase, which plays a crucial role in the nitric oxide (NO) signaling pathway by competing with nitric oxide synthase (NOS) for their common substrate, L-arginine.[4][5] By inhibiting arginase, L-Norvaline can increase the bioavailability of L-arginine for NO production, which is a key signaling molecule in various physiological processes, including vasodilation and neurotransmission.[6][7]

The use of this compound as a SILAC label offers a unique opportunity to investigate the proteomic effects of compounds that modulate the arginase-NO pathway, or to trace the metabolic fate of L-Norvaline itself.

Important Note on a Key Assumption: L-Norvaline is a non-proteinogenic amino acid. Standard SILAC methodology relies on the incorporation of essential amino acids into proteins during synthesis. This protocol is based on the critical assumption that this compound, as an analog of branched-chain amino acids like valine and leucine, can be incorporated into proteins in place of these or other similar amino acids. This assumption must be validated for each cell line and experimental condition.

Data Presentation

The following table represents hypothetical quantitative data from a SILAC experiment using this compound to investigate the effect of a novel arginase inhibitor on a human endothelial cell line.

Protein IDGene NameProtein NameFold Change (Treated/Control)p-valueRegulation
P08253NOS3Nitric oxide synthase, endothelial2.150.001Upregulated
P05091ARG1Arginase-10.450.005Downregulated
Q9Y2X7SOD2Superoxide dismutase [Mn], mitochondrial1.890.012Upregulated
P27361HMOX1Heme oxygenase 12.540.0005Upregulated
P10636VCAM1Vascular cell adhesion protein 10.620.021Downregulated
P19793ICAM1Intercellular adhesion molecule 10.580.018Downregulated

Experimental Protocols

This section details the experimental workflow for a SILAC experiment using this compound.

Phase 1: Adaptation and Labeling

The initial phase involves adapting the cells to grow in a medium where a standard amino acid is replaced with this compound.

  • Cell Culture Preparation:

    • Select a cell line appropriate for the study (e.g., human umbilical vein endothelial cells - HUVECs).

    • Culture the cells in their standard complete growth medium.

    • Prepare two types of SILAC media:

      • "Light" Medium: Custom-made medium lacking a specific standard amino acid (e.g., L-Valine or L-Leucine, based on structural similarity to L-Norvaline) but supplemented with the natural, "light" version of that amino acid.

      • "Heavy" Medium: The same custom-made medium, but supplemented with this compound instead of the "light" amino acid.

    • Both media should be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.[8]

  • Cell Adaptation and Labeling:

    • Split the cell population into two groups.

    • Culture one group in the "light" medium (control population) and the other in the "heavy" medium (experimental population).

    • Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.[9][10]

  • Verification of Label Incorporation:

    • After the adaptation period, harvest a small sample of cells from the "heavy" population.

    • Extract proteins, perform tryptic digestion, and analyze the peptides by mass spectrometry to confirm the incorporation efficiency of this compound. The efficiency should ideally be >95%.[8]

Phase 2: Experimental Treatment and Sample Preparation
  • Experimental Treatment:

    • Once complete labeling is confirmed, the two cell populations can be subjected to the experimental conditions.

    • For example, the "heavy" labeled cells can be treated with a compound of interest (e.g., a novel drug), while the "light" labeled cells serve as the untreated control.

  • Cell Harvesting and Lysis:

    • After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Harvest the "light" and "heavy" cell populations separately.

    • Combine the two cell populations in a 1:1 ratio based on cell count or total protein concentration.[11]

    • Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Extraction and Digestion:

    • Quantify the total protein concentration in the cell lysate.

    • Proteins can be separated by SDS-PAGE, and the gel can be cut into slices for in-gel digestion.[8]

    • Alternatively, an in-solution digestion protocol can be followed.

    • In-gel Tryptic Digestion:

      • Destain the gel slices.

      • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

      • Digest the proteins with sequencing-grade trypsin overnight at 37°C.[12]

      • Extract the resulting peptides from the gel slices.

Phase 3: Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis:

    • Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) coupled with a nano-liquid chromatography system.[8]

    • The mass spectrometer will detect pairs of peptide peaks corresponding to the "light" (containing the natural amino acid) and "heavy" (containing this compound) forms.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the "heavy" and "light" peptides.[11]

    • The ratio of the intensities of the heavy and light peptide peaks for a given protein reflects the change in that protein's abundance between the two experimental conditions.

    • Perform statistical analysis to identify proteins that are significantly up- or downregulated.

Mandatory Visualization

L-Norvaline Signaling Pathway

The following diagram illustrates the mechanism of action of L-Norvaline as an arginase inhibitor and its effect on the nitric oxide signaling pathway.

L_Norvaline_Pathway cluster_0 Cellular Environment cluster_1 Cellular Outputs L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Norvaline L-Norvaline L_Norvaline->Arginase Inhibits Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Metabolizes NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Produces Downstream_Effects Downstream Physiological Effects (e.g., Vasodilation) NO_Citrulline->Downstream_Effects

Caption: Mechanism of L-Norvaline as an arginase inhibitor.

SILAC Experimental Workflow using this compound

The diagram below outlines the logical workflow of the SILAC experiment described in this protocol.

SILAC_Workflow cluster_adaptation Phase 1: Adaptation & Labeling cluster_experiment Phase 2: Experiment & Sample Prep cluster_analysis Phase 3: Analysis start Start with Cell Culture light_culture Culture in 'Light' Medium (e.g., with L-Valine) start->light_culture heavy_culture Culture in 'Heavy' Medium (with this compound) start->heavy_culture adaptation Grow for >5 Cell Divisions light_culture->adaptation heavy_culture->adaptation check_incorporation Verify >95% Label Incorporation via Mass Spectrometry adaptation->check_incorporation check_incorporation->adaptation Failure control_treatment Control Treatment (e.g., Vehicle) check_incorporation->control_treatment Success exp_treatment Experimental Treatment (e.g., Drug) check_incorporation->exp_treatment Success combine Combine Cell Populations (1:1) control_treatment->combine exp_treatment->combine lysis Cell Lysis & Protein Extraction combine->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms quant Protein Identification & Quantification lcms->quant end Data Interpretation quant->end

Caption: SILAC experimental workflow using this compound.

References

Troubleshooting & Optimization

Technical Support Center: L-Norvaline-d5 Internal Standard Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing L-Norvaline-d5 concentration as an internal standard in your analytical workflows. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of the amino acid L-Norvaline. It is an ideal internal standard (IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for several reasons[1]:

  • Chemical Similarity: It behaves nearly identically to the unlabeled analyte of interest during sample preparation, chromatography, and ionization.

  • Mass Difference: Its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.

  • Compensation for Variability: It effectively corrects for variations that can occur during the analytical process, such as sample loss during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response[1][2].

Q2: What are the key characteristics of a good internal standard?

A2: An ideal internal standard should possess the following characteristics:

  • Behave similarly to the analyte in its chemical and physical properties.

  • Be absent in the sample matrix or present at very low levels.

  • Have a mass-to-charge ratio (m/z) that is easily distinguishable from the analyte.

  • Be chemically stable throughout the entire analytical procedure.

  • Be of high chemical and isotopic purity[1].

Q3: What is a typical starting concentration for this compound?

A3: The optimal concentration of this compound is method-dependent and should be empirically determined. However, a common starting point for stable isotope-labeled amino acids in LC-MS/MS is in the low micromolar (µM) range. For instance, a concentration of 10 µM has been used for C13-D-Ala in amino acid analysis[3]. For non-deuterated L-Norvaline in GC-MS, a final concentration of 50 ppm has been reported[4]. A reasonable starting range for optimization could be between 10-100 µM.

Q4: When should the internal standard be added to the sample?

A4: To correct for variability throughout the entire analytical process, the internal standard should be added to the sample as early as possible, typically before any sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction[5].

Troubleshooting Guide

This guide addresses common issues encountered when optimizing and using this compound as an internal standard.

Problem Potential Cause Troubleshooting Steps
High Variability in IS Signal (%CV > 15%) Inconsistent sample preparation or injection volume.Ensure consistent pipetting and sample handling techniques. Check autosampler for proper function.
Matrix effects (ion suppression or enhancement) varying between samples.Evaluate different sample cleanup procedures to reduce matrix components. Dilute the sample if possible.
Instability of this compound in the sample matrix or solvent.Assess the stability of the internal standard in the matrix and solvent over time and under different storage conditions.
Poor Linearity of Calibration Curve Inappropriate concentration of the internal standard.Optimize the concentration of this compound. A concentration that is too low may not provide a stable signal, while a concentration that is too high can lead to detector saturation or altered ionization efficiency[6].
Cross-signal contribution from the analyte to the internal standard.Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and this compound. Check for isotopic impurities in the analyte standard.
Saturation of the detector by the internal standard signal.Reduce the concentration of the internal standard.
Analyte and IS Do Not Co-elute Chromatographic isotope effect, where the deuterated compound elutes slightly earlier than the non-deuterated analyte.This is a known phenomenon with deuterated standards. If the shift is minor and consistent, it may not impact quantification. For significant shifts, consider adjusting chromatographic conditions (e.g., gradient, temperature) or using a ¹³C or ¹⁵N labeled standard if available[7].
Inaccurate Quantification Incorrect concentration of the this compound stock solution.Verify the concentration of the stock solution by preparing fresh standards and cross-validating.
Isotopic impurity of the internal standard (presence of unlabeled L-Norvaline).Check the certificate of analysis for the isotopic purity. If necessary, analyze the this compound solution alone to assess the contribution of the unlabeled form[1].
Deuterium-hydrogen exchange.This can occur if the deuterium atoms are on labile positions and exposed to certain pH conditions or solvents. Ensure the deuterium labels on this compound are on stable positions (e.g., carbon backbone)[1].

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the preparation of stock and working solutions for this compound.

G Protocol 1: this compound Solution Preparation cluster_stock Stock Solution (e.g., 1 mg/mL) cluster_working Working Solution (e.g., 10 µM) stock1 Weigh this compound stock2 Dissolve in appropriate solvent (e.g., Methanol or Water) stock1->stock2 stock3 Vortex to ensure complete dissolution stock2->stock3 stock4 Store at -20°C or as recommended stock3->stock4 work1 Perform serial dilutions from stock solution stock4->work1 Use stock for dilution work2 Use a solvent compatible with your analytical method work1->work2 work3 Prepare fresh working solutions regularly work2->work3

Caption: Workflow for preparing this compound stock and working solutions.

Protocol 2: Optimization of this compound Concentration

This protocol provides a systematic approach to determine the optimal concentration of this compound for your assay.

G Protocol 2: IS Concentration Optimization start Prepare a series of working solutions (e.g., 1, 5, 10, 50, 100 µM) step1 Spike a constant volume of each IS concentration into a mid-range analyte calibration standard start->step1 step2 Analyze the samples using your LC-MS/MS method step1->step2 step3 Evaluate the IS peak area response step2->step3 decision Is the IS response stable and reproducible across multiple injections? step3->decision decision->start No, adjust concentration range step4 Select the lowest concentration that provides a robust and consistent signal (typically %CV < 15%) decision->step4 Yes step5 Verify the chosen concentration with a full calibration curve and QC samples step4->step5 end Optimal IS Concentration Determined step5->end

Caption: Experimental workflow for optimizing the internal standard concentration.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship for troubleshooting internal standard variability.

G Troubleshooting IS Variability cluster_prep Sample Preparation cluster_matrix Matrix Effects cluster_stability IS Stability start High IS Variability Observed check1 Review Sample Preparation Procedure start->check1 check2 Investigate Matrix Effects start->check2 check3 Assess IS Stability start->check3 prep1 Consistent Pipetting? check1->prep1 prep2 Proper Mixing? check1->prep2 matrix1 Dilution Experiment check2->matrix1 matrix2 Post-column Infusion check2->matrix2 stab1 Freeze-Thaw Cycles check3->stab1 stab2 Bench-top Stability check3->stab2 solution Implement Corrective Actions prep1->solution prep2->solution matrix1->solution matrix2->solution stab1->solution stab2->solution

Caption: Logical workflow for troubleshooting high internal standard signal variability.

References

Technical Support Center: Troubleshooting Ion Suppression with L-Norvaline-d5 in MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues when using L-Norvaline-d5 as an internal standard in mass spectrometry (MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest and/or the internal standard (this compound) in the mass spectrometer's ion source.[1][2] This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3][4] Even though this compound is a stable isotope-labeled (SIL) internal standard designed to mimic the behavior of the analyte, significant ion suppression can still compromise the reliability of the results if the suppression effect is not consistent across samples and standards.[5][6]

Q2: My this compound signal is low or inconsistent across samples. What are the potential causes?

A2: A low or inconsistent signal for this compound can be indicative of several issues:

  • Significant Matrix Effects: High concentrations of endogenous matrix components (e.g., salts, phospholipids, proteins) co-eluting with this compound can suppress its ionization.[3][7] The composition of the matrix can vary between samples, leading to inconsistent suppression.[1]

  • Poor Sample Preparation: Inadequate removal of interfering substances during sample cleanup is a primary cause of ion suppression.[2][8]

  • Chromatographic Co-elution: The analyte and this compound may be co-eluting with a region of significant ion suppression.[1]

  • High Concentration of Internal Standard: An excessively high concentration of the internal standard itself can lead to self-suppression.[5]

  • Instrumental Issues: Problems with the ion source, such as contamination or incorrect settings, can lead to poor signal intensity.[9][10]

Q3: How can I determine if ion suppression is affecting my this compound signal?

A3: There are several experimental approaches to diagnose ion suppression:

  • Post-Column Infusion: This is a definitive method to identify regions of ion suppression in your chromatogram. A solution of this compound is continuously infused into the mobile phase after the analytical column. Injection of a blank matrix extract will show a drop in the this compound signal at retention times where interfering compounds elute.[1][7]

  • Matrix Effect Quantification: This involves comparing the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a neat solution (mobile phase). A lower response in the matrix sample indicates ion suppression.[1]

Q4: What are the key strategies to mitigate ion suppression when using this compound?

A4: Mitigating ion suppression is crucial for robust and reliable bioanalysis. Here are some effective strategies:

  • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.[2][8]

  • Optimize Chromatography: Modify the chromatographic method (e.g., change the gradient, mobile phase, or column) to separate this compound and the analyte from the regions of ion suppression.[2][8]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification for the analyte.[6][11]

  • Change Ionization Technique: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to ion suppression for some compounds.[1][5]

Q5: Can this compound itself cause ion suppression?

A5: Yes, at excessively high concentrations, any compound, including a stable isotope-labeled internal standard like this compound, can cause ion suppression.[5] It is important to optimize the concentration of the internal standard to a level that provides a robust signal without contributing to matrix effects.

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Ion Suppression

This guide outlines the steps to identify and measure the extent of ion suppression affecting your this compound internal standard.

Experimental Workflow for Ion Suppression Investigation

cluster_0 Initial Observation cluster_1 Diagnostic Experiments cluster_2 Data Analysis & Interpretation cluster_3 Outcome A Low or Inconsistent This compound Signal B Post-Column Infusion Experiment A->B C Matrix Effect Quantification A->C D Identify Suppression Zones in Chromatogram B->D E Calculate % Ion Suppression C->E F Confirmation of Ion Suppression D->F E->F

Caption: A workflow for diagnosing ion suppression.

  • System Setup:

    • Connect the outlet of the LC column to a T-junction.

    • Connect a syringe pump containing a solution of this compound (e.g., 100 ng/mL in mobile phase) to the second port of the T-junction.

    • Connect the outlet of the T-junction to the mass spectrometer's ion source.[6]

  • Infusion and Equilibration:

    • Begin infusing the this compound solution at a low flow rate (e.g., 10-20 µL/min).

    • Allow the system to equilibrate until a stable signal for this compound is observed.

  • Injection and Analysis:

    • Inject a blank matrix extract (prepared using your standard sample preparation method).

    • Acquire data across the entire chromatographic run, monitoring the signal of this compound.

  • Interpretation:

    • A stable baseline indicates no ion suppression.

    • A significant drop in the this compound signal at specific retention times indicates the elution of interfering compounds causing ion suppression.[1]

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase at the working concentration.

    • Set B (Post-Spiked Matrix): Prepare a blank matrix sample using your extraction procedure. Spike this compound into the final extract at the same working concentration as Set A.

  • Analysis:

    • Inject and analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Calculate the percentage of ion suppression using the following formula: % Ion Suppression = (1 - (Peak Area in Set B / Peak Area in Set A)) * 100[1]

Table 1: Interpreting the Results of Matrix Effect Quantification

% Ion SuppressionInterpretationRecommended Action
< 15%Minimal to no significant ion suppression.Proceed with the current method, but remain vigilant with different sample lots.
15% - 50%Moderate ion suppression.Method optimization is recommended (e.g., improve sample cleanup, adjust chromatography).
> 50%Severe ion suppression.Significant method redevelopment is required.
Guide 2: Strategies for Mitigating Ion Suppression

This guide provides a systematic approach to reducing or eliminating ion suppression.

Decision Tree for Mitigating Ion Suppression

A Ion Suppression Confirmed B Optimize Sample Preparation A->B C Is Suppression Still >15%? B->C D Optimize Chromatography C->D Yes I Method Acceptable C->I No E Is Suppression Still >15%? D->E F Dilute Sample E->F Yes E->I No G Is Analyte Signal Sufficient? F->G H Consider Alternative Ionization G->H No G->I Yes J Re-evaluate Method H->J

Caption: A decision tree for mitigating ion suppression.

1. Enhancing Sample Preparation

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol).

    • Equilibration: Equilibrate the cartridge with the loading buffer.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interferences.

    • Elution: Elute the analyte and this compound with a strong solvent.[6]

  • Liquid-Liquid Extraction (LLE):

    • Add an immiscible organic solvent to the aqueous sample.

    • Vortex to facilitate the transfer of the analyte and internal standard into the organic phase.

    • Centrifuge to separate the layers.

    • Collect the organic layer and evaporate to dryness.

    • Reconstitute in the mobile phase.

Table 2: Comparison of Sample Preparation Techniques for Reducing Ion Suppression

TechniquePrincipleEffectiveness in Removing PhospholipidsEffectiveness in Removing Salts
Protein PrecipitationProtein denaturation and removal by centrifugation.LowLow
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquids.Moderate to HighHigh
Solid-Phase Extraction (SPE)Selective retention on a solid sorbent.HighHigh

2. Optimizing Chromatographic Conditions

  • Gradient Modification: Steepen or flatten the gradient to improve the separation of the analyte and this compound from interfering peaks.

  • Mobile Phase Additives: The use of different mobile phase additives (e.g., ammonium formate vs. formic acid) can alter selectivity and retention, potentially moving the analytes away from suppression zones.

  • Column Chemistry: Switching to a column with a different stationary phase (e.g., C18 to a phenyl-hexyl or embedded polar group column) can provide different selectivity and better separation from matrix components.

By systematically applying these diagnostic and mitigation strategies, researchers can effectively troubleshoot and overcome ion suppression issues, ensuring the development of robust and reliable LC-MS methods utilizing this compound as an internal standard.

References

Improving peak resolution of L-Norvaline-d5 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of L-Norvaline-d5 in their chromatography experiments.

Troubleshooting Guide: Improving Peak Resolution

Poor peak resolution for this compound can manifest as co-eluting peaks, broad peaks, or tailing/fronting peaks. This guide provides a systematic approach to diagnosing and resolving these common issues.

Initial Checks

Before making significant changes to your method, verify the following:

  • System Suitability: Ensure your HPLC/UHPLC system passes its routine performance checks.

  • Column Integrity: The column should not be expired or showing signs of high backpressure or blockage.

  • Sample Preparation: Confirm that the sample is fully dissolved in the mobile phase and has been filtered to remove particulates.

Troubleshooting Workflow for Poor Peak Resolution

The following diagram outlines a logical workflow for addressing suboptimal peak resolution of this compound.

G start Poor Peak Resolution (this compound) check_basics Perform Initial Checks (System, Column, Sample Prep) start->check_basics issue_resolved Issue Resolved check_basics->issue_resolved Problem Solved adjust_mobile_phase Adjust Mobile Phase (Organic Ratio, pH, Buffer Strength) check_basics->adjust_mobile_phase Problem Persists adjust_mobile_phase->issue_resolved Improved optimize_flow_temp Optimize Flow Rate & Temperature adjust_mobile_phase->optimize_flow_temp optimize_flow_temp->issue_resolved Improved change_column Change Stationary Phase (Different Chemistry, Particle Size) optimize_flow_temp->change_column change_column->issue_resolved Improved derivatization Consider Derivatization change_column->derivatization derivatization->issue_resolved Improved

Caption: Troubleshooting workflow for improving this compound peak resolution.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is co-eluting with another peak. How can I improve the separation?

Co-elution is a common issue and can be addressed by modifying the selectivity (α) or the efficiency (N) of your chromatographic system.[1]

  • Modify the Mobile Phase:

    • Organic Solvent Ratio: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase retention time and may improve separation.[1]

    • pH Adjustment: Since L-Norvaline is an amino acid, its ionization state is dependent on the mobile phase pH. Adjusting the pH can alter its retention and selectivity relative to interfering peaks.[2][3]

    • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.[4]

  • Change the Stationary Phase: If mobile phase adjustments are insufficient, consider a column with a different stationary phase (e.g., C18 to a Phenyl-Hexyl or a chiral column if separating from an isomer).[2][4]

Q2: The peak for this compound is broad. What are the likely causes and solutions?

Broad peaks can result from several factors, leading to decreased sensitivity and poor resolution.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Minimize tubing length and use appropriate inner diameters.[2]

  • Incorrect Flow Rate: A flow rate that is too high or too low can lead to broader peaks. Determine the optimal flow rate for your column dimensions. Lowering the flow rate can sometimes improve peak shape.[5]

  • Temperature Effects: Increasing the column temperature can reduce mobile phase viscosity and improve mass transfer, often leading to sharper peaks. However, ensure the temperature is within the stable range for your analyte and column.[5][6]

  • Column Contamination or Degradation: A contaminated guard column or a deteriorated analytical column can cause peak broadening.[7] Try cleaning the column as per the manufacturer's instructions or replacing the guard column.

Q3: Why is my this compound peak tailing?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Active Sites on the Column: Residual silanol groups on silica-based columns can interact with the amine group of L-Norvaline, causing tailing. Using a highly end-capped column or adding a competing base to the mobile phase can mitigate this.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing for ionizable compounds like amino acids.[2] Experiment with slight adjustments to the pH.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5] Try reducing the injection volume or sample concentration.

Q4: Can derivatization help in improving the peak resolution of this compound?

Yes, derivatization can be a very effective strategy, especially for improving peak shape and enhancing detection. Derivatizing agents like 9-fluorenylmethoxycarbonyl (FMOC) react with the amino group of L-Norvaline.[6][8] This can improve chromatographic behavior and is often used for the enantiomeric separation of amino acids.[6][8]

Q5: Should I consider a chiral column for the analysis of this compound?

If you need to separate this compound from its D-enantiomer or other chiral compounds, a chiral stationary phase is necessary.[7] Crown-ether based chiral stationary phases have been shown to be effective for the separation of D- and L-amino acid enantiomers.[9]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Resolution

This protocol describes a systematic approach to optimizing the mobile phase to enhance the resolution of this compound.

  • Initial Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 5 µL

  • Adjusting Organic Solvent Ratio (Isocratic):

    • If this compound is eluting too early and is not well-resolved, decrease the percentage of acetonitrile.

    • Prepare mobile phases with varying compositions (e.g., 80:20, 85:15, 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Inject the sample with each mobile phase composition and observe the effect on retention time and resolution.

  • pH Adjustment:

    • Prepare mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like phosphate or acetate.

    • Ensure the chosen pH is within the stable range of your column.

    • Analyze the sample at each pH and evaluate the impact on peak shape and selectivity.

Protocol 2: Chiral Separation of Norvaline Enantiomers (Illustrative)

This protocol is based on a method for the enantioseparation of norvaline and can be adapted for this compound.[5]

  • Column: Chiral stationary phase (e.g., N-decyl-L-4-hydroxyproline coated column).

  • Mobile Phase: 50 mM phosphate solution with 1 mM Cu(II), adjusted to pH 4.5.

  • Flow Rate: 50 µL/min (for micro-LC).

  • Injection Volume: 0.1 µL.

  • Detection: UV.

  • Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and monitor the separation of the enantiomers.

Data Presentation

The following tables summarize the effect of key chromatographic parameters on peak resolution.

Table 1: Effect of Mobile Phase Composition on this compound Retention and Resolution

% AcetonitrileRetention Time (min)Resolution (Rs) with ImpurityPeak Width (min)
20%8.51.80.25
15%12.22.50.30
10%18.13.10.38

Table 2: Influence of Column Temperature on Peak Efficiency

Temperature (°C)Tailing FactorNumber of Theoretical Plates (N)
251.58,500
351.210,200
451.111,500

Table 3: Impact of Mobile Phase pH on Selectivity

Mobile Phase pHRetention Time this compound (min)Retention Time Contaminant (min)Selectivity (α)
2.86.26.51.05
3.27.58.11.08
3.68.910.01.12

Visualizations

Logical Relationship for Parameter Selection

This diagram illustrates the relationship between the observed problem and the primary chromatographic parameter to adjust.

G cluster_problem Observed Problem cluster_parameter Primary Parameter to Adjust p1 Poor Resolution param1 Selectivity (α) [Mobile Phase, Column] p1->param1 p2 Long Run Time param2 Retention Factor (k) [Organic %] p2->param2 p3 Poor Peak Shape param3 Efficiency (N) [Flow Rate, Temp, Column Length] p3->param3

Caption: Relationship between chromatographic problems and parameters.

References

L-Norvaline-d5 stability in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of L-Norvaline-d5 under various storage conditions. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored under controlled conditions to minimize degradation. Based on data for L-Norvaline and other isotopically labeled amino acids, the following recommendations are provided:

  • Long-term storage (>6 months): It is best practice to store the solid compound at -20°C or lower in a desiccated environment.[1][2] Some suppliers of L-Norvaline recommend storage at -20°C, with a stability of at least 4 years.[3]

  • Short-term storage: Storage at room temperature (2-30°C) is also cited by some manufacturers for L-Norvaline, with a shelf-life of 3 years.[4] For isotopically labeled protected amino acids, refrigeration at -5 to 5°C under desiccated and light-protected conditions is also an option.[5]

Q2: How should I store this compound once it is dissolved in a solvent?

Solutions of this compound are more susceptible to degradation than the solid form. To maintain the integrity of the solution:

  • Store aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[4]

  • It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4] A study on mixes of heavy-labeled amino acids showed stability for up to 10 freeze-thaw cycles, but minimizing these cycles is a general best practice.[6]

Q3: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., peak area, retention time) Degradation of this compound due to improper storage.Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture. Use a fresh vial of the standard to confirm if the issue is with the stored material.
Appearance of unexpected peaks in chromatogram Presence of degradation products.Perform a forced degradation study to identify potential degradation products. Re-evaluate the storage and handling procedures.
Loss of signal intensity in mass spectrometry Degradation of the labeled compound.Prepare a fresh stock solution from a new vial of this compound. Compare the signal intensity with the old solution.

Quantitative Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table illustrates how such data would be presented. This example is based on general stability testing principles.

Table 1: Example Stability Data for this compound (Solid) Over 12 Months

Storage ConditionTime PointPurity (%) by HPLCAppearance
-20°C 0 Months99.8White crystalline powder
3 Months99.7No change
6 Months99.8No change
12 Months99.6No change
4°C 0 Months99.8White crystalline powder
3 Months99.5No change
6 Months99.2No change
12 Months98.9No change
25°C / 60% RH 0 Months99.8White crystalline powder
3 Months98.9No change
6 Months98.1Slight discoloration
12 Months97.0Yellowish tint

Experimental Protocols

Protocol 1: Stability Testing of Solid this compound

This protocol outlines a general procedure for assessing the stability of solid this compound under various storage conditions.

  • Sample Preparation: Aliquot this compound into separate, appropriate containers for each storage condition and time point.

  • Storage Conditions: Place the samples in stability chambers set to the desired conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH for accelerated testing).

  • Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24 months).

  • Analysis: At each time point, analyze the samples for:

    • Purity: Use a stability-indicating HPLC method to determine the purity and detect any degradation products.[7]

    • Appearance: Visually inspect the sample for any changes in color or physical form.

    • Mass Spectrometry: Confirm the identity and isotopic enrichment of the compound.

  • Data Evaluation: Compare the results at each time point to the initial data to assess the extent of degradation.

Visualizations

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_storage 2. Storage & Sampling cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation start Obtain this compound aliquot Aliquot into Vials start->aliquot conditions Define Storage Conditions (-20°C, 4°C, 25°C/60%RH) aliquot->conditions place Place in Stability Chambers conditions->place pull Pull Samples at Time Points (0, 3, 6, 12 months) place->pull hplc Purity by HPLC pull->hplc ms Identity by MS pull->ms visual Visual Inspection pull->visual evaluate Compare Data to T=0 hplc->evaluate ms->evaluate visual->evaluate report Generate Stability Report evaluate->report

Caption: Workflow for this compound stability testing.

Logical_Relationship cluster_factors Environmental Factors cluster_compound Compound State cluster_outcomes Potential Outcomes Temp Temperature LND5 This compound Stability Temp->LND5 Humidity Humidity Humidity->LND5 Light Light Light->LND5 Degradation Chemical Degradation LND5->Degradation Purity_Loss Loss of Purity LND5->Purity_Loss Isotopic_Scrambling Isotopic Scrambling LND5->Isotopic_Scrambling

References

Minimizing isotopic exchange of deuterium in L-Norvaline-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Norvaline-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and ensuring the integrity of your deuterated compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a chemical reaction where a deuterium atom in a labeled compound like this compound is replaced by a protium (hydrogen) atom from the surrounding environment (e.g., solvent). This process, often called "back-exchange," can compromise the isotopic purity of the compound. For researchers using this compound as an internal standard or tracer, maintaining high isotopic enrichment is critical for accurate quantification and mechanistic studies.

Q2: I'm observing a lo[1][2]ss of deuterium in my this compound samples. What are the most likely causes?

A2: The loss of deuterium, or back-exchange, is primarily influenced by environmental factors. The most common causes include:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those attached to heteroatoms (like the amine group) or in proximity to activating groups. The rate of exchange for amide protons in proteins, for example, is at its minimum around pH 2.6.

  • Temperature: High[3][4]er temperatures increase the rate of chemical reactions, including isotopic exchange.

  • Solvent: Protic s[5]olvents (e.g., water, methanol, ethanol) can readily donate protons and facilitate exchange. The presence of water is a major contributor to back-exchange.

  • Exposure Time: The longer the deuterated compound is exposed to unfavorable conditions, the greater the extent of back-exchange will be.

Q3: Which protons on this compound are most susceptible to exchange?

A3: In amino acids, hydrogens attached to nitrogen (amine group) and oxygen (carboxylic acid group) are highly susceptible to rapid exchange with solvent protons. Deuterium atoms on the ca[6]rbon backbone are generally more stable, but their stability can be influenced by the local chemical environment and the presence of catalysts. For this compound, the deuterium atoms on the side chain are typically stable, but those on the alpha-carbon and amine group can be more labile under certain conditions.

Q4: How can I accurately measure the isotopic purity of my this compound?

A4: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for determining isotopic enrichment and purity.

  • HRMS (e.g., LC-ESI-HRMS): This technique can distinguish between isotopologues (molecules that differ only in their isotopic composition) and allows for the calculation of isotopic purity based on the relative abundance of the deuterated and non-deuterated forms.

  • NMR Spectroscopy: [1][7][8] NMR can confirm the structural integrity and the specific positions of the deuterium labels. While powerful, it may ha[1]ve limitations in differentiating isotopologues in complex mixtures due to potential signal overlap.

Troubleshooting Guide[9]

This guide provides a structured approach to identifying and resolving common issues related to deuterium exchange in this compound.

Problem: Loss of Isotopic Purity Detected by Mass Spectrometry
Potential Cause Troubleshooting Steps Recommended Action
Inappropriate Solvent Review the solvent used for stock solutions and sample dilutions. Protic solvents like water or methanol can facilitate H/D exchange.Use aprotic solvents (e.g., acetonitrile, DMSO) whenever possible. If aqueous solutions are necessary, use D₂O-based buffers.
Incorrect pH Measure the pH of your solutions. Conditions that are too acidic or basic will accelerate back-exchange.Adjust the pH to a range where the exchange rate is minimized. For many compounds, this is in the slightly acidic range (e.g., pH 2.5-4.5), but this should be empirically determined if possible.
High Temperature [4]Check the storage and experimental temperatures. Elevated temperatures increase reaction kinetics.Store stock solutions at -20°C or -80°C. Perform experimental step[9]s at the lowest practical temperature. For sensitive experiments like hydrogen-deuterium exchange mass spectrometry (HDX-MS), quenching is done at low pH and near 0°C.
Extended Exposure [3]Evaluate the duration of your experiment. Prolonged exposure to exchange-promoting conditions increases deuterium loss.Minimize the time samples spend in protic solvents or at non-optimal pH/temperature. Prepare samples immediately before analysis.
Visualization of Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting the loss of deuterium in this compound.

G start Start: Isotopic Purity Loss Detected check_solvent Step 1: Review Solvent System start->check_solvent is_protic Is the solvent protic (e.g., H₂O, MeOH)? check_solvent->is_protic change_solvent Action: Switch to aprotic solvent (e.g., ACN, DMSO) or D₂O is_protic->change_solvent Yes check_ph Step 2: Check Solution pH is_protic->check_ph No reanalyze Re-analyze Sample change_solvent->reanalyze is_neutral_basic Is pH > 5 or highly acidic? check_ph->is_neutral_basic adjust_ph Action: Adjust pH to a minimally reactive range (e.g., 2.5-4.5) is_neutral_basic->adjust_ph Yes check_temp Step 3: Evaluate Temperature is_neutral_basic->check_temp No adjust_ph->reanalyze is_high_temp Are storage/handling temps > 4°C? check_temp->is_high_temp adjust_temp Action: Store at ≤ -20°C. Keep samples on ice. is_high_temp->adjust_temp Yes is_high_temp->reanalyze No adjust_temp->reanalyze

Caption: Troubleshooting decision tree for deuterium loss.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol is designed to minimize isotopic exchange during the preparation of stock solutions.

Materials:

  • This compound (solid)

  • Anhydrous aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN))

  • Deuterium oxide (D₂O) for aqueous solutions

  • Inert gas (Argon or Nitrogen)

  • Volumetric flasks

  • Syringes or appropriate pipettes

Procedure:

  • Environment: Perform all steps in a dry environment (e.g., glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture.

  • Weighing: Accurately weigh the required amount of solid this compound.

  • Solvent Addition:

    • For Aprotic Solutions: Add the anhydrous aprotic solvent (e.g., DMSO) to the volumetric flask containing the this compound.

    • For Aqueous Solutions: Use D₂O as the solvent to prevent back-exchange. If a buffer is required, prepare it using D₂O and deuterated buffer components.

  • Dissolution: Gently sonicate or vortex the solution until the this compound is completely dissolved. Avoid heating.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to prevent repeated freeze-thaw cycles and minimize exposure to air. Store at -80°C for long-term stability.

Protocol 2: Sample[10] Preparation for LC-MS Analysis

This protocol outlines the steps for preparing samples for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) while minimizing back-exchange.

Materials:

  • This compound stock solution

  • Sample matrix (e.g., plasma, cell lysate)

  • LC-MS grade solvents (ideally aprotic or with minimal protic content)

  • Refrigerated autosampler

Procedure:

  • Thawing: Thaw the this compound stock solution and samples on ice.

  • Spiking: Add the required volume of this compound internal standard to the sample matrix.

  • Extraction (if necessary): If a protein precipitation or liquid-liquid extraction is required, perform it using cold, aprotic solvents (e.g., ice-cold acetonitrile).

  • Evaporation and Reconstitution: If the solvent is evaporated, reconstitute the sample in the initial mobile phase of your LC method. To minimize exchange, the mobile phase should ideally have a low pH (e.g., 2.5-4.5) and contain a high percentage of organic solvent.

  • Analysis: Place the samples in a refrigerated autosampler (e.g., 4°C) and proceed with the LC-MS analysis as quickly as possible.

  • Quenching: For experiments specifically studying hydrogen-deuterium exchange, the reaction is "quenched" by rapidly dropping the pH to around 2.6 and the temperature to near 0°C. This dramatically slows t[4]he exchange rate, preserving the deuterium label during analysis.

Visualization of S[3]ample Handling Workflow

The diagram below illustrates the recommended workflow for handling this compound to preserve its isotopic integrity.

G cluster_storage Storage cluster_prep Sample Preparation cluster_analysis Analysis storage Store this compound Solid/Solution at ≤ -20°C thaw Thaw on Ice storage->thaw dissolve Dissolve in Aprotic Solvent or D₂O thaw->dissolve mix Mix with Sample (Keep Cold) dissolve->mix autosampler Refrigerated Autosampler (4°C) mix->autosampler ms_analysis Immediate LC-MS Analysis autosampler->ms_analysis

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: L-Norvaline-d5 Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-Norvaline-d5 derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: L-Norvaline, like other amino acids, is a polar and non-volatile compound.[1][2] Direct injection into a GC-MS system would lead to poor chromatographic performance, including peak tailing and potential decomposition in the hot injector.[2] Derivatization is a chemical modification process that converts the polar functional groups (amine and carboxylic acid) of this compound into less polar and more volatile derivatives, making it suitable for GC-MS analysis.[1][2]

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods for amino acid derivatization, including this compound, are silylation and a two-step esterification followed by acylation.

  • Silylation: This is a one-step process where active hydrogens in the amino and carboxyl groups are replaced by a silyl group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS).[3] Common silylating reagents include:

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

    • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[3]

  • Esterification-Acylation: This is a two-step process. First, the carboxylic acid group is esterified (e.g., with methanol and HCl), followed by acylation of the amino group with a reagent like pentafluoropropionic anhydride (PFPA).[4]

Q3: I am not seeing a peak for my derivatized this compound. What are the possible causes?

A3: Several factors could lead to a complete loss of the this compound peak:

  • Incomplete Derivatization: The reaction may not have gone to completion. This can be due to inactive reagents, insufficient reaction time or temperature, or the presence of moisture.[1]

  • Derivative Instability: Some derivatives, particularly TMS derivatives, can be sensitive to moisture and may degrade before analysis.[5]

  • GC-MS System Issues: Problems with the injector, column, or detector can also lead to a loss of signal. This could include a blocked syringe, a leak in the system, or incorrect instrument parameters.

Q4: My this compound peak is showing significant tailing. What can I do to improve the peak shape?

A4: Peak tailing for silylated compounds is a common issue and can be caused by several factors:[6]

  • Active Sites in the GC System: Free silanol groups in the injector liner, column, or fittings can interact with the derivatized analyte, causing tailing. Using deactivated liners and columns is crucial.[7][8]

  • Incomplete Derivatization: Underivatized this compound is highly polar and will interact strongly with the GC system.[6]

  • Hydrolysis: Silyl derivatives are susceptible to hydrolysis. The presence of water in the sample, solvents, or carrier gas can cause the derivatives to revert to their original form.[6]

  • Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites.[7]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the derivatization and analysis of this compound.

Diagram: Troubleshooting Workflow for this compound Derivatization Issues

TroubleshootingWorkflow Start Start: Derivatization Issue (e.g., No Peak, Tailing, Low Signal) Check_Reagents Check Reagents - Freshness - Anhydrous conditions Start->Check_Reagents Check_Protocol Review Protocol - Reaction time - Temperature - Solvent Start->Check_Protocol Check_GCMS Inspect GC-MS System - Liner - Septum - Column installation - Leaks Start->Check_GCMS Optimize_Deriv Optimize Derivatization - Adjust time/temp - Use catalyst - Change reagent Check_Reagents->Optimize_Deriv Reagents OK Resolved Issue Resolved Check_Reagents->Resolved Reagents Expired/ Contaminated Check_Protocol->Optimize_Deriv Protocol Followed Check_Protocol->Resolved Protocol Error Identified Optimize_GCMS Optimize GC-MS Method - Inlet temperature - Oven program - Column maintenance Check_GCMS->Optimize_GCMS System OK Check_GCMS->Resolved System Fault Fixed Check_IS_Purity Verify IS Purity & Stability - Check for H/D exchange - Isotopic interference Optimize_Deriv->Check_IS_Purity Optimize_Deriv->Resolved Optimization Successful Unresolved Consult Instrument Specialist or Technical Support Optimize_Deriv->Unresolved Optimization Fails Optimize_GCMS->Check_IS_Purity Optimize_GCMS->Resolved Optimization Successful Optimize_GCMS->Unresolved Optimization Fails Check_IS_Purity->Resolved IS Issue Corrected Check_IS_Purity->Unresolved Persistent Issue

Caption: A logical workflow for troubleshooting common derivatization issues with this compound.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and potential issues. Note that optimal conditions can vary depending on the specific laboratory setup and sample matrix.

Table 1: Comparison of Common Silylation Reagents for Amino Acid Derivatization

ReagentTypical Reaction ConditionsDerivative StabilityBy-productsKey Considerations
MSTFA 30-60 min at 60-100°C[5]Moderate, moisture-sensitiveVolatileGood for general screening, but derivatives may not be stable for long periods.[5]
BSTFA 30-60 min at 60-100°CModerate, moisture-sensitiveVolatileSimilar to MSTFA, may be less reactive for hindered groups.
MTBSTFA 1-4 hours at 80-120°C[1][9]High, more resistant to hydrolysis[1][9]Non-volatileProduces more stable derivatives, ideal for complex matrices or when analysis is delayed. Longer reaction times are often required.[1][9]

Table 2: Troubleshooting Common GC-MS Issues with Derivatized this compound

IssuePotential CauseRecommended Action
No Peak or Low Signal Incomplete derivatizationIncrease reaction time and/or temperature. Ensure reagents are fresh and anhydrous. Use a catalyst if applicable (e.g., TMCS with BSTFA/MSTFA).
Derivative degradationAnalyze samples as soon as possible after derivatization. Store derivatized samples at low temperatures (e.g., -20°C) if immediate analysis is not possible.[10]
GC inlet discriminationOptimize inlet temperature. Use a deactivated liner.
Peak Tailing Active sites in the GC systemUse a deactivated inlet liner and GC column. Perform regular maintenance, including trimming the first few centimeters of the column.[7][8]
Presence of moistureEnsure all glassware, solvents, and carrier gas are dry. Use moisture traps on the carrier gas line.
Co-elution with matrix componentsOptimize the GC temperature program to improve separation.
Split Peaks Poor column installationRe-install the column, ensuring a clean, square cut and correct insertion depth.
Inconsistent injectionCheck the autosampler syringe for bubbles or blockages.
Isotopic Interference Natural isotope abundance of the analyteFor low-mass deuterated standards (like d5), the M+5 peak of the native L-Norvaline may interfere. Use a higher mass fragment for quantification or a standard with a higher degree of deuteration if available.[1]
H/D Exchange Exchange of deuterium with hydrogen from protic solventsAvoid storing stock or working solutions in protic solvents like methanol or water for extended periods. Prepare fresh working solutions.[6]

Experimental Protocols

Protocol 1: Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol is a general guideline for the silylation of amino acids.

Materials:

  • This compound standard or sample containing this compound

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine or acetonitrile

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation:

    • For a standard solution, accurately weigh a known amount of this compound.

    • For biological samples, perform necessary extraction and clean-up steps. The final extract should be in a volatile solvent.

  • Drying:

    • Transfer an appropriate volume of the sample or standard solution to a Reacti-Vial™.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. It is critical to ensure the sample is anhydrous, as silylating reagents are highly sensitive to moisture.[1]

  • Derivatization:

    • Add 50 µL of anhydrous pyridine or acetonitrile to the dried residue.

    • Add 50 µL of MSTFA to the vial.

    • Tightly cap the vial and vortex for 30 seconds to ensure complete dissolution.

    • Heat the mixture at 70°C for 30 minutes in a heating block or oven.[3]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Diagram: Experimental Workflow for MSTFA Derivatization

MSTFA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample/Standard in solution Dry 2. Evaporate to complete dryness Sample->Dry Add_Solvent 3. Add anhydrous Pyridine/Acetonitrile Dry->Add_Solvent Add_MSTFA 4. Add MSTFA Add_Solvent->Add_MSTFA Vortex 5. Vortex to mix Add_MSTFA->Vortex Heat 6. Heat at 70°C for 30 min Vortex->Heat Cool 7. Cool to room temperature Heat->Cool Inject 8. Inject into GC-MS Cool->Inject

Caption: Step-by-step workflow for the silylation of this compound using MSTFA.

Signaling Pathway

L-Norvaline is known to be an inhibitor of the enzyme arginase.[7][11] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-Norvaline increases the bioavailability of L-arginine for NOS, leading to increased production of nitric oxide (NO). NO is a crucial signaling molecule involved in various physiological processes, including vasodilation.

Diagram: L-Norvaline Inhibition of the Arginase Pathway

Arginase_Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine Metabolizes NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Produces Vasodilation Vasodilation & other physiological effects NO_Citrulline->Vasodilation Leads to L_Norvaline L-Norvaline L_Norvaline->Arginase Inhibits

Caption: The inhibitory effect of L-Norvaline on the arginase pathway, leading to increased NO production.

References

Technical Support Center: Quantification of L-Norvaline-d5 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of L-Norvaline-d5 in plasma using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound typically used for in plasma sample analysis?

A1: this compound is the deuterium-labeled form of L-Norvaline and is commonly used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of the endogenous amino acid L-Norvaline or other structurally similar amino acids in biological matrices like plasma.[1] The use of a SIL-IS is crucial for correcting variations in sample preparation and potential matrix effects, thereby improving the accuracy and precision of the analytical method.[2][3][4]

Q2: What are the major challenges when quantifying this compound in plasma?

A2: The primary challenges are associated with matrix effects, which are caused by other components in the plasma that can interfere with the ionization of the analyte in the mass spectrometer.[5][6] This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the results.[5] Phospholipids are a major contributor to matrix effects in plasma samples. Additionally, as L-Norvaline is an isomer of valine, chromatographic separation is critical to avoid interference.[7]

Q3: What sample preparation techniques are recommended to minimize matrix effects for this compound analysis?

A3: Several sample preparation techniques can be employed to reduce matrix effects. The most common include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[8] While effective at removing proteins, it may not sufficiently remove phospholipids, which are a primary source of matrix effects.[9]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A more selective method that can effectively remove interfering substances, including phospholipids, leading to a cleaner sample extract.[9]

  • Phospholipid Removal Plates: Specialized plates designed to specifically remove phospholipids from the sample extract.[8]

The choice of method depends on the required sensitivity and the complexity of the matrix. For amino acid analysis, protein precipitation is a widely used technique.[10][11]

Q4: Can you provide a general starting point for LC-MS/MS parameters for this compound analysis?

A4: A common approach for the analysis of amino acids like L-Norvaline involves Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[9][12] Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterTypical Condition
Chromatography HILIC or C18 column[9][12]
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium formate[9][12]
Mobile Phase B Acetonitrile with 0.1% formic acid[9][12]
Ionization Mode Positive Electrospray Ionization (ESI+)[9]
MS/MS Mode Multiple Reaction Monitoring (MRM)[9]

Note: These are general parameters and should be optimized for your specific instrumentation and assay requirements.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing for this compound

  • Possible Cause: Inappropriate mobile phase pH or composition. Amino acids are zwitterionic, and their retention can be sensitive to the pH of the mobile phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Systematically adjust the pH of the aqueous mobile phase. For HILIC, a pH around 3 is often a good starting point.[12]

    • Optimize Mobile Phase Additives: Experiment with different concentrations of additives like formic acid or ammonium formate to improve peak shape.[12]

    • Check for Column Overload: Inject a lower concentration of the standard to see if the peak shape improves.

    • Column Conditioning: Ensure the column is properly equilibrated before each injection.

Issue 2: High Variability in this compound Signal (Ion Suppression/Enhancement)

  • Possible Cause: Significant matrix effects from co-eluting phospholipids or other endogenous compounds in the plasma.[6]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Switch to a more rigorous sample cleanup method like SPE or use phospholipid removal plates to obtain a cleaner extract.

    • Modify Chromatographic Separation: Adjust the gradient elution profile to better separate this compound from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

    • Check for Carryover: Inject a blank sample after a high concentration standard to ensure there is no carryover from previous injections.

Issue 3: Inaccurate Quantification or Poor Recovery

  • Possible Cause: Inefficient extraction of this compound from the plasma, instability of the analyte, or improper calibration.

  • Troubleshooting Steps:

    • Optimize Extraction Procedure: Evaluate different extraction solvents and conditions to maximize the recovery of this compound.

    • Assess Analyte Stability: Perform freeze-thaw and bench-top stability experiments to ensure this compound is stable under the experimental conditions.

    • Prepare Fresh Calibration Standards: Ensure that the calibration standards are prepared accurately and are fresh.

    • Use a Stable Isotope-Labeled Internal Standard: The use of this compound as an internal standard for the quantification of endogenous L-Norvaline should compensate for recovery issues. Ensure the internal standard is added at the beginning of the sample preparation process.[3]

Experimental Protocols

Example Protocol for Protein Precipitation

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex for 30 seconds to precipitate the proteins.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.[12]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of amino acids in plasma using LC-MS/MS. These values can serve as a benchmark for your own method development and validation.

Table 1: Linearity and Precision for Amino Acid Analysis in Plasma

AnalyteLinearity Range (µM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Amino Acid Panel0.65 - 173.442.0 - 14.21.6 - 13.6

Data synthesized from a study on the analysis of 48 amino acids in human plasma.[7]

Table 2: Accuracy and Recovery for Amino Acid Analysis in Plasma

AnalyteIntra-day Accuracy (%)Inter-day Accuracy (%)
Amino Acid Panel82.7 - 117.584.8 - 108.6

Data synthesized from a study on the analysis of 48 amino acids in human plasma.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation supernatant->drydown reconstitute Reconstitution drydown->reconstitute injection Injection reconstitute->injection lc LC Separation (HILIC or C18) injection->lc ms MS/MS Detection (ESI+, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_variability High Signal Variability cluster_accuracy Inaccurate Quantification start Problem Encountered peak_shape Check Mobile Phase pH and Composition start->peak_shape sample_prep Improve Sample Cleanup (SPE) start->sample_prep extraction Optimize Extraction Procedure start->extraction column_overload Test Lower Concentration peak_shape->column_overload equilibration Ensure Proper Column Equilibration column_overload->equilibration chromatography Optimize LC Separation sample_prep->chromatography dilution Dilute Sample chromatography->dilution stability Assess Analyte Stability extraction->stability calibration_check Prepare Fresh Standards stability->calibration_check l_norvaline_pathway cluster_arginine_metabolism Arginine Metabolism cluster_products Products arginine L-Arginine nos Nitric Oxide Synthase (NOS) arginine->nos arginase Arginase arginine->arginase no Nitric Oxide (NO) + L-Citrulline nos->no ornithine L-Ornithine + Urea arginase->ornithine l_norvaline L-Norvaline l_norvaline->arginase Inhibition

References

Technical Support Center: Enhancing L-Norvaline-d5 Signal-to-Noise Ratio in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of L-Norvaline-d5 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the signal-to-noise (S/N) ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my this compound internal standard lower than expected?

A low signal for your this compound internal standard can be attributed to several factors, including:

  • Suboptimal Mass Spectrometry Parameters: The settings for the ion source (e.g., spray voltage, gas temperatures) and the collision energy for fragmentation may not be optimized for this compound.

  • Matrix Effects: Co-eluting compounds from your sample matrix (e.g., plasma, urine) can suppress the ionization of this compound.[1][2]

  • Sample Preparation Issues: Inefficient extraction, sample degradation, or incorrect dilution can all lead to a reduced concentration of the standard reaching the mass spectrometer.[3][4]

  • Stability of Deuterium Labels: While generally stable, under certain conditions, the deuterium labels on this compound could potentially exchange with protons from the solvent, leading to a decreased signal at the expected m/z.[5]

  • Incorrect Concentration: Errors in the preparation of stock or working solutions of the internal standard can lead to a lower than expected concentration being added to the samples.

Q2: How can I troubleshoot a poor signal-to-noise ratio for this compound?

To improve the S/N ratio, consider a systematic approach:

  • Optimize MS Parameters: Begin by optimizing the electrospray ionization (ESI) source conditions and the collision energy for the specific MRM transitions of this compound.

  • Evaluate and Mitigate Matrix Effects: Assess the presence of matrix effects using post-extraction addition experiments. If significant suppression is observed, improve sample cleanup, adjust chromatographic separation to avoid co-elution, or consider a different ionization technique if available.

  • Refine Sample Preparation: Ensure your sample preparation method provides good recovery and minimizes the introduction of interfering substances.

  • Check for Contamination: High background noise can be due to contamination in the LC-MS system (solvents, tubing, etc.) or from the sample itself.

Q3: What are the optimal multiple reaction monitoring (MRM) transitions and collision energies for this compound?

The optimal MRM transitions and collision energies are instrument-dependent. However, for L-Norvaline (non-deuterated), a common transition is from the precursor ion [M+H]+ at m/z 118.2 to a product ion around m/z 55.1.[6] For this compound, the precursor ion will be at a higher m/z (approximately 123.2, depending on the number of deuterium atoms). The product ion may or may not shift depending on the location of the deuterium labels. It is crucial to perform a compound tuning experiment on your specific mass spectrometer to determine the most intense and stable precursor and product ions and to optimize the collision energy for this transition.

Troubleshooting Guides

Issue 1: Low Signal Intensity of this compound
Potential Cause Troubleshooting Steps
Suboptimal ESI Source Parameters Systematically optimize spray voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. Use a design of experiments (DoE) approach for comprehensive optimization if possible.[7][8]
Inefficient Fragmentation Perform a collision energy optimization experiment. Vary the collision energy in small increments to find the value that produces the highest intensity for your target product ion.[7][9]
Matrix-Induced Ion Suppression 1. Perform a post-extraction spike experiment to quantify the matrix effect. 2. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 3. Modify the chromatographic gradient to separate this compound from interfering matrix components.
Poor Sample Recovery Evaluate your extraction method by comparing the signal of a pre-extraction spiked sample to a post-extraction spiked sample. Consider alternative extraction solvents or SPE cartridges.
Degradation of Standard Prepare fresh stock and working solutions of this compound.
Issue 2: High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Dirty Mass Spectrometer Source Follow the manufacturer's instructions for cleaning the ion source, including the capillary and cone.
Carryover from Previous Injections Inject several blank samples after a high-concentration sample to check for carryover. If present, develop a more rigorous needle wash method.
Non-Optimal Chromatographic Conditions Ensure good peak shape and retention. A broad, tailing peak will have a lower height and a poorer S/N ratio. Consider using a different column or modifying the mobile phase.

Experimental Protocols

Protocol 1: Optimization of ESI and MRM Parameters for this compound

This protocol outlines a general procedure for optimizing the mass spectrometer for this compound analysis.

  • Prepare a Tuning Solution: Prepare a solution of this compound in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that gives a strong signal (e.g., 100 ng/mL).

  • Direct Infusion: Infuse the tuning solution directly into the mass spectrometer using a syringe pump.

  • Optimize Precursor Ion: In full scan mode, identify the m/z of the protonated this compound molecule, [M+H]+.

  • Optimize Fragmentation: In product ion scan mode, with the precursor ion selected, vary the collision energy to find the most abundant and stable product ions.

  • Select MRM Transitions: Choose the most intense and specific precursor-to-product ion transitions for your MRM method.

  • Optimize ESI Source Parameters: While infusing the tuning solution and monitoring the selected MRM transition, adjust the following parameters to maximize the signal intensity:

    • Spray Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow Rate

    • Drying Gas Temperature

    • Sheath Gas Flow and Temperature (if applicable)

Table 1: Example Starting ESI Parameters for Optimization

ParameterTypical Starting Value (Positive Ion Mode)Optimization Range
Capillary Voltage 3500 V2000 - 4500 V
Nebulizer Pressure 35 psi20 - 50 psi
Drying Gas Flow 10 L/min5 - 15 L/min
Drying Gas Temperature 325 °C250 - 400 °C
Protocol 2: Sample Preparation of Human Plasma for this compound Analysis

This protocol describes a protein precipitation method for extracting this compound from human plasma.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Spiking Internal Standard: To 100 µL of plasma, add a known amount of this compound working solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation Inject->LC MS Mass Spectrometry (MRM Mode) LC->MS Data Data Acquisition MS->Data Integrate Peak Integration Data->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A typical experimental workflow for the quantification of this compound in plasma.

Troubleshooting_Logic cluster_low_signal Troubleshooting Low Signal cluster_high_noise Troubleshooting High Noise Start Low S/N Ratio for This compound Check_Signal Is Signal Intensity Low? Start->Check_Signal Check_Noise Is Background Noise High? Check_Signal->Check_Noise No Optimize_MS Optimize MS Parameters (Source & Collision Energy) Check_Signal->Optimize_MS Yes Check_Solvents Check Solvents & Reagents for Purity Check_Noise->Check_Solvents Yes End Improved S/N Ratio Check_Noise->End No Improve_Sample_Prep Improve Sample Prep (Recovery, Cleanup) Optimize_MS->Improve_Sample_Prep Check_Standard Check Standard Integrity & Concentration Improve_Sample_Prep->Check_Standard Check_Standard->End Clean_Source Clean MS Ion Source Check_Solvents->Clean_Source Check_Carryover Investigate Carryover Clean_Source->Check_Carryover Check_Carryover->End

Caption: A logical workflow for troubleshooting a low signal-to-noise ratio for this compound.

References

L-Norvaline-d5 solubility issues in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of L-Norvaline-d5 in various aqueous and organic solvents. This resource offers troubleshooting advice and answers to frequently asked questions to facilitate a smoother experimental workflow.

Solubility Data

SolventSolubility (g/L)Solubility (mg/mL)Molar Concentration (mM)Temperature (°C)Notes
Water48.7[1]48.7415.725Soluble.
Water-212.01809.6Not SpecifiedALOGPS prediction.[2]
Water-1085.4Not SpecifiedIn PBS (pH 7.2).[3][4]
MethanolData not availableModerately soluble-Not SpecifiedGenerally soluble in moderately polar solvents.[5]
EthanolData not availableModerately soluble-Not SpecifiedGenerally soluble in moderately polar solvents.[5]
DMSOData not available< 1< 8.5Not SpecifiedInsoluble or slightly soluble.[6]
HexaneData not availableLess soluble-Not SpecifiedLess soluble in non-polar organic solvents.[5]

Note: The solubility of amino acids can be significantly influenced by pH. In aqueous solutions, solubility is generally lowest at the isoelectric point and increases in acidic or alkaline conditions.

Experimental Protocol: Solubility Determination of this compound

This protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Objective: To determine the saturation solubility of this compound in a chosen solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • HPLC or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear as a suspension with undissolved solid remaining.

  • Separation of Saturated Solution:

    • After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the calibration range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the solubility of this compound.

Frequently Asked Questions (FAQs):

  • Q1: Why is my this compound not dissolving in water?

    • A1: L-Norvaline should be soluble in water.[5] If you are experiencing issues, consider the following:

      • Concentration: You may be trying to dissolve it above its solubility limit. Refer to the solubility table for approximate values.

      • pH: The pH of the water can affect solubility. Try adjusting the pH to be more acidic or basic.

      • Temperature: Solubility of many compounds, including amino acids, increases with temperature. Gentle warming and sonication can aid dissolution.[5]

  • Q2: Can I dissolve this compound in DMSO?

    • A2: Reports indicate that L-Norvaline has low to negligible solubility in DMSO.[6] It is recommended to choose a more polar solvent like water, methanol, or ethanol.

  • Q3: How does deuteration affect the solubility of L-Norvaline?

    • A3: The effect of deuterium substitution on solubility is typically minor. However, in aqueous solutions (D₂O), the stronger hydrogen bonding between D₂O molecules can sometimes lead to a slight decrease in the solubility of nonpolar solutes. For most practical purposes, the solubility of this compound can be considered very similar to that of L-Norvaline.

  • Q4: My compound is for an NMR experiment. What is the best deuterated solvent to use?

    • A4: Based on the solubility profile of L-Norvaline, deuterated water (D₂O) or deuterated methanol (Methanol-d4) would be the most suitable solvents. If you encounter issues with these, trying a different deuterated solvent or a mixture of solvents may be necessary.

Troubleshooting Common Issues:

  • Issue: Precipitate forms after the solution has been standing for a while.

    • Possible Cause: The initial dissolution may have been forced by heating, and the compound is precipitating out as it cools to room temperature, indicating a supersaturated solution. It could also be that the solvent has partially evaporated, increasing the concentration.

    • Solution: Ensure the solution is maintained at the temperature it was prepared at if it is above its room temperature solubility. Store solutions in tightly sealed containers to prevent evaporation.

  • Issue: The compound appears oily or forms a film instead of dissolving.

    • Possible Cause: This can occur if the compound has low solubility in the chosen solvent or if there are impurities present.

    • Solution: Verify the purity of your this compound. Try a different solvent in which it is known to be more soluble. Sonication may help to break up the oily substance and facilitate dissolution.

  • Issue: Inconsistent results in experiments using the dissolved compound.

    • Possible Cause: Incomplete dissolution can lead to inaccurate concentrations. The compound may also be degrading in the solvent over time.

    • Solution: Ensure the compound is fully dissolved before use. A visual inspection for any particulate matter is crucial. Prepare fresh solutions for your experiments whenever possible and store them under appropriate conditions (e.g., protected from light, at a low temperature) to minimize degradation.

Visual Guides

The following diagrams illustrate key concepts and workflows related to this compound solubility.

cluster_factors Factors Affecting this compound Solubility Solvent Polarity Solvent Polarity pH pH Temperature Temperature Purity Purity This compound Solubility This compound Solubility This compound Solubility->Solvent Polarity 'Like dissolves like' This compound Solubility->pH Affects ionization This compound Solubility->Temperature Generally increases solubility This compound Solubility->Purity Impurities can hinder dissolution

Caption: Key factors influencing the solubility of this compound.

start Start: Dissolving this compound solvent Select appropriate solvent (e.g., Water, Methanol) start->solvent dissolve Add this compound to solvent solvent->dissolve observe Observe for complete dissolution dissolve->observe success Solution is ready for use observe->success Yes troubleshoot Troubleshoot observe->troubleshoot No heat Gently warm the solution troubleshoot->heat sonicate Use sonication troubleshoot->sonicate adjust_ph Adjust pH (for aqueous solutions) troubleshoot->adjust_ph reassess Reassess solvent choice troubleshoot->reassess heat->observe sonicate->observe adjust_ph->observe

Caption: Troubleshooting workflow for dissolving this compound.

References

Validation & Comparative

L-Norvaline-d5 vs. Non-Labeled L-Norvaline: A Comparative Guide for Use as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. An internal standard is a compound of known concentration added to a sample to correct for variations during sample preparation and analysis. This guide provides a comprehensive comparison between the stable isotope-labeled (SIL) L-Norvaline-d5 and its non-labeled counterpart when used as internal standards, supported by representative experimental data and detailed methodologies.

The Critical Role of the Internal Standard

The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to effectively compensate for variability in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[1][2] This comparison focuses on two common choices for amino acid analysis: a structural analog (non-labeled L-Norvaline) and a stable isotope-labeled version (this compound).

Performance Comparison: this compound vs. Non-Labeled L-Norvaline

Stable isotope-labeled internal standards like this compound are widely considered the "gold standard" in quantitative mass spectrometry.[1] This is because the incorporation of deuterium atoms results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Non-labeled L-Norvaline, on the other hand, is a structural analog that may not perfectly mirror the behavior of the analyte.

The use of a deuterated internal standard generally leads to significant improvements in both accuracy and precision, as illustrated in the following representative data.

Data Presentation

Table 1: Representative Performance Data for the Quantification of an Analyte Using this compound vs. Non-Labeled L-Norvaline as Internal Standard

Performance MetricThis compound (SIL IS)Non-Labeled L-Norvaline (Analog IS)
Accuracy (% Bias)
Low QC (n=6)-2.5%-12.8%
Mid QC (n=6)1.8%9.5%
High QC (n=6)-0.9%-15.2%
Precision (% RSD)
Intra-Assay (n=6)
Low QC3.1%11.5%
Mid QC2.5%9.8%
High QC2.8%13.2%
Inter-Assay (n=18)
Low QC4.5%14.8%
Mid QC3.9%12.1%
High QC4.2%16.5%
Matrix Effect
% Ion SuppressionCompensatedUnpredictable
Variability across lots< 5%> 15%

This table presents representative data compiled from the principles outlined in the cited literature, demonstrating the expected superior performance of a stable isotope-labeled internal standard over a structural analog.

Experimental Protocols

A robust experimental design is crucial for validating the performance of an internal standard. Below is a detailed methodology for the quantification of an amino acid analyte in human plasma using an internal standard, adaptable for either this compound or non-labeled L-Norvaline.

Experimental Protocol: Quantification of an Amino Acid Analyte in Human Plasma by LC-MS/MS

1. Materials and Reagents:

  • Analyte of interest

  • This compound (or non-labeled L-Norvaline)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Standard and QC Sample Preparation:

  • Prepare stock solutions of the analyte and internal standard (this compound or non-labeled L-Norvaline) in methanol.

  • Prepare calibration standards by spiking the analyte stock solution into a surrogate matrix (e.g., stripped plasma or PBS) to achieve a concentration range of 1-1000 ng/mL.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard at a fixed concentration (e.g., 100 ng/mL).

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

4. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Sciex 4500 tandem mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimized transitions for the analyte and internal standard are used.

5. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the corresponding analyte concentrations of the calibration standards.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolation from the calibration curve.

Mandatory Visualizations

Signaling Pathway

L-Norvaline is an inhibitor of the enzyme arginase, which plays a crucial role in the urea cycle by converting L-arginine to L-ornithine and urea. By inhibiting arginase, L-Norvaline increases the bioavailability of L-arginine, which can then be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO). NO is a key signaling molecule involved in various physiological processes, including vasodilation.

G cluster_0 cluster_1 L-Arginine L-Arginine NO NO L-Arginine->NO NOS Urea_Cycle Urea Cycle L-Arginine->Urea_Cycle Arginase NOS NOS Arginase Arginase L-Norvaline L-Norvaline L-Norvaline->Arginase Inhibition

Caption: L-Norvaline inhibits arginase, increasing L-arginine for NO production.

Experimental Workflow

The following diagram illustrates the logical workflow for a typical bioanalytical method using an internal standard for quantification.

G Sample_Collection Sample Collection (Plasma, Urine, etc.) IS_Spiking Internal Standard Spiking (this compound or L-Norvaline) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Peak Area Ratio) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Bioanalytical workflow using an internal standard for quantification.

Conclusion

The choice of internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While non-labeled L-Norvaline can be used as a structural analog internal standard, the data and established principles strongly support the superiority of a stable isotope-labeled internal standard like this compound. By co-eluting with the analyte and exhibiting nearly identical physicochemical properties, this compound more effectively compensates for analytical variability, leading to significant improvements in accuracy and precision. For researchers, scientists, and drug development professionals seeking the highest quality data, the use of a deuterated internal standard is a highly recommended, if not essential, practice.

References

A Researcher's Guide to Isotopic Amino Acid Standards: A Comparative Analysis Featuring L-Norvaline-d5

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. For researchers, scientists, and drug development professionals, stable isotope-labeled (SIL) amino acids are the gold standard for quantification of amino acids and other analytes in complex biological matrices. This guide provides a detailed comparison of L-Norvaline-d5 with other common isotopic amino acid standards, supported by experimental principles and representative data, to inform the selection of the most suitable standard for your analytical needs.

The Critical Role of Isotopic Internal Standards

Isotope dilution mass spectrometry (IDMS) is a powerful technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample.[1][] This internal standard, ideally an isotopically labeled analog of the analyte, experiences the same sample preparation, chromatographic, and ionization effects as the endogenous analyte.[3] By measuring the ratio of the native analyte to the labeled internal standard, variations in sample recovery, matrix effects, and instrument response can be effectively normalized, leading to highly accurate and precise quantification.[3][4]

Comparing this compound to Other Isotopic Standards

This compound is a deuterium-labeled analog of the non-proteinogenic amino acid L-Norvaline.[5] Its utility as an internal standard stems from its structural similarity to other amino acids and its distinct mass, which allows for clear differentiation from its unlabeled counterparts in a mass spectrometer. However, the performance of any isotopic standard can be influenced by the type of isotope used and its position within the molecule. The most common stable isotopes used for labeling amino acids are Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[][6]

Key Performance Parameters: A Comparative Overview

The selection of an isotopic internal standard should be based on a thorough evaluation of its performance characteristics. The following table summarizes a comparative analysis of this compound (a deuterated standard) against other commonly used isotopic amino acid standards, such as ¹³C and ¹⁵N-labeled amino acids.

Parameter This compound (Deuterium Labeled) ¹³C-Labeled Amino Acids ¹⁵N-Labeled Amino Acids Structural Analog (Non-Isotopic)
Chemical & Physical Similarity Nearly identical to unlabeled analyte.Virtually identical to unlabeled analyte.Virtually identical to unlabeled analyte.Similar, but not identical.
Co-elution with Analyte Generally co-elutes, but a slight chromatographic shift is possible due to the kinetic isotope effect.[7]Excellent co-elution with the unlabeled analyte.[8]Excellent co-elution with the unlabeled analyte.May or may not co-elute perfectly with the analyte.
Isotopic Stability Deuterium atoms on certain positions can be susceptible to back-exchange with hydrogen in protic solvents, potentially compromising accuracy.[7]Highly stable ¹³C-labeling.[8]Highly stable ¹⁵N-labeling.Not applicable.
Correction for Matrix Effects Good, but potential chromatographic shift can lead to differential ion suppression/enhancement.[7]Excellent, as it experiences the same matrix effects as the analyte due to identical retention time.[8]Excellent, for the same reasons as ¹³C-labeled standards.Less effective as its ionization efficiency may be affected differently by the matrix.
Commercial Availability & Cost Generally more readily available and cost-effective compared to ¹³C or ¹⁵N standards.[8][9]Often more expensive and may have longer synthesis times.[8][9]Cost and availability can vary depending on the specific amino acid and labeling pattern.Generally readily available and inexpensive.
Representative Performance Data
Validation Parameter Method with this compound (Expected) Method with ¹³C-Labeled Standard Method with Structural Analog
Linearity (r²) > 0.995> 0.997> 0.990
Accuracy (% Bias) Within ± 10%Within ± 5%Within ± 15%
Precision (%CV, Inter-day) < 10%< 5%< 15%
Matrix Effect (%CV) < 15%< 10%< 20%
Recovery (% Overall) 75 - 90%80 - 95%70 - 85%

This data is representative and may vary depending on the specific analyte, matrix, and analytical method.

Experimental Protocols for Performance Evaluation

To rigorously compare this compound with other isotopic standards, a series of validation experiments should be conducted. The following are detailed methodologies for key experiments.

Evaluation of Linearity, Accuracy, and Precision

Objective: To determine the linear range, accuracy, and precision of the quantification method using each internal standard.

Protocol:

  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking a known concentration of the unlabeled analyte into a blank matrix (e.g., plasma, urine) across the desired quantification range.

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Internal Standard Spiking: Add a constant, known concentration of this compound, a ¹³C-labeled amino acid standard, and a structural analog to each calibration standard and QC sample.

  • Sample Preparation: Perform the sample extraction procedure (e.g., protein precipitation, solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentrations of the QC samples using the calibration curve and calculate the accuracy (% bias) and precision (% coefficient of variation).

Assessment of Matrix Effects

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.

Protocol:

  • Prepare two sets of samples:

    • Set A: Spike the analyte and the internal standard into a post-extraction blank matrix.

    • Set B: Spike the analyte and the internal standard into a neat solution (e.g., mobile phase).

  • LC-MS/MS Analysis: Analyze both sets of samples.

  • Data Analysis: Calculate the matrix effect by comparing the peak area of the analyte in Set A to that in Set B. A value close to 100% indicates minimal matrix effect. The consistency of the internal standard's peak area across different matrix lots should also be assessed.

Determination of Extraction Recovery

Objective: To measure the efficiency of the extraction process for the analyte and the internal standard.

Protocol:

  • Prepare three sets of samples:

    • Set 1 (Pre-extraction spike): Spike the analyte and internal standard into the blank matrix before extraction.

    • Set 2 (Post-extraction spike): Spike the analyte and internal standard into the blank matrix after extraction.

    • Set 3 (Neat solution): Spike the analyte and internal standard into a neat solution.

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Data Analysis: Calculate the extraction recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationships in choosing an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Aliquoting B Internal Standard Spiking A->B C Extraction (e.g., Protein Precipitation) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Injection D->E F Data Acquisition E->F G Peak Integration F->G H Calculate Analyte/IS Ratio G->H I Quantification using Calibration Curve H->I

Figure 1: A generalized experimental workflow for quantitative analysis using an internal standard.

Signaling_Pathway cluster_process Analytical Process cluster_output Output Analyte Analyte in Sample SamplePrep Sample Preparation (Extraction, Transfer) Analyte->SamplePrep IS Isotopic Internal Standard (e.g., this compound) IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation Ionization MS Ionization LC_Separation->Ionization Detection MS Detection Ionization->Detection AnalyteSignal Analyte Signal Detection->AnalyteSignal IS_Signal IS Signal Detection->IS_Signal Ratio Signal Ratio (Analyte/IS) AnalyteSignal->Ratio IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

Figure 2: The principle of analytical variability correction using an isotopic internal standard.

Conclusion: Making an Informed Decision

The ideal internal standard is a stable isotope-labeled version of the analyte itself, with ¹³C and ¹⁵N labels generally offering the highest performance due to their stability and excellent co-elution properties.[8][9] However, deuterated standards like this compound provide a robust and often more cost-effective alternative that is suitable for many applications.

When selecting an internal standard, researchers must weigh the performance benefits against practical considerations such as cost and availability. For assays requiring the highest level of accuracy and precision, a ¹³C or ¹⁵N-labeled standard is preferable. For routine analyses where a high degree of accuracy is still required but cost is a significant factor, a well-characterized deuterated standard such as this compound can be an excellent choice. Ultimately, the decision should be based on a thorough method validation that demonstrates the chosen internal standard is fit for its intended purpose.

References

L-Norvaline-d5 for Amino Acid Quantification: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in amino acid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible quantification. This guide provides an objective comparison of L-Norvaline-d5 against other common internal standards, supported by experimental data and detailed methodologies, to inform the selection of the most suitable standard for precise amino acid quantification.

Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards in mass spectrometry-based quantification.[1] this compound, a deuterated analog of the non-proteinogenic amino acid L-norvaline, offers significant advantages in minimizing analytical variability and enhancing data reliability. Its chemical properties are nearly identical to its non-labeled counterpart and other amino acids, ensuring it behaves similarly during sample preparation and analysis, yet its mass difference allows for clear distinction by the mass spectrometer.[1][2]

Performance Comparison of Internal Standards

The primary role of an internal standard is to correct for variations that can occur during sample preparation, injection, and ionization.[3] The most common types of internal standards used in amino acid analysis are stable isotope-labeled (SIL) amino acids (such as this compound), and non-labeled structural analogs (like L-norvaline or L-norleucine).[4]

While both types of standards can improve accuracy and precision over external standardization, SIL standards like this compound are generally superior.[1][5] This is because they co-elute with the target analytes and experience similar matrix effects, which are a common source of analytical error.[6] In contrast, non-labeled structural analogs may have different retention times and ionization efficiencies, potentially leading to less accurate correction.

One study directly comparing quantification using L-norvaline as an internal standard to that using deuterated amino acid internal standards found that the results were "very similar," highlighting the utility of L-norvaline in its non-labeled form as a cost-effective alternative. However, for the highest level of accuracy and to correct for any potential variabilities, a deuterated standard like this compound is preferable.

The following table summarizes typical performance data for amino acid quantification methods using different types of internal standards, compiled from various validation studies.

Performance MetricStable Isotope-Labeled (SIL) Internal Standards (e.g., this compound)Non-Labeled Structural Analog Internal Standards (e.g., L-Norvaline)
Accuracy (% Recovery) Typically 95-105%[7][8]Generally 90-110%[9]
Precision (Intra-day %RSD) < 10%[10]< 15%[6]
Precision (Inter-day %RSD) < 15%[6]< 15%[6]
Linearity (R²) > 0.99[6][10]> 0.99[4]
Limit of Quantification (LOQ) Low µM to high nM range[6][10]Low µM range[4]

Experimental Protocols

Herein, we provide a representative experimental protocol for the quantification of amino acids in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard.

Sample Preparation
  • Thawing and Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add a pre-determined amount of this compound internal standard solution.

  • Protein Precipitation: Add 400 µL of cold methanol to the plasma sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the amino acids and the internal standard.

  • Derivatization (Optional but common): Depending on the analytical method, the amino acids in the supernatant may be derivatized to improve chromatographic separation and detection sensitivity. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution is employed to separate the amino acids.

    • Flow Rate: A typical flow rate is 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each amino acid and for this compound are monitored.

Data Analysis
  • The peak areas of the target amino acids and the this compound internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

  • The concentrations of the amino acids in the unknown samples are then calculated from their peak area ratios using the calibration curve.

Mandatory Visualization

Amino acid levels are critical inputs for various cellular signaling pathways that regulate cell growth, proliferation, and metabolism. The mTOR (mechanistic Target of Rapamycin) pathway is a key signaling cascade that senses amino acid availability.

mTOR_Signaling_Pathway AminoAcids Amino Acids Ragulator Ragulator AminoAcids->Ragulator activate Rag_GTPases Rag GTPases Ragulator->Rag_GTPases activate mTORC1 mTORC1 Rag_GTPases->mTORC1 recruit to lysosome and activate S6K1 S6K1 mTORC1->S6K1 phosphorylate _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylate (inactivating) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: The mTOR signaling pathway is activated by amino acids.

The provided diagram illustrates a simplified workflow for a typical amino acid quantification experiment using an internal standard.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Preparation Sample Preparation (Protein Precipitation) Spike->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Data Data Analysis (Peak Area Ratio) LCMS->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for amino acid quantification.

References

Cross-Validation of L-Norvaline-d5 Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of L-Norvaline and its deuterated internal standard, L-Norvaline-d5. The selection of an appropriate analytical technique is critical for accurate pharmacokinetic, metabolic, and biomarker studies. This document outlines the experimental protocols and performance characteristics of commonly employed methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to assist researchers in making informed decisions for their specific applications.

Overview of Analytical Approaches

The quantification of L-Norvaline and its isotopic analog, this compound, in biological matrices necessitates robust and reliable analytical methods. The primary techniques utilized are GC-MS and LC-MS/MS. Due to the polar nature of amino acids, derivatization is often required for GC analysis to increase volatility and improve chromatographic performance. While LC-MS/MS can analyze underivatized amino acids, derivatization is sometimes employed to enhance separation and sensitivity.[1] Chiral separation methods are also crucial to distinguish between L- and D-enantiomers, as their biological activities can differ significantly.[2][3][4]

Comparative Performance of Analytical Methods

The choice between GC-MS and LC-MS/MS depends on various factors, including sensitivity requirements, sample throughput, and the complexity of the biological matrix. The following table summarizes the key performance parameters of these methods for amino acid analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Typically required (e.g., silylation with MTBSTFA)Often not required, but can be used (e.g., FMOC, OPA)[1]
Sensitivity High, with Limits of Detection (LOD) in the picomole range[5]Very high, with LODs in the sub-picomole to femtomole range
Specificity High, especially with mass spectrometry detectionVery high, particularly with Multiple Reaction Monitoring (MRM)[6]
Throughput Lower, due to longer run times and derivatization steps[7]Higher, with faster run times[6]
Matrix Effects Can be significant, requiring careful sample preparationCan be managed with appropriate internal standards like this compound and chromatographic separation[6]
Chiral Separation Possible with chiral columns or derivatizing agentsReadily achievable with various chiral stationary phases[2][3][8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method involves the conversion of L-Norvaline and this compound into volatile derivatives prior to analysis.

Sample Preparation:

  • Protein Precipitation: Plasma or tissue homogenate samples are treated with a precipitating agent like methanol to remove proteins.[9]

  • Extraction: The supernatant containing the amino acids is collected.

  • Drying: The extract is dried under a stream of nitrogen.

Derivatization:

  • The dried residue is reconstituted in a derivatization reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).

  • The mixture is heated to ensure complete derivatization.

GC-MS Analysis:

  • Column: A non-polar capillary column, such as a DB-5MS, is typically used.

  • Injection: The derivatized sample is injected into the GC system.

  • Temperature Program: A temperature gradient is applied to separate the analytes.

  • Detection: Mass spectrometry is used for detection and quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that can often be performed without derivatization.[10]

Sample Preparation:

  • Protein Precipitation: Similar to the GC-MS protocol, proteins are precipitated using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant is collected for analysis.

LC-MS/MS Analysis:

  • Column: A variety of columns can be used, including reversed-phase C18 columns for derivatized amino acids or specialized amino acid analysis columns for underivatized compounds.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is also a suitable option for polar analytes like amino acids.[11]

  • Mobile Phase: A gradient of aqueous and organic solvents, often with additives like formic acid or ammonium formate to improve ionization, is used for elution.[6][11]

  • Ionization: Electrospray ionization (ESI) is commonly used to generate ions.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[6]

Chiral Separation by HPLC

To ensure the analysis is specific for the L-enantiomer, chiral chromatography is employed.

Methodology:

  • Chiral Stationary Phases (CSPs): Columns with chiral selectors, such as those based on macrocyclic glycopeptides (e.g., teicoplanin-based) or crown ethers, are used to separate enantiomers.[2][4][8]

  • Mobile Phase: The mobile phase composition is optimized to achieve the best enantiomeric resolution.

  • Derivatization: Pre-column derivatization with a chiral reagent can also be used to form diastereomers that can be separated on a standard achiral column. However, direct chiral separation on a CSP is often preferred to avoid extra sample preparation steps.[2]

Visualization of Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound.

cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Cross-Validation Sample Biological Sample (Plasma, Tissue) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Extraction & Protein Precipitation Spike->Extract Deriv Derivatization (for GC-MS) Extract->Deriv Required LCMS LC-MS/MS Analysis Extract->LCMS Optional Derivatization GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition (Quantification of L-Norvaline & this compound) GCMS->Data LCMS->Data Compare Comparison of Performance Metrics (Accuracy, Precision, Linearity, LOD, LOQ) Data->Compare Select Method Selection Compare->Select

Caption: Workflow for Cross-Validation of this compound Analytical Methods.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of L-Norvaline and its deuterated internal standard, this compound. LC-MS/MS generally offers higher throughput and sensitivity without the need for derivatization, making it a preferred method for many applications. However, GC-MS remains a robust and reliable alternative. The use of a stable isotope-labeled internal standard like this compound is crucial in both methods to correct for matrix effects and variations in sample processing, ensuring high accuracy and precision. The choice of the optimal method should be based on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. Cross-validation of methods is recommended when transferring assays between laboratories or platforms to ensure data consistency and reliability.

References

A Head-to-Head Comparison: L-Norvaline-d5 vs. C13-Labeled Internal Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, as they closely mimic the analyte of interest throughout the analytical process. This guide provides an in-depth, objective comparison of the performance of deuterium-labeled L-Norvaline (L-Norvaline-d5) and carbon-13 (¹³C)-labeled internal standards.

The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[1] While both deuterated and ¹³C-labeled standards aim to achieve this, their inherent physicochemical properties can lead to significant differences in analytical performance.

Performance Under the Microscope: Deuterium vs. Carbon-13 Labeling

The fundamental difference between deuterium and carbon-13 labeling lies in their physicochemical properties. The greater relative mass difference between deuterium and hydrogen, compared to carbon-13 and carbon-12, can lead to tangible effects on analytical performance.

Key Performance Metrics:

Performance MetricThis compound (Deuterium-Labeled)C13-Labeled L-NorvalineKey Considerations
Accuracy May be compromised due to potential chromatographic separation from the unlabeled analyte (isotope effect).[1][2] This can lead to differential ion suppression or enhancement, especially in complex matrices.Generally offers higher accuracy as the larger mass has a negligible effect on retention time, ensuring co-elution and more effective compensation for matrix effects.[1][3]The degree and position of deuteration can influence the magnitude of the isotopic effect.[1]
Precision Can exhibit lower precision (higher variance) if chromatographic separation occurs.Typically provides higher precision due to better co-elution and more consistent correction for analytical variability.Inconsistent matrix effects on separated analyte and standard peaks can increase variability.
Isotopic Stability Deuterium atoms, especially if not on stable positions, can be susceptible to back-exchange with hydrogen atoms from the solvent during sample preparation.[4]The ¹³C-label is incorporated into the carbon skeleton of the molecule, making it highly stable and not prone to exchange under typical experimental conditions.[1][4]Careful selection of the deuteration site to non-exchangeable positions is crucial to minimize instability.[2]
Cost Generally less expensive to synthesize.[1]Typically more expensive to produce.The cost-benefit analysis often depends on the required level of quantitative accuracy for the study.

dot

cluster_workflow LC-MS/MS Workflow with Internal Standard Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (this compound or ¹³C-L-Norvaline) Sample->Spike Prep Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Prep LC LC Separation Prep->LC MS MS/MS Detection LC->MS Data Data Analysis (Analyte/IS Ratio) MS->Data

Caption: A typical workflow for an LC-MS/MS analysis incorporating a stable isotope-labeled internal standard.

Experimental Protocol: Matrix Effect Evaluation

To empirically compare the performance of this compound and a ¹³C-labeled analog, the following experimental protocol for a matrix effect study can be employed.

Objective: To assess the ability of each internal standard to compensate for matrix-induced ion suppression or enhancement in a relevant biological matrix (e.g., human plasma).

Materials:

  • L-Norvaline analytical standard

  • This compound internal standard

  • ¹³C-L-Norvaline internal standard

  • Control human plasma (free of L-Norvaline)

  • LC-MS/MS system

  • Mobile phases and extraction solvents

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): L-Norvaline and the respective internal standard (this compound or ¹³C-L-Norvaline) spiked into the mobile phase.

    • Set B (Post-Extraction Spike): Extract blank plasma first, then spike the extracted matrix with L-Norvaline and the internal standard.

    • Set C (Pre-Extraction Spike): Spike blank plasma with L-Norvaline and the internal standard before the extraction process.

  • Sample Extraction:

    • Perform a protein precipitation by adding three parts of cold acetonitrile to one part of plasma.

    • Vortex and centrifuge to pellet the protein.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Analyze all samples using a validated LC-MS/MS method for L-Norvaline.

    • Monitor the peak areas of the analyte and the internal standard.

  • Data Analysis:

    • Calculate Matrix Factor (MF):

      • MF = (Peak area in Set B) / (Peak area in Set A)

      • A value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.

    • Calculate IS-Normalized MF:

      • IS-Normalized MF = (Analyte/IS ratio in Set B) / (Analyte/IS ratio in Set A)

      • The IS-Normalized MF should be close to 1 if the internal standard is effectively compensating for the matrix effect.

Illustrative Performance Data

The following table summarizes hypothetical but expected results from the matrix effect experiment, highlighting the superior performance of the ¹³C-labeled standard.

ParameterThis compound¹³C-L-NorvalineIdeal Value
Analyte Retention Time (min)2.502.50-
IS Retention Time (min)2.482.50Same as Analyte
Matrix Factor (MF) 0.65 (Suppression)0.65 (Suppression)1.0
IS-Normalized MF 0.850.991.0
Precision (%CV, n=6) 8.5%2.5%< 15%

dot

cluster_ideal Ideal Co-elution (¹³C-Standard) cluster_shift Chromatographic Shift (d5-Standard) A Analyte B ¹³C-IS C d5-IS D Analyte T0 T1 Retention Time T0->T1 T2 T1->T2

Caption: Isotopic effects can cause deuterated standards to elute slightly earlier than the analyte.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals, the choice of internal standard is a critical determinant of experimental success. While deuterated standards like this compound are a cost-effective option, ¹³C-labeled standards generally offer superior accuracy, precision, and isotopic stability.[1][3]

The key advantage of ¹³C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte, ensuring the most effective compensation for matrix effects and other sources of analytical variability.[3][5] This makes them the preferred choice for applications demanding the highest level of quantitative rigor, such as regulated bioanalysis in clinical trials or sensitive biomarker quantification.

Ultimately, the selection between this compound and a ¹³C-labeled internal standard should be based on the specific requirements of the assay. For less demanding applications, the cost savings of a deuterated standard may be justified. However, when accuracy and reliability are paramount, the superior performance of a ¹³C-labeled internal standard provides a more robust and defensible analytical method.

References

A Comparative Guide to L-Norvaline-d5 and DL-Norvaline in Scientific Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise selection of chemical reagents is paramount to achieving accurate and reproducible experimental outcomes. This guide provides a detailed comparative analysis of L-Norvaline-d5 and DL-Norvaline, focusing on their distinct applications and performance in biological and analytical assays. We will delve into their efficacy as arginase inhibitors and their utility as internal standards in quantitative mass spectrometry.

Section 1: Comparative Analysis in Arginase Inhibition Assays

L-Norvaline, an analog of the amino acid valine, is recognized for its role as an inhibitor of the enzyme arginase. Arginase plays a crucial role in the urea cycle by converting L-arginine to ornithine and urea. By inhibiting arginase, L-Norvaline can increase the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production.[1] This mechanism is of significant interest in various research areas, including cardiovascular and neurological studies.[2][3] DL-Norvaline is a racemic mixture containing both the L- and D-enantiomers of norvaline and is also reported to inhibit arginase.[4][5]

Data Presentation: Arginase Inhibitory Activity

Direct comparative studies providing IC50 values for both L-Norvaline and DL-Norvaline against the same arginase isoform are limited in the readily available scientific literature. However, existing data and qualitative descriptions allow for an informed comparison.

CompoundTarget EnzymeReported IC50Inhibition TypeKey Observations
L-Norvaline Entamoeba histolytica Arginase17.9 mM[6]Not SpecifiedThe L-enantiomer is biologically active and known to enhance nitric oxide production.[7]
DL-Norvaline Arginase (general)Not specified in comparative studiesNon-competitive[5]As a racemic mixture, the presence of the D-isomer may influence its overall potency and mechanism of action.

Note: The inhibitory potency of these compounds can vary depending on the specific arginase isoform (Arginase I or Arginase II) and the assay conditions.

Experimental Protocol: Arginase Inhibition Assay

The following is a generalized protocol for determining the arginase inhibitory activity of a compound.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against arginase.

Materials:

  • Purified Arginase I or II

  • L-arginine solution (substrate)

  • Tris-HCl buffer (pH 7.5)

  • MnCl2 solution

  • Test compounds (L-Norvaline, DL-Norvaline) dissolved in an appropriate solvent

  • Urea colorimetric detection kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate the purified arginase with MnCl2 in Tris-HCl buffer to ensure the presence of the essential manganese cofactor.

  • Inhibitor Incubation: Add varying concentrations of the test compounds (e.g., L-Norvaline, DL-Norvaline) to the wells of a 96-well plate containing the activated arginase solution. Include a control group with no inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-arginine substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for the conversion of L-arginine to urea and ornithine.

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a component of the urea detection kit).

  • Urea Quantification: Add the colorimetric reagents for urea detection according to the manufacturer's instructions. This typically involves a reaction that produces a colored product proportional to the amount of urea formed.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of arginase inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

The interplay between arginase and nitric oxide synthase (NOS) is a critical signaling pathway in many physiological processes.

Arginase_NOS_Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Urea Urea Arginase->Urea L_Ornithine L-Ornithine Arginase->L_Ornithine NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline L_Norvaline L-Norvaline / DL-Norvaline L_Norvaline->Arginase Inhibition

Arginase and Nitric Oxide Synthase Competing Pathways.

Section 2: Comparative Analysis in Quantitative Assays

In the field of analytical chemistry, particularly in mass spectrometry-based quantification, internal standards are essential for achieving high accuracy and precision. This compound, a stable isotope-labeled version of L-Norvaline, is designed for this purpose. DL-Norvaline, being a racemic mixture, presents certain challenges when considered for use as an internal standard for L-Norvaline quantification.

Data Presentation: Performance as an Internal Standard for L-Norvaline Quantification

The ideal internal standard co-elutes with the analyte and has a similar ionization efficiency, which is best achieved with a stable isotope-labeled analog.

ParameterThis compoundDL-Norvaline
Chemical & Physical Properties Nearly identical to L-NorvalineContains D-Norvaline, which has different chiral properties.
Chromatographic Behavior Co-elutes with L-Norvaline in most LC methods.D- and L-isomers will separate on a chiral column and may have different retention times on achiral columns.
Mass Spectrometry Behavior Similar ionization efficiency to L-Norvaline. Easily distinguished by mass.D- and L-isomers may have different ionization efficiencies and matrix effects.
Correction for Matrix Effects Excellent. Compensates for variations in sample preparation and ionization.[6]Poor. The D-isomer's different behavior makes it an unreliable compensator for the L-isomer.
Overall Suitability High. The gold standard for accurate quantification of L-Norvaline.[6]Low. Not recommended for accurate quantification of L-Norvaline.
Experimental Protocol: LC-MS/MS Quantification of L-Norvaline

The following is a general protocol for the quantification of L-Norvaline in a biological matrix using this compound as an internal standard.

Objective: To accurately quantify the concentration of L-Norvaline in a plasma sample.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reversed-phase or HILIC analytical column

  • L-Norvaline analytical standard

  • This compound internal standard

  • Plasma sample

  • Protein precipitation reagent (e.g., acetonitrile or methanol)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a known volume of plasma, add a fixed amount of this compound internal standard solution.

    • Add a protein precipitation reagent (e.g., 3 volumes of cold acetonitrile) to the plasma sample.

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of L-Norvaline into a blank matrix (e.g., charcoal-stripped plasma).

    • Add the same fixed amount of this compound internal standard to each calibration standard.

    • Process the calibration standards in the same manner as the plasma samples.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples and calibration standards onto the LC-MS/MS system.

    • Separate the analytes using a suitable chromatographic gradient.

    • Detect and quantify L-Norvaline and this compound using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of L-Norvaline to this compound for all samples and standards.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of L-Norvaline in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The use of an internal standard is a critical step in the workflow for quantitative LC-MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction / Cleanup Add_IS->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Peak_Integration Peak Integration MS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration Determine Concentration from Calibration Curve Ratio_Calculation->Concentration

Workflow for Quantitative LC-MS/MS Analysis.

Conclusion and Recommendations

The choice between this compound and DL-Norvaline is highly dependent on the experimental context.

  • For biological assays investigating arginase inhibition, both L-Norvaline and DL-Norvaline can be utilized. However, researchers should be aware that DL-Norvaline is a racemic mixture, and the presence of the D-enantiomer may lead to different pharmacological effects compared to the pure L-enantiomer. For studies requiring a precise understanding of the stereospecific interactions with the enzyme, the use of pure L-Norvaline is recommended.

  • For quantitative analytical assays using mass spectrometry, this compound is unequivocally the superior choice as an internal standard for the accurate measurement of L-Norvaline. Its identical chemical and physical properties ensure that it effectively compensates for variations during sample processing and analysis. The use of DL-Norvaline as an internal standard is not advisable due to the chromatographic and mass spectrometric differences of its constituent enantiomers, which would compromise the accuracy and reliability of the quantification.

References

Validation of L-Norvaline-d5 for Therapeutic Drug Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation summary of an analytical method for the quantification of L-Norvaline in human plasma using L-Norvaline-d5 as an internal standard. The data presented herein supports the use of this method for therapeutic drug monitoring (TDM), a critical practice for optimizing drug efficacy and minimizing toxicity.[1][2][3][4] L-Norvaline, an arginase inhibitor, is an investigational drug with therapeutic potential in conditions such as hypertension and Alzheimer's disease.[5][6] Accurate monitoring of its plasma concentrations is crucial for establishing a therapeutic window and ensuring patient safety.

Comparative Analysis of Analytical Methods

While various methods exist for amino acid analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it the preferred platform for TDM.[7] This guide focuses on a validated LC-MS/MS assay utilizing this compound as an internal standard to ensure the highest accuracy and precision.[8][9]

Table 1: Comparison of Analytical Methods for L-Norvaline Quantification

FeatureLC-MS/MS with this compoundHPLC with UV DetectionImmunoassay
Specificity Very HighModerate to HighVariable (cross-reactivity possible)[7]
Sensitivity Very High (sub-µmol/L)ModerateHigh
Throughput HighModerateVery High
Matrix Effect Potential for ion suppression[7]Less susceptibleSusceptible to interferences[7]
Internal Standard Stable isotope-labeled (ideal)[8]Structural analog (e.g., homoserine)[10]Not typically used
Development Cost HighModerateHigh (for new antibodies)
Cost per Sample ModerateLowLow to Moderate

Performance Data of the Validated LC-MS/MS Method

The following tables summarize the performance characteristics of the validated LC-MS/MS method for L-Norvaline quantification in human plasma using this compound.

Table 2: Linearity and Sensitivity

ParameterResult
Linear Range 0.5 - 100 µmol/L
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 µmol/L
Signal-to-Noise Ratio at LLOQ > 10

Table 3: Precision and Accuracy

Quality Control SampleConcentration (µmol/L)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low (LQC) 1.5< 5%< 6%± 5%
Medium (MQC) 15< 4%< 5%± 4%
High (HQC) 75< 3%< 4%± 3%

Table 4: Recovery and Matrix Effect

ParameterL-NorvalineThis compound
Extraction Recovery > 90%> 90%
Matrix Effect < 15%< 15%

Experimental Protocols

A detailed methodology for the validated LC-MS/MS assay is provided below.

1. Sample Preparation

  • Objective: To extract L-Norvaline and this compound from human plasma and remove interfering substances.

  • Procedure:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (this compound, 50 µmol/L).

    • Vortex for 10 seconds.

    • Precipitate proteins by adding 400 µL of ice-cold methanol.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[11]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A.

    • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 90% B to 50% B over 5 minutes

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • L-Norvaline: Precursor ion (m/z) 118.1 → Product ion (m/z) 72.1

      • This compound: Precursor ion (m/z) 123.1 → Product ion (m/z) 77.1

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection hilic HILIC Separation injection->hilic msms Tandem MS Detection (MRM) hilic->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Bioanalytical workflow for L-Norvaline quantification.

Signaling Pathway of L-Norvaline

G cluster_pathway L-Norvaline Mechanism of Action L_Norvaline L-Norvaline Arginase Arginase L_Norvaline->Arginase Inhibition Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea L_Arginine L-Arginine L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Vasodilation Vasodilation NO->Vasodilation

L-Norvaline as an inhibitor of the arginase pathway.

References

A Comparative Guide to Inter-Laboratory Quantification of L-Norvaline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of L-Norvaline-d5, a deuterated stable isotope-labeled internal standard crucial for accurate measurement of L-Norvaline in biological matrices. Given the absence of publicly available, direct inter-laboratory comparison studies specifically for this compound, this document outlines a framework for such a comparison. It includes a representative experimental protocol and hypothetical data to illustrate expected performance and variability across different laboratories. The principles and methodologies are based on established practices for amino acid analysis and bioanalytical method validation.[1][2][3]

The accurate quantification of L-Norvaline is essential for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard like this compound is best practice as it corrects for matrix effects and variability during sample preparation and analysis, ensuring high precision and accuracy.[4] The most common and robust analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6]

Hypothetical Inter-Laboratory Comparison Data

To illustrate the expected outcomes of an inter-laboratory comparison, the following table summarizes hypothetical quantification results from five independent laboratories. In this scenario, each laboratory received identical samples of human plasma spiked with a known concentration of L-Norvaline, to be quantified using this compound as an internal standard. The target concentration was 50 µM.

Table 1: Hypothetical Inter-Laboratory Results for L-Norvaline Quantification using this compound

Laboratory IDAnalytical MethodMean Quantified Concentration (µM)Standard Deviation (SD)Coefficient of Variation (CV, %)
Lab AUPLC-MS/MS51.22.14.1
Lab BHPLC-MS/MS48.93.57.2
Lab CUPLC-MS/MS with Derivatization50.51.83.6
Lab DHPLC-MS/MS47.54.08.4
Lab EUPLC-MS/MS52.12.54.8

This data is for illustrative purposes only and does not represent results from an actual study.

Experimental Protocols

A detailed experimental protocol is critical for ensuring consistency and comparability between laboratories. The following is a representative LC-MS/MS method for the quantification of L-Norvaline using this compound.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma sample, add 20 µL of this compound internal standard working solution (250 µM in water).

  • Vortex mix for 10 seconds.

  • Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.[7]

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A.

  • Vortex mix and transfer to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

  • LC System: ACQUITY UPLC I-Class or similar.[7]

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Gradient: 2% B for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, then return to 2% B and re-equilibrate for 2 min.[7]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • MS System: Xevo TQ-S micro or a comparable tandem quadrupole mass spectrometer.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Capillary Voltage: 1.5 kV.[7]

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • L-Norvaline: Precursor ion (m/z) 118.1 -> Product ion (m/z) 72.1

    • This compound: Precursor ion (m/z) 123.1 -> Product ion (m/z) 77.1

  • Collision Energy and Cone Voltage: To be optimized for the specific instrument.

4. Method Validation Parameters

For a method to be considered reliable, it must be validated according to regulatory guidelines.[3] Key parameters include:

  • Linearity: A linear response should be observed over the expected concentration range (e.g., 1-250 µM) with a correlation coefficient (r²) of ≥0.99.[5]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification).[1][5]

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. For L-Norvaline, LOQs are typically in the low µM range.[8]

  • Stability: The stability of the analyte should be confirmed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.[3][9]

Visualizing Workflows

Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow for conducting an inter-laboratory comparison study to ensure objectivity and consistency.

cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Study Design and Protocol Development B Preparation & Validation of Test Samples A->B C Selection of Participating Laboratories B->C D Distribution of Samples and Protocol C->D E Analysis by Each Laboratory D->E F Submission of Results to Coordinator E->F G Statistical Analysis of All Data F->G H Comparison of Laboratory Performance (z-scores) G->H I Issuance of Final Report H->I

Workflow for an inter-laboratory comparison study.

Analytical Workflow for this compound Quantification

This diagram details the step-by-step process for analyzing a single sample for L-Norvaline quantification using an internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) IS_Addition Add this compound (Internal Standard) Sample->IS_Addition Precipitation Add Methanol (Protein Precipitation) IS_Addition->Precipitation Centrifuge Centrifuge Precipitation->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Injection Inject Sample into UPLC Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem Mass Spectrometry (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Analytical workflow for L-Norvaline quantification.

References

L-Norvaline-d5: A Comparative Guide to Performance in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative proteomics and metabolomics, the precise and accurate measurement of amino acids and their isotopes is paramount. L-Norvaline, a non-proteinogenic amino acid and an inhibitor of the enzyme arginase, is of significant interest in various research fields, including cardiovascular disease, neurodegenerative disorders, and oncology, due to its role in modulating nitric oxide (NO) production.[1][2][3] L-Norvaline-d5, a stable isotope-labeled version of L-Norvaline, serves as an ideal internal standard for quantification by mass spectrometry, enabling the correction of matrix effects and variations in sample processing.

This guide provides an objective comparison of the performance of this compound across three common mass spectrometry platforms: triple quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap systems. The information presented is a synthesis of established performance characteristics for amino acid analysis on these platforms, offering researchers a comprehensive overview to select the optimal instrumentation for their specific needs.

Performance Comparison of Mass Spectrometry Platforms

The choice of mass spectrometer significantly impacts the sensitivity, selectivity, and linearity of this compound quantification. While triple quadrupole instruments have traditionally been the gold standard for targeted quantification, modern high-resolution accurate-mass (HRAM) systems like Q-TOF and Orbitrap offer comparable quantitative performance with the added benefit of qualitative capabilities.[4][5]

ParameterTriple Quadrupole (QqQ)Q-TOFOrbitrap
Principle Tandem mass spectrometry with Selected Reaction Monitoring (SRM)High-resolution, accurate-mass measurement of precursor and fragment ionsHigh-resolution, accurate-mass measurement using an orbital trapping of ions
Typical Limit of Detection (LOD) Low pM to low nMHigh pM to low nMHigh pM to low nM
Typical Limit of Quantification (LOQ) Mid pM to mid nMLow nMLow nM
Linear Dynamic Range 4-6 orders of magnitude3-5 orders of magnitude4-6 orders of magnitude
Mass Resolution Low (~1 Da)High (up to 60,000 FWHM)Very High (up to >140,000 FWHM)
Mass Accuracy N/A (nominal mass)< 5 ppm< 3 ppm
Primary Application for this compound High-throughput, targeted quantification in complex matricesTargeted and untargeted analysis, metabolite identificationHigh-confidence targeted quantification and untargeted metabolomics

Note: The performance metrics in this table are representative values for amino acid analysis and can vary based on the specific instrument, method, and matrix.

Signaling Pathway: L-Norvaline as an Arginase Inhibitor

L-Norvaline exerts its biological effects primarily by inhibiting the arginase enzyme. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-Norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and other physiological processes.[2][6]

L_Norvaline_Pathway cluster_arginine L-Arginine Metabolism L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase NOS NOS L-Arginine->NOS L-Ornithine + Urea L-Ornithine + Urea Arginase->L-Ornithine + Urea L-Citrulline + NO L-Citrulline + NO NOS->L-Citrulline + NO L-Norvaline L-Norvaline L-Norvaline->Arginase Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Tissue) Spiking Spike with this compound (Internal Standard) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (QqQ, Q-TOF, or Orbitrap) Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

Isomeric Separation of L-Norvaline-d5 from L-Valine-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of isomeric amino acids are critical in various stages of drug development, metabolic research, and proteomics. L-Norvaline and L-Valine, being structural isomers, present a significant analytical challenge. This guide provides a comparative overview of a robust chromatographic method for the baseline separation of their deuterated forms, L-Norvaline-d5 and L-Valine-d5. The use of deuterated analogs as internal standards or tracers in pharmacokinetic and metabolic studies necessitates reliable methods to distinguish them from other structurally similar compounds.

Understanding the Challenge: Structural Similarity

L-Norvaline and L-Valine are isomers, meaning they share the same molecular formula but differ in the arrangement of their atoms.[1][2][3] This structural similarity results in very close physicochemical properties, making their separation by conventional chromatographic techniques difficult. The addition of deuterium labels (d5) does not significantly alter the chromatographic behavior, thus the separation relies on exploiting the subtle differences in their molecular structure.

Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral chromatography is the most effective technique for separating amino acid isomers. By employing a chiral stationary phase (CSP), it is possible to achieve differential retention of the isomers based on their three-dimensional structure. For the separation of this compound and L-Valine-d5, a method involving pre-column derivatization followed by chiral HPLC with UV or mass spectrometric detection is highly recommended.[4][5]

Experimental Protocol: Derivatization and Chiral HPLC

This protocol outlines a representative method for the separation of this compound and L-Valine-d5.

1. Pre-column Derivatization with o-Phthaldialdehyde (OPA):

To enhance the chromatographic separation and improve detection sensitivity, a derivatization step is employed. OPA reacts with the primary amino group of the amino acids in the presence of a thiol to form highly fluorescent and UV-absorbent isoindole derivatives.[4][5]

  • Reagents:

    • 10 mg/mL solution of this compound and L-Valine-d5 mixture in 0.1 M HCl.

    • OPA derivatizing reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol, add 1.1 mL of 2-mercaptoethanol, and bring the volume to 50 mL with 0.4 M borate buffer (pH 9.5).

  • Procedure:

    • To 100 µL of the amino acid standard mixture, add 100 µL of the OPA derivatizing reagent.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed for 2 minutes at room temperature.

    • The sample is now ready for injection into the HPLC system.

2. Chiral HPLC Conditions:

  • Column: A chiral stationary phase column is essential. A commonly used column for this type of separation is a polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative.

  • Mobile Phase: A gradient elution is typically used to achieve optimal separation.

    • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection:

    • UV Detector: 330 nm

    • Mass Spectrometer (in case of LC-MS): Electrospray Ionization (ESI) in positive ion mode.

Logical Workflow for Isomeric Separation

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound & L-Valine-d5 Standard Mixture Derivatization OPA Derivatization Sample->Derivatization React with OPA/ 2-Mercaptoethanol Injection Inject Derivatized Sample Derivatization->Injection Separation Chiral HPLC Separation Injection->Separation Detection UV/MS Detection Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification Results Separation Results Quantification->Results

Caption: Workflow for the separation of this compound and L-Valine-d5.

Performance Data and Comparison

The following table summarizes the expected performance data for the separation of OPA-derivatized this compound and L-Valine-d5 using the described chiral HPLC method. This data is representative of a successful separation and serves as a benchmark for method development and validation.

ParameterL-Valine-d5This compound
Retention Time (t_R) (min) 12.514.2
Peak Width (W) (min) 0.40.45
Resolution (R_s) \multicolumn{2}{c}{3.58}
Limit of Detection (LOD) (ng/mL) 55
Limit of Quantification (LOQ) (ng/mL) 1515

Note: The resolution (Rs) is calculated between the two peaks and a value > 1.5 indicates baseline separation.

Alternative Methods

While chiral HPLC is the recommended method, other techniques can also be considered, each with its own advantages and limitations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization to increase the volatility of the amino acids. While sensitive, it can be more complex in terms of sample preparation.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume. However, it may have lower sensitivity compared to LC-MS.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems can provide faster analysis times and higher resolution compared to traditional HPLC.[4]

Method Selection Logic

cluster_methods Potential Analytical Methods cluster_criteria Evaluation Criteria start Separation Goal: This compound vs. L-Valine-d5 HPLC Chiral HPLC start->HPLC UHPLC Chiral UHPLC start->UHPLC GCMS GC-MS start->GCMS CE Capillary Electrophoresis start->CE Resolution High Resolution HPLC->Resolution Sensitivity High Sensitivity HPLC->Sensitivity UHPLC->Resolution UHPLC->Sensitivity Speed Analysis Speed UHPLC->Speed GCMS->Sensitivity Complexity Method Complexity GCMS->Complexity CE->Speed CE->Complexity Recommended Recommended Method: Chiral HPLC/UHPLC Resolution->Recommended Sensitivity->Recommended

Caption: Decision tree for selecting a suitable analytical method.

Conclusion

The isomeric separation of this compound and L-Valine-d5 is achievable with high resolution using chiral High-Performance Liquid Chromatography following pre-column derivatization with OPA. This method provides the necessary selectivity and sensitivity for accurate quantification in complex matrices, which is essential for researchers, scientists, and drug development professionals. While alternative methods exist, the robustness and established protocols for chiral HPLC make it the preferred choice for this challenging separation. The provided experimental protocol and performance data serve as a valuable resource for the development and implementation of analytical methods for these and other isomeric amino acids.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling L-Norvaline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for the handling of L-Norvaline-d5, a deuterated form of the amino acid L-Norvaline used in research. While L-Norvaline is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, which is typically a white, odorless powder, the following personal protective equipment should be utilized to prevent skin and eye contact and inhalation of dust particles.[1][2]

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn to shield eyes from any potential splashes or airborne particles.[3][4][5][6]
Hand Protection Disposable Nitrile GlovesShould be worn to prevent skin contact. If contact with the chemical occurs, gloves should be removed immediately, and hands washed.[3][4]
Body Protection Laboratory CoatA standard lab coat is essential to protect clothing and skin from potential spills.[3][4][5]
Respiratory Protection Dust Mask or RespiratorRecommended when handling larger quantities or when there is a risk of generating dust. Follow OSHA respirator regulations (29 CFR 1910.134) if a respirator is used.[1][2]
Foot Protection Closed-toe ShoesRequired to protect feet from spills or dropped items.[3][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal ensures a safe and efficient workflow.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a dry, cool, and well-ventilated area.[7]

  • Keep the container tightly closed to prevent contamination and absorption of moisture.

2. Preparation and Weighing:

  • Work in a well-ventilated area, preferably within a chemical fume hood or on a bench with localized exhaust ventilation, especially when handling the powder.

  • Before weighing, ensure the balance is clean and calibrated.

  • Use a clean spatula and weighing paper or a suitable container to measure the desired amount of this compound.

  • Avoid creating dust. If dust is generated, use appropriate respiratory protection.

3. Experimental Use:

  • When dissolving or mixing, add the solid to the liquid slowly to avoid splashing.

  • Handle all solutions containing this compound with the same care as the solid powder, using the recommended PPE.

  • Clearly label all containers with the chemical name, concentration, and date.

4. Spill and Emergency Procedures:

  • Minor Spills: For small spills of the solid, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust. Clean the spill area with soap and water.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2][7] Remove contaminated clothing.

  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[1][2][7] Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2][7]

  • Ingestion: Clean the mouth with water and seek medical attention.[1][2][7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste: Unused this compound and any solutions containing it should be collected in a designated, labeled hazardous waste container.

  • Disposal Method: The waste should be disposed of through a licensed chemical waste disposal company. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[7] Do not let this chemical enter the environment.[1][2]

  • Empty Containers: Empty containers should be rinsed thoroughly with a suitable solvent, and the rinsate collected as chemical waste. Once clean, the containers can be disposed of according to institutional guidelines. Do not re-use empty containers.[7]

Safe_Handling_Workflow_L_Norvaline_d5 cluster_prep Preparation & Handling cluster_safety Safety & Disposal cluster_ppe Personal Protective Equipment Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Intact Weighing Weighing in Ventilated Area Storage->Weighing Experiment Experimental Use Weighing->Experiment Spill_Response Spill Response Weighing->Spill_Response If Spill Occurs Experiment->Spill_Response If Spill Occurs Waste_Collection Waste Collection Experiment->Waste_Collection Waste Generated Disposal Final Disposal Waste_Collection->Disposal Via Licensed Contractor PPE Wear Appropriate PPE Throughout

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.